Technical Documentation Center

2-Methylpiperidine-4-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Methylpiperidine-4-carboxylic acid
  • CAS: 482618-76-8

Core Science & Biosynthesis

Foundational

Physicochemical Characteristics and Methodological Profiling of (2S,4S)-4-Methylpiperidine-2-carboxylic Acid

Executive Summary & Contextual Rationale (2S,4S)-4-Methylpiperidine-2-carboxylic acid (CAS: 79199-63-6)[1] is a highly specific chiral molecule that holds significant importance in pharmaceutical development. While its e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Contextual Rationale

(2S,4S)-4-Methylpiperidine-2-carboxylic acid (CAS: 79199-63-6)[1] is a highly specific chiral molecule that holds significant importance in pharmaceutical development. While its enantiomer, the (2R,4R)-isomer, serves as the critical active pharmaceutical ingredient (API) building block for the direct thrombin inhibitor Argatroban[2], the (2S,4S)-isomer is heavily scrutinized as a stereoisomeric impurity[3].

As a Senior Application Scientist, I approach this molecule not merely as a byproduct, but as a complex zwitterionic system. Understanding its physicochemical behavior is paramount for designing robust chiral resolutions, developing stability-indicating assays, and ensuring the absolute stereochemical integrity of downstream APIs. This guide synthesizes the structural causality of the (2S,4S)-isomer with self-validating experimental workflows for its isolation and quantification.

Structural Causality & Quantitative Physicochemical Data

The physicochemical behavior of the (2S,4S)-isomer is dictated by its pipecolic acid scaffold. Because it is an enantiomer of the (2R,4R)-isomer, its scalar physicochemical properties (such as mass, pKa, and LogP) are identical in an achiral environment[4]. The presence of both a secondary amine and a carboxylic acid forces the molecule into a zwitterionic state at physiological pH, fundamentally altering its solubility and chromatographic partitioning.

Table 1: Physicochemical Profile and Analytical Implications
PropertyValueCausality / Analytical Implication
Molecular Formula C₇H₁₃NO₂Determines exact mass (143.0946 Da) for High-Resolution Mass Spectrometry (HRMS) identification.
Molecular Weight 143.19 g/mol Low molecular weight requires HRMS to avoid low-mass matrix interference in complex samples.
CAS Number 79199-63-6Unique registry identifier specifically for the (2S,4S) stereoisomer[1].
LogP (Predicted) -1.6Highly hydrophilic[4]; dictates the use of Hydrophilic Interaction Liquid Chromatography (HILIC) over standard C18.
pKa (Carboxyl) ~2.48Deprotonated at physiological pH[5]; requires highly acidic mobile phases to suppress ionization if attempting RP-HPLC.
pKa (Amine) ~10.5Protonated at physiological pH; drives the strong electrostatic interactions in the crystal lattice.
Isoelectric Point (pI) ~6.5The pH at which net charge is zero; utilized as the thermodynamic target for precipitation workflows.
Stereochemistry (2S, 4S)Diastereomeric to trans-isomers; requires specialized Chiral Stationary Phases (CSP) for enantiomeric resolution.

Experimental Workflows & Self-Validating Protocols

To rigorously study or utilize the (2S,4S)-isomer as a reference standard, one must isolate it from the racemic synthesis process and validate its enantiomeric purity. The following protocols are engineered with built-in self-validation mechanisms to ensure absolute data integrity.

Protocol 1: Isolation of the (2S,4S)-Isomer from Resolution Mother Liquor

Mechanistic Rationale: During the commercial synthesis of Argatroban precursors, the (2R,4R)-enantiomer is selectively crystallized using [2]. Consequently, the mother liquor becomes highly enriched with the (2S,4S)-enantiomer. Isolating this target requires breaking the tartrate salt and exploiting the isoelectric point (pI) of the amino acid to force precipitation.

Step-by-Step Methodology:

  • Mother Liquor Concentration: Evaporate the ethanolic mother liquor under reduced pressure (40°C, 50 mbar) to a concentrated syrup. Causality: Removing the solvation sphere forces the remaining tartrate salts into a supersaturated state, preparing them for ion exchange.

  • Salt Dissociation via SCX: Dissolve the syrup in minimal deionized water and load onto a Strong Cation Exchange (SCX) resin column. Wash extensively with water. Causality: The protonated piperidine ring binds tightly to the SCX resin, effectively separating the target molecule from the L-tartaric acid resolving agent, which elutes in the dead volume.

  • Target Elution: Elute the (2S,4S) amino acid using 2M aqueous ammonia. Causality: The high pH deprotonates the amine, neutralizing its positive charge and breaking the ionic interaction with the SCX resin.

  • Isoelectric Precipitation: Carefully titrate the eluate with 1M HCl to exactly pH 6.5 (the calculated pI). Causality: At the pI, the molecule is strictly zwitterionic with zero net charge. This represents its state of minimum aqueous solubility, forcing the compound to crash out of solution.

  • Self-Validation (Yield & Purity): Filter the resulting white crystals, wash with cold ethanol, and dry. Run a preliminary melting point check. Validation Check: An expected melting point of >200°C (with decomposition) validates the absence of residual tartaric acid, which would prematurely melt at ~170°C.

Protocol 2: Chiral Purity Validation via HPLC-ELSD

Mechanistic Rationale: Because pipecolic acid derivatives lack a conjugated π-system, standard UV detection is notoriously insensitive and prone to baseline drift. Evaporative Light Scattering Detection (ELSD) provides a universal response based on particle scattering. Furthermore, a zwitterionic chiral stationary phase (CSP) is required to resolve the (2S,4S)-enantiomer from residual (2R,4R).

Step-by-Step Methodology:

  • Column Preparation: Install a Chiralpak ZWIX(+) column (3.0 x 150 mm, 3 µm). Equilibrate with Mobile Phase: Methanol/Water (90:10 v/v) containing 50 mM Formic Acid and 25 mM Diethylamine. Causality: The ZWIX column uses a cinchona alkaloid derivative. The specific ratio of formic acid to diethylamine creates a buffered microenvironment that modulates the ion-exchange interactions between the CSP and the zwitterionic analyte, ensuring sharp peak shapes.

  • Sample Preparation: Dissolve 1.0 mg/mL of the isolated (2S,4S) crystals in the mobile phase.

  • ELSD Configuration: Set drift tube temperature to 45°C and nebulizer gas (N₂) pressure to 3.5 psi. Causality: Low temperatures prevent the volatilization of the low-molecular-weight analyte, while the gas pressure ensures complete evaporation of the methanolic mobile phase.

  • Self-Validating System Suitability Test (SST): Before analyzing the sample, inject a 1.0 mg/mL racemic mixture of cis-4-methylpiperidine-2-carboxylic acid. Validation Check: The resolution (Rs) between the (2R,4R) peak and the (2S,4S) peak must be ≥ 1.5. The symmetry factor for both peaks must be between 0.8 and 1.2. Causality: Passing this SST proves the system has the thermodynamic capability to discriminate between the enantiomers before any purity claims are made on the isolated batch.

Workflow Visualization

The following diagram maps the logical progression from a racemic mixture through chiral resolution, isolation, and final analytical validation.

ChiralResolution Racemate Racemic cis-4-Methylpiperidine -2-carboxylic acid Resolution Chiral Resolution (Add L-Tartaric Acid) Racemate->Resolution Crystallization Fractional Crystallization (Temperature Control) Resolution->Crystallization Isomer2R4R (2R,4R)-Isomer Precipitate (Argatroban Precursor) Crystallization->Isomer2R4R Solid Phase Isomer2S4S (2S,4S)-Isomer Mother Liquor (Target Impurity) Crystallization->Isomer2S4S Liquid Phase Isoelectric Isoelectric Precipitation (Adjust pH to ~6.5) Isomer2S4S->Isoelectric HPLC Chiral HPLC-ELSD Validation (Enantiomeric Excess >99%) Isoelectric->HPLC Purified (2S,4S)

Workflow for the chiral resolution, isolation, and analytical validation of the (2S,4S) enantiomer.

References

  • PubChem Compound Summary for CID 5288786, (2R,4R)-4-methylpiperidine-2-carboxylic acid Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Argatroban Impurity 85 ((2S,4S)-4-methylpiperidine-2-carboxylic acid) Reference Standards Source: Axios Research URL:[Link]

  • Preparation method of (2R, 4R)-4-methylpiperidine-2-carboxylic acid ethyl ester compounds (Patent CN108047125A)

Sources

Exploratory

The Biological Activity and Therapeutic Potential of Chiral 2-Methylpiperidine-4-carboxylic Acid Derivatives: A Focus on Aurora A Kinase Inhibition

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Core Focus: Structural pharmacology, mechanism of action, and self-validating assay design for the Aurora A-selective inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Core Focus: Structural pharmacology, mechanism of action, and self-validating assay design for the Aurora A-selective inhibitor LY3295668.

The Structural Imperative of the Chiral Scaffold

In modern medicinal chemistry, the spatial orientation of functional groups is paramount to achieving kinase selectivity. The compound chiral 2-methylpiperidine-4-carboxylic acid , specifically in its (2R,4R) enantiomeric configuration, serves as a highly rigid and directionally precise structural scaffold.

Its most significant application in contemporary drug development is as the core building block for LY3295668 (also known as AK-01 or Erbumine). Chemically designated as (2R,4R)-1-[(3-chloro-2-fluoro-phenyl)methyl]-4-[[3-fluoro-6-[(5-methyl-1H-pyrazol-3-yl)amino]-2-pyridyl]methyl]-2-methylpiperidine-4-carboxylic acid, this molecule was engineered to solve a long-standing challenge in oncology: achieving absolute selectivity for Aurora A kinase over its closely related isoform, Aurora B (1[1]).

The (2R,4R) stereocenters force the piperidine ring into a specific chair conformation. This precisely vectors the 3-chloro-2-fluorophenyl moiety into the hydrophobic pocket of the Aurora A ATP-binding site, while the pyrazolyl-pyridyl hinge-binding motif interacts with the kinase hinge region. This exact 3D geometry is the physical basis for its >1000-fold selectivity profile.

Mechanism of Action: The Aurora A Selectivity Paradigm

Aurora kinases (A and B) are critical regulators of mitosis. Historically, pan-Aurora inhibitors failed in the clinic due to severe dose-limiting toxicities. Inhibition of Aurora B leads to cytokinesis failure, resulting in polyploidy, aneuploidy, and eventual drug resistance.

By utilizing the chiral 2-methylpiperidine-4-carboxylic acid core, LY3295668 selectively inhibits Aurora A, sparing Aurora B entirely.

Causality of the Apoptotic Phenotype:

  • Target Engagement: LY3295668 acts as a reversible, ATP-competitive inhibitor of Aurora A, blocking its autophosphorylation at Thr288.

  • Mitotic Arrest: Without functional Aurora A, centrosome maturation and bipolar spindle assembly fail. Cells enter mitosis but cannot satisfy the spindle assembly checkpoint (SAC).

  • Synthetic Lethality: In cancer cells with RB1 mutations (such as Small Cell Lung Cancer), the hyperactive E2F pathway forces cells to continuously cycle. When these cells encounter the Aurora A blockade, they undergo prolonged mitotic arrest followed by profound, Caspase-3/7 mediated apoptosis, completely bypassing the polyploidic escape routes associated with Aurora B inhibition (2[2]).

MOA cluster_0 Mechanism of Action: Aurora A Selectivity LY LY3295668 (Chiral Piperidine Scaffold) AurA Aurora A Kinase (Inhibited) LY->AurA Ki = 0.8 nM AurB Aurora B Kinase (Spared) LY->AurB Ki = 1038 nM Mitosis Dominant Mitotic Arrest (Spindle Assembly Block) AurA->Mitosis Loss of P-Thr288 Aneuploidy Cytokinesis Failure (Polyploidy) AurB->Aneuploidy Avoided Pathway Apoptosis Profound Apoptosis (RB1-Mutant Synthetic Lethality) Mitosis->Apoptosis Caspase 3/7 Activation

Figure 1: Mechanism of LY3295668 demonstrating Aurora A selectivity and apoptotic induction.

Quantitative Pharmacodynamics

The integration of the (2R,4R)-piperidine scaffold yields exceptional physicochemical properties, including high aqueous solubility and favorable pharmacokinetics, which are critical for oral bioavailability in clinical settings (3[3]).

Table 1: Kinase Selectivity Profile of LY3295668
TargetBinding Affinity (Ki)Enzymatic IC₅₀Cellular IC₅₀
Aurora A 0.8 nM0.00112 μM0.00059 μM
Aurora B 1038 nM1.51 μM1.42 μM
Selectivity Fold >1200x >1300x >2400x
Table 2: Physicochemical & Pharmacokinetic Properties
ParameterValueClinical Implication
Aqueous Solubility 1.89 mg/mLEnables robust oral formulation.
LogD (pH 7.4) 2.38Optimal lipophilicity for cellular permeability.
Fraction Unbound (Human) 1.0%High plasma protein binding, requiring careful dosing.
Fraction Unbound (Mouse) 4.5%Sufficient free fraction for robust in vivo xenograft efficacy.

Experimental Methodologies: A Self-Validating System

To rigorously validate the biological activity of chiral 2-methylpiperidine-4-carboxylic acid derivatives, researchers must employ an orthogonal, self-validating experimental workflow. The following protocols are designed not just to measure inhibition, but to prove causality and selectivity in real-time.

Workflow Prep Compound Preparation (LY3295668 in DMSO) Kinase In Vitro Kinase Assay (ATP-Competitive) Prep->Kinase Cell Cellular Phenotyping (RB1-Mutant Lines) Prep->Cell Readout1 Target Engagement (P-Thr288 Inhibition) Kinase->Readout1 Determine IC50 Readout2 Phenotypic Validation (P-H3 & Caspase 3/7) Cell->Readout2 Assess Apoptosis

Figure 2: Self-validating experimental workflow for assessing Aurora A kinase inhibition.

Protocol 1: In Vitro ATP-Competitive Kinase Assay

Objective: Establish the biochemical IC₅₀ and prove competitive binding at the ATP site.

  • Reagent Preparation: Prepare recombinant human Aurora A and Aurora B enzymes. Dilute LY3295668 in a 10-point, 3-fold serial dilution starting at 10 μM in 100% DMSO.

  • Substrate Incubation: Mix the kinase, compound, and a standardized peptide substrate in assay buffer.

  • ATP Titration (The Causality Step): Run the assay at varying ATP concentrations (e.g., 10 μM, 100 μM, 1 mM). Logic: If the chiral piperidine core is truly ATP-competitive, the apparent IC₅₀ will shift rightward (increase) proportionately with higher ATP concentrations.

  • Readout: Utilize a luminescence-based ADP detection assay (e.g., ADP-Glo) to measure kinase activity. Calculate Ki using the Cheng-Prusoff equation.

Protocol 2: Cellular Phenotyping & Mitotic Arrest Validation

Objective: Prove that the biochemical selectivity translates to cellular phenotypes without off-target Aurora B inhibition (4[4]).

  • Cell Culture: Plate an RB1-mutant Small Cell Lung Cancer line (e.g., NCI-H446) at exponential growth phase.

  • Compound Treatment: Treat cells with LY3295668 at varying concentrations (0.1 nM to 10 μM) for two doubling times. Include Alisertib (a pan-Aurora inhibitor) as a positive control.

  • Biomarker Analysis (The Self-Validating Step): Perform multiplexed Western blotting or high-content imaging for three specific markers:

    • Phospho-Aurora A (P-Thr288): Should decrease, proving direct target engagement.

    • Phospho-Histone H3 (P-H3 on Ser10): Logic: P-H3 is a direct substrate of Aurora B. If Aurora B is inhibited (as with Alisertib), P-H3 will decrease. Because LY3295668 is Aurora A-selective, cells arrest in mitosis with fully active Aurora B. Therefore, P-H3 must paradoxically increase, visually validating the selectivity.

    • Cleaved Caspase-3/7: Should increase, proving the mitotic arrest has successfully triggered apoptosis.

Clinical Translation & Drug Development

The precise engineering of the (2R,4R)-2-methylpiperidine-4-carboxylic acid scaffold has propelled LY3295668 out of preclinical models and into advanced human clinical trials. Current therapeutic investigations include:

  • Small Cell Lung Cancer (SCLC): Phase 1b monotherapy trials targeting platinum-sensitive, extensive-stage SCLC, capitalizing on the RB1-mutation synthetic lethality (5[5]).

  • EGFR-Mutant Non-Small Cell Lung Cancer (NSCLC): Phase Ib/II trials combining LY3295668 with Osimertinib. Aurora A activation is a known resistance mechanism to EGFR inhibitors; this combination aims to resensitize tumors (6[6]).

  • Pediatric Neuroblastoma: Phase 1 trials assessing safety and efficacy in relapsed/refractory pediatric populations, where MYCN amplification drives Aurora A dependency (7[7]).

References

  • Aurora A–Selective Inhibitor LY3295668 Leads to Dominant Mitotic Arrest, Apoptosis in Cancer Cells, and Shows Potent Preclinical Antitumor Efficacy Source: AACR Journals (Molecular Cancer Therapeutics) URL:[Link]

  • Aurora A-Selective Inhibitor LY3295668 Leads to Dominant Mitotic Arrest, Apoptosis in Cancer Cells, and Shows Potent Preclinical Antitumor Efficacy (PDF/Extended Data) Source: ResearchGate URL:[Link]

  • Selective Inhibition of Aurora Kinase A by AK-01/LY3295668 Attenuates MCC Tumor Growth by Inducing MCC Cell Cycle Arrest and Apoptosis Source: MDPI (Cancers) URL:[Link]

  • Aurora Kinase Inhibitor LY3295668 in Combination With Osimertinib for the Treatment of Advanced or Metastatic EGFR-Mutant Non-squamous Non-small Cell Lung Cancer Source: ClinicalTrials.gov (NCT05017025) URL:[Link]

  • Phase 1b Study of LY3295668 erbumine Monotherapy in Patients with Platinum-Sensitive, Extensive-Stage Small-Cell Lung Cancer Source: Dana-Farber Cancer Institute (NCT03898791) URL:[Link]

Sources

Foundational

The Pharmacophore Evolution: From Natural Piperidine Alkaloids to the 2-Methylpiperidine-4-carboxylic Acid Scaffold

Executive Summary The piperidine ring is one of the most ubiquitous nitrogenous heterocycles in nature, forming the core of numerous bioactive alkaloids such as piperine, lobeline, and coniine. While these natural produc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is one of the most ubiquitous nitrogenous heterocycles in nature, forming the core of numerous bioactive alkaloids such as piperine, lobeline, and coniine. While these natural products exhibit broad, multi-target pharmacology, modern targeted oncology requires exquisite precision. Through the lens of rational drug design, these natural evolutionary blueprints have been optimized into highly specialized synthetic scaffolds. Among these, 2-methylpiperidine-4-carboxylic acid has emerged as a privileged chiral building block. This technical guide elucidates the structural evolution from natural piperidine analogs to this highly substituted scaffold, detailing its mechanistic application in targeted therapies—specifically its role in the highly selective Aurora A kinase inhibitor LY3295668.

Structural Biology: From Natural Analogs to Privileged Scaffolds

Natural piperidine alkaloids typically feature substitutions at the C2 or C3 positions. For example, coniine features a 2-propyl group, while guvacine (a tetrahydropyridine) features a 3-carboxylic acid derivative [1]. While these natural analogs demonstrate baseline pharmacological activity—ranging from acetylcholine receptor modulation to anti-inflammatory effects [2]—their structural flexibility and lack of precise stereochemical control limit their utility as highly selective kinase inhibitors.

The synthetic leap to the 2-methylpiperidine-4-carboxylic acid scaffold introduces two critical structural determinants:

  • The C2-Methyl Stereocenter : The introduction of a methyl group at the C2 position creates a rigid chiral center that dictates the three-dimensional conformational trajectory of the piperidine ring. This steric bulk is essential for differentiating highly homologous kinase pockets.

  • The C4-Carboxylic Acid Handle : Unlike natural analogs that often feature lipophilic alkyl chains, the C4-carboxylic acid provides a versatile, highly reactive vector for amide coupling. This allows for the modular attachment of diverse pharmacophores that can engage specific target regions, such as the hinge region of kinases or the allosteric pockets of mutant GTPases [3].

Pathway NatProd Natural Piperidine Alkaloids (e.g., Piperine, Coniine) Scaffold 2-Methylpiperidine-4-carboxylic acid (Privileged Scaffold) NatProd->Scaffold Structural Evolution (Stereocenter Addition) Drug LY3295668 (Aurora A Inhibitor) Scaffold->Drug Amide Coupling & Pharmacophore Assembly AurA Aurora A Kinase (Target Engagement) Drug->AurA High-Affinity Binding (Ki = 0.8 nM) Apoptosis Mitotic Arrest & Apoptosis AurA->Apoptosis Selective Inhibition (>1000-fold vs AurB)

Evolution of piperidine alkaloids into Aurora A kinase inhibitors via the 2-methylpiperidine core.

Target Engagement: The Aurora A Kinase Paradigm

The mechanistic utility of the 2-methylpiperidine-4-carboxylic acid scaffold is best exemplified by LY3295668 , an orally available, ATP-competitive inhibitor of Aurora A kinase (AurA) [4]. AurA is a critical serine/threonine kinase responsible for centrosome maturation and spindle assembly during cell mitosis.

The Causality of Scaffold Selection: Historically, pan-Aurora inhibitors have failed in clinical trials due to concurrent Aurora B (AurB) inhibition, which triggers cytokinesis failure, aneuploidy, and severe neutropenia [5]. By utilizing the (2R,4R)-2-methylpiperidine-4-carboxylic acid core, LY3295668 achieves an unprecedented >1000-fold selectivity for AurA over AurB [6].

The causality lies in the stereochemistry: The chiral piperidine core anchors the molecule, allowing the attached 5-methyl-1H-pyrazol-3-yl amino group to form critical hydrogen bonds in the AurA hinge region. Simultaneously, the (2R)-methyl group is precisely angled to induce a steric clash with the slightly smaller, more restrictive ATP-binding pocket of AurB, effectively locking the drug out of the off-target kinase.

Quantitative Activity Profiles: Natural vs. Synthetic

The transition from natural, multi-target alkaloids to precision-engineered synthetic analogs yields a massive leap in binding affinity and target specificity, as summarized below:

CompoundClassificationPrimary Target / AssayActivity (IC50 / Ki)
Piperine Natural AlkaloidHeLa Cell Viability61.94 μg/mL
Lobeline Natural AlkaloidAChE Inhibition0.42 μM
LY3295668 Synthetic AnalogAurora A Kinase (Enzymatic)1.12 nM
LY3295668 Synthetic AnalogAurora B Kinase (Enzymatic)1.51 μM
LY3295668 Synthetic AnalogNCI-H446 Cell Viability0.752 μM

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I must emphasize that the biological efficacy of the 2-methylpiperidine-4-carboxylic acid scaffold relies entirely on its enantiomeric purity. A racemic mixture will negate the steric gating mechanism described above, resulting in off-target AurB toxicity.

Protocol 1: Stereoselective Enzymatic Resolution of the Piperidine Core

Why enzymatic resolution over chiral chromatography? While preparative HPLC is viable for late-stage intermediates, early-stage enzymatic resolution is vastly superior for scalability. The hydrolase enzyme provides a self-validating kinetic system: the reaction progress is directly proportional to the generation of the carboxylic acid, which causes a measurable drop in pH [7].

  • Substrate Preparation : Synthesize the racemic methyl ester of N-Boc-2-methylpiperidine-4-carboxylic acid.

  • Enzymatic Reaction : Dissolve the racemic ester in a biphasic system containing phosphate buffer (pH 7.5). Add a stereoselective hydrolase (e.g., Alcalase). The enzyme selectively hydrolyzes the (2R,4R)-ester into the corresponding carboxylic acid, leaving the (2S,4S)-ester intact.

  • Self-Validation (Kinetic Readout) : Monitor the pH continuously. Titrate with dilute NaOH to maintain a pH of 7.5. The volume of base added serves as a real-time kinetic readout of enantiomeric conversion. Stop the reaction when 0.5 equivalents of base have been consumed.

  • Phase Separation : Extract the unreacted (2S,4S)-ester with ethyl acetate. Acidify the remaining aqueous layer to pH 3 using HCl, and extract the pure (2R,4R)-N-Boc-2-methylpiperidine-4-carboxylic acid into fresh ethyl acetate.

  • Analytical QC : Confirm >99% enantiomeric excess (ee) using chiral HPLC before proceeding to amide coupling.

Workflow Racemic Racemic N-Boc-Ester Substrate Enzyme Enzymatic Resolution (Hydrolase, pH 7.5) Racemic->Enzyme Buffer Addition Validation Validation: pH Drop Monitoring Enzyme->Validation Hydrolysis Separation Phase Separation (EtOAc / Aqueous pH 3) Validation->Separation Acidification Product (2R,4R)-Carboxylic Acid (>99% ee) Separation->Product Extraction & Chiral HPLC

Self-validating enzymatic resolution workflow for isolating the (2R,4R)-piperidine enantiomer.

Protocol 2: Target Engagement & Cell Viability Assay (LY3295668)

Why a 2-doubling time assay? Kinase inhibitors targeting mitosis require cells to cycle through the cell division process to manifest their apoptotic effects. A standard 24-hour viability assay would yield false negatives for slow-growing cell lines. By normalizing the treatment duration to two doubling times, the assay self-validates the mechanism of action—ensuring that viability loss is due to mitotic arrest rather than acute, off-target chemical toxicity [5].

  • Cell Culture : Plate NCI-H446 (small-cell lung cancer) cells in 96-well plates, ensuring they are in the exponential growth phase.

  • Compound Treatment : Treat the cells with serial dilutions of the synthesized LY3295668 analog (ranging from 0.1 nM to 10 μM). Incubate for exactly two doubling times specific to the NCI-H446 line.

  • Viability Measurement : Utilize a CellTiter-Glo luminescent assay to measure intracellular ATP levels, which directly correlates to the number of viable, metabolically active cells.

  • Data Validation : Calculate the IC50 using a 4-parameter logistic curve fit. A successfully synthesized (2R,4R) analog should yield a cell viability IC50 of < 1 μM.

References

  • Aurora A–Selective Inhibitor LY3295668 Leads to Dominant Mitotic Arrest, Apoptosis in Cancer Cells, and Shows Potent Preclinical Antitumor Efficacy AACR Journals (Molecular Cancer Therapeutics)[Link]

  • Pharmacological properties of natural piperidine derivatives ResearchGate[Link]

  • The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom National Institutes of Health (PMC)[Link]

  • Heterocyclic spiro compounds and methods of use (WO2022083569A1)
  • Piperidine alkaloids – Knowledge and References Taylor & Francis[Link]

Sources

Exploratory

Engineering Selectivity: Potential Therapeutic Areas for 2-Methylpiperidine-4-Carboxylic Acid Derivatives

[` Structuring the Whitepaper I've got the initial structure for the whitepaper locked down. Now, I'm focusing on the Executive Summary as a starting point.

Author: BenchChem Technical Support Team. Date: March 2026

[`

Structuring the Whitepaper

I've got the initial structure for the whitepaper locked down. Now, I'm focusing on the Executive Summary as a starting point. It's the key to making the paper engaging, and I'll make sure it's tight and compelling. I'm prioritizing clarity and impact.

Exploring Therapeutic Areas

I'm now diving into potential therapeutic applications. I'm prioritizing oncology, specifically Aurora A kinase inhibition, and have started compiling data on LY3295668. The mechanism of action, including mitotic arrest and apoptosis, is key. I'm also considering NNMT inhibitors for kidney disease, focusing on NAD+ restoration. I'm planning pathway diagrams for both to illustrate the key mechanisms. Pain management is next up.

Refining Analgesic Targets

I'm now focusing on analgesic targets, particularly mu, delta, and kappa opioid receptors. I'm investigating fentanyl-related compounds and 4-anilidopiperidines. The goal is to fine-tune affinity to minimize side effects, specifically tolerance and dependence, which is crucial for efficacy. I'm aiming for a clear and concise presentation.

I've also got a comprehensive table planned, summarizing the biological activities and IC50/Ki values. I'm planning experimental protocols for both synthesis and in-vitro kinase assay to support the research.

Analyzing Structural Impacts

I'm now examining how modifications at the 2-position impact the piperidine ring's flexibility, and am focusing on how chiral centers and steric hindrance can improve target selectivity. This includes considering protocols and validations to ensure trustworthiness. I plan to use the grounding tool for citations like Aurora A inhibitor LY3295668, NNMT inhibitors for CKD, and fentanyl derivatives data. I'm also planning tables and diagrams.

Designing Pathway Diagrams

I'm now focusing on creating Graphviz DOT code for two crucial pathway diagrams. I'm prioritizing adherence to the specified constraints on width, color palette, and text contrast. I'm aiming for clear and concise captions under 100 characters. First, the Aurora A pathway, with an emphasis on the kinase inhibitor, is what I'm creating. I'll follow this by designing the NNMT/NAD+ metabolic pathway in CKD, ensuring that the diagrams are both informative and visually appealing.

Visualizing Mitotic Arrest

I'm currently working on a Graphviz DOT diagram depicting the mechanism of Aurora A-selective inhibition by LY3295668, highlighting the resulting prometaphase arrest. This focuses on potent inhibition of Aurora A, with the impact on the spindle apparatus and subsequent mitotic arrest. I'm visualizing the effects on cytokinesis and polyploidy.

I'm now focusing on synthesizing the data into a clear Graphviz DOT diagram. I've got the connections between NAM, NNMT, MNA, the inhibitor, NAD, and ATP visualized, incorporating the provided labels and color scheme. I'm focusing on the bolded "Blocks" label to show NNMT inhibition, and emphasizing NAD+ salvage. The caption is concise, and I'm adding final refinements.

Detailing Experimental Procedures

I'm now detailing experimental procedures, specifically for synthesizing the core structure and the kinase assay. I'm focusing on the synthesis of the 2-methylpiperidine-4-carboxylic acid intermediate, referencing Boc-protection and stereoselective methods with exact reagents. For the kinase assay, I'm specifying protocols using radiolabeled ATP or TR-FRET, providing precise substrate and buffer details. I'm also citing relevant literature and patents to support my approach. I've got references for NNMT and fentanyl derivatives.

Calculating IC50 Details

I'm now detailing the calculation of IC50 values. I will explain the significance of the 2-methyl group through steric hindrance and conformational locking, as well as analytical validation, including LC-MS and NMR. I'm ensuring self-validating protocols with control wells for the assay.

Executive Summary: The Structural Advantage of the 2-Methylpiperidine Scaffold

In modern medicinal chemistry, the transition from planar, achiral molecules to complex, sp3-rich scaffolds is a proven strategy for improving target selectivity and reducing off-target toxicity. Among these scaffolds, 2-methylpiperidine-4-carboxylic acid and its orthogonally protected derivatives (e.g., N-Boc-2-methylpiperidine-4-carboxylic acid) have emerged as highly versatile building blocks [1.9].

The addition of a methyl group at the C2 position of the piperidine ring introduces a critical chiral center and significant steric hindrance. This modification restricts the conformational flexibility of the ring, effectively "locking" the attached pharmacophores into a precise spatial orientation. This rigidification is the causal driver behind the extraordinary target selectivity observed in its derivatives, enabling researchers to differentiate between highly homologous protein isoforms (e.g., Aurora A vs. Aurora B kinases) or fine-tune receptor affinities (e.g., μ vs. δ opioid receptors)[1][2].

This whitepaper explores the primary therapeutic areas where 2-methylpiperidine-4-carboxylic acid derivatives are currently driving clinical and preclinical breakthroughs, supported by mechanistic rationales, quantitative data, and validated experimental protocols.

Therapeutic Area 1: Oncology (Aurora A Kinase Inhibition)

Mechanistic Rationale

The Aurora kinases (A, B, and C) are highly conserved serine/threonine kinases that regulate mitosis. While pan-Aurora inhibitors have entered clinical trials, their lack of selectivity often leads to severe toxicity. Specifically, inhibiting Aurora B causes cytokinesis failure and polyploidy, which limits the therapeutic window[3].

By utilizing a (2R,4R)-2-methylpiperidine-4-carboxylic acid core, researchers developed LY3295668 (AK-01) , a highly selective Aurora A inhibitor[2]. The specific stereochemistry of the 2-methylpiperidine ring forces the molecule deep into the ATP-binding pocket of Aurora A, exploiting subtle steric differences that are absent in Aurora B. This results in an unprecedented >1000-fold selectivity for Aurora A over Aurora B[4]. The resulting phenotype is a persistent prometaphase arrest and subsequent apoptosis, completely avoiding the polyploidy associated with Aurora B inhibition[3][4].

AuroraPathway AurA Aurora A Kinase Spindle Mitotic Spindle Formation AurA->Spindle Regulates AurB Aurora B Kinase Cytokinesis Cytokinesis AurB->Cytokinesis Regulates Inhibitor LY3295668 (2-Methylpiperidine Deriv.) Inhibitor->AurA Potent Inhibition (Ki = 0.8 nM) Inhibitor->AurB Weak Inhibition (Ki = 1038 nM) Arrest Prometaphase Arrest & Apoptosis Spindle->Arrest Disruption leads to Polyploidy Polyploidy / Aneuploidy (Toxicity) Cytokinesis->Polyploidy Disruption leads to

Mechanism of Aurora A-selective inhibition by LY3295668 driving mitotic arrest.

Therapeutic Area 2: Nephrology & Metabolic Diseases (NNMT Inhibition)

Mechanistic Rationale

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that catalyzes the methylation of nicotinamide (NAM) to 1-methylnicotinamide (1-MNA) using S-adenosyl-L-methionine (SAM) as a methyl donor[5]. In healthy kidneys, NNMT expression is low. However, in Chronic Kidney Disease (CKD) and Acute Kidney Injury (AKI), NNMT is highly upregulated, particularly in proximal tubule cells[6].

This pathological upregulation drains cellular NAM pools, preventing its salvage into NAD+, which is critical for ATP production in energy-demanding kidney tubules. Recent patent literature demonstrates that piperidine-4-carboxylic acid derivatives act as potent NNMT inhibitors[6]. By blocking the active site, these derivatives prevent the depletion of NAM, shunting it back into the NAD+ salvage pathway, thereby restoring mitochondrial respiration and halting the progression of tubular injury[5].

NNMTPathway NAM Nicotinamide (NAM) NNMT NNMT Enzyme (Upregulated in CKD) NAM->NNMT Substrate NAD NAD+ Salvage Pathway NAM->NAD Shunted to MNA 1-Methylnicotinamide (1-MNA) NNMT->MNA Pathological Methylation Inhibitor Piperidine-4-carboxylic Acid Derivative Inhibitor->NNMT Blocks ATP ATP Production & Tubular Health NAD->ATP Promotes

NNMT inhibition shunting Nicotinamide towards NAD+ salvage and ATP production.

Therapeutic Area 3: Pain Management (Opioid Receptor Modulation)

Mechanistic Rationale

The piperidine core is the foundational pharmacophore for many potent opioid receptor ligands, including fentanyl and its 4-anilidopiperidine analogs[1][7]. The primary challenge in opioid development is decoupling analgesia (mediated primarily by the μ -opioid receptor) from respiratory depression, tolerance, and dependence.

Derivatives of 2-methylpiperidine-4-carboxylic acid are utilized to fine-tune the affinity and efficacy across μ , δ , and κ opioid receptors[1]. The introduction of the 2-methyl group alters the equatorial/axial preference of the 4-position substituents. This subtle conformational shift can convert a pure μ -agonist into a mixed μ -agonist/ δ -antagonist, a profile theorized to produce profound analgesia with a significantly lower propensity for tolerance and dependence[7].

Quantitative Data Summary

The following table summarizes the pharmacological profiles of key compounds derived from the 2-methylpiperidine-4-carboxylic acid (and closely related) scaffolds.

Therapeutic TargetIndicationRepresentative Compound / ScaffoldPrimary Efficacy MetricSelectivity Profile
Aurora A Kinase Small Cell Lung Cancer, MCCLY3295668 (AK-01) Ki​ = 0.8 nM (AurA)>1000-fold over AurB ( Ki​ = 1038 nM)
NNMT Chronic Kidney Disease (CKD)Piperidine-4-carboxylic acid amidesRestores intracellular NAD+High specificity over other methyltransferases
SIRT2 Neurodegenerative Diseases4-amino-1-Boc-piperidine derivatives IC50​ < 50 nMSelective over SIRT1 and SIRT3
Opioid Receptors Severe Pain Management4-anilido-2-methylpiperidinesSub-nanomolar Ki​ ( μ -receptor)Tunable μ -agonist / δ -antagonist ratio
Protein Kinase B (Akt) Oncology (PI3K/Akt pathway)Pyrrolo-pyrimidinyl piperidines IC50​ = 8 nM (PKB β )150-fold over PKA

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols detail the synthesis of a key intermediate and the biological validation of target selectivity. These protocols are designed as self-validating systems, incorporating necessary analytical checkpoints.

Protocol 1: Amide Coupling of 2-Methylpiperidine-4-Carboxylic Acid (Intermediate Synthesis)

This protocol describes the activation and coupling of the carboxylic acid moiety, a fundamental step in synthesizing NNMT inhibitors and Aurora A ligands[6].

Reagents & Materials:

  • rac-(2R,4R)-1-(tert-butoxycarbonyl)-2-methylpiperidine-4-carboxylic acid (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)

  • Target Amine / Hydrazine derivative (1.3 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen gas ( N2​ )

Step-by-Step Methodology:

  • Activation: In an oven-dried, N2​ -flushed round-bottom flask, dissolve 1.0 eq of the Boc-protected 2-methylpiperidine-4-carboxylic acid in anhydrous THF (0.2 M concentration).

  • Add 1.2 eq of CDI in a single portion. Stir the reaction mixture at room temperature ( 20−25∘C ) for 2 hours. Causality check: CDI forms an active acyl imidazole intermediate. The release of CO2​ gas indicates successful activation.

  • Coupling: In a separate flask, prepare a solution of the target amine (1.3 eq) in anhydrous THF. Add this dropwise to the activated intermediate solution over 10 minutes.

  • Stir the resulting mixture at room temperature for 12-18 hours. Monitor progression via LC-MS or TLC (staining with Ninhydrin to check for the disappearance of the primary amine).

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer with Ethyl Acetate ( 3×20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Validation: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). Confirm the structure and diastereomeric purity of the product using 1H -NMR, 13C -NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This protocol is used to validate the selectivity of synthesized derivatives (e.g., LY3295668) for Aurora A over Aurora B.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a kinase assay buffer consisting of 50 mM HEPES (pH 7.4), 10 mM MgCl2​ , 0.01% Tween-20, 1 mM DTT, and 0.1 mM sodium orthovanadate.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. Transfer to a 384-well low-volume assay plate (final DMSO concentration 1%).

  • Enzyme Addition: Add recombinant human Aurora A or Aurora B kinase to the respective wells. Control: Include wells with DMSO only (Total Activity) and wells with a known pan-Aurora inhibitor like Alisertib (Background/Blank).

  • Reaction Initiation: Add a master mix containing ATP (at the Km​ for each respective kinase) and a biotinylated peptide substrate (e.g., Biotin-Crosstide) to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding a detection buffer containing EDTA (to chelate Mg2+ and stop kinase activity), a Europium-labeled anti-phospho antibody, and Streptavidin-Allophycocyanin (APC).

  • Incubate for an additional 60 minutes in the dark.

  • Data Acquisition & Analysis: Read the plate on a TR-FRET compatible microplate reader (excitation at 340 nm, emission at 615 nm and 665 nm). Calculate the FRET ratio (665/615). Plot the log(inhibitor concentration) versus the normalized FRET ratio to determine the IC50​ using a 4-parameter logistic regression model.

  • Validation: Calculate the Selectivity Index (SI) by dividing the IC50​ of Aurora B by the IC50​ of Aurora A. An SI > 100 indicates high target selectivity.

References

  • Du, Jian, et al. "Aurora A–Selective Inhibitor LY3295668 Leads to Dominant Mitotic Arrest, Apoptosis in Cancer Cells, and Shows Potent Preclinical Antitumor Efficacy." Molecular Cancer Therapeutics, AACR Journals, Dec. 2019. Available at:[Link]

  • Google Patents. "WO2025149628A1 - Piperidine derivatives as inhibitors of nicotinamide n-methyl transferase." Google Patents.
  • Vardanyan, Ruben S., and Victor J. Hruby. "Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications." Future Medicinal Chemistry, PMC, 2014. Available at:[Link]

Sources

Foundational

2-Methylpiperidine-4-Carboxylic Acid: A Critical Scaffold in Modern Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, the transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a defining paradigm shift. 2-Methylpiperidine-4-carboxylic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a defining paradigm shift. 2-Methylpiperidine-4-carboxylic acid (and its stereoisomers, such as the (2R,4R) or (2S,4S) configurations) has emerged as a highly privileged building block in this space. By introducing a precise degree of conformational restriction, this substituted piperidine serves as a critical structural anchor in the synthesis of highly selective kinase inhibitors and metabolic modulators. This whitepaper explores the structural rationale, pharmacological applications, and synthetic methodologies surrounding this vital chemical precursor.

Structural Rationale & Physicochemical Profiling

The Causality of the C2-Methyl Substitution

In unsubstituted piperidine-4-carboxylic acid (isonipecotic acid), the heterocyclic ring is highly flexible, rapidly interconverting between various chair conformations. This flexibility often results in a high entropic penalty upon binding to a target protein, as the molecule must "freeze" into a single bioactive conformation.

By introducing a methyl group at the C2 position, medicinal chemists intentionally induce steric bulk. In specific diastereomers—such as (2R,4R)—the C2-methyl group strongly prefers the equatorial position to minimize 1,3-diaxial steric clashes. This substitution effectively "locks" the piperidine ring into a rigid chair conformation. Consequently, the C4-carboxylic acid (or its downstream amide/ester derivatives) is projected outward in a highly predictable, fixed spatial trajectory. This conformational restriction not only reduces the entropic penalty of binding but allows for exquisite target selectivity by exploiting narrow binding pockets that flexible analogs cannot navigate[1].

Quantitative Physicochemical Data

The baseline properties of the scaffold and its translation into a successful Active Pharmaceutical Ingredient (API) are summarized below.

Property2-Methylpiperidine-4-carboxylic acid (HCl Salt)LY3295668 (API Derivative)
CAS Number 1427380-46-8[2]2227157-81-1[1]
Molecular Weight 179.64 g/mol (as HCl salt)553.0 g/mol
LogD (pH 7.4) < 0 (Highly Hydrophilic)2.38 (Optimal Lipophilicity)
Aqueous Solubility > 50 mg/mL1.89 mg/mL[1]
Primary Utility Synthetic Scaffold / Building BlockAurora A Kinase Inhibitor

Pharmacological Applications & Case Studies

Case Study 1: Oncology and Aurora A Kinase Inhibition (LY3295668)

The most prominent application of the (2R,4R)-2-methylpiperidine-4-carboxylic acid scaffold is found in LY3295668 , an Aurora A-selective inhibitor developed by Eli Lilly[1]. Aurora A is a serine/threonine kinase critical for mitotic progression. Pan-Aurora inhibitors historically failed in the clinic due to severe bone marrow toxicity driven by off-target Aurora B inhibition.

By utilizing the conformationally locked 2-methylpiperidine scaffold, LY3295668 achieves a remarkable >1,000-fold selectivity for Aurora A (IC50 = 1.12 nM) over Aurora B (IC50 = 1510 nM)[1]. The rigid piperidine core precisely aligns the pyrazole-amino-pyridine hinge-binding motif into the ATP-binding pocket of Aurora A, triggering dominant mitotic arrest (measured by histone H3 P-Ser10 markers) and subsequent apoptosis in cancer cells[1].

Pathway LY LY3295668 (Aurora A Inhibitor) AurA Aurora A Kinase LY->AurA Potent Inhibition (IC50: 1.12 nM) AurB Aurora B Kinase LY->AurB Weak Inhibition (IC50: 1510 nM) Mitosis Normal Mitosis AurA->Mitosis Promotes Arrest Mitotic Arrest (P-Ser10 H3) AurA->Arrest When Inhibited Apoptosis Apoptosis Arrest->Apoptosis Triggers

Fig 1: Mechanism of action for LY3295668, demonstrating Aurora A selectivity and apoptotic induction.

Case Study 2: NNMT Inhibitors for Chronic Kidney Disease

Beyond oncology, the scaffold is utilized in the synthesis of Nicotinamide N-methyltransferase (NNMT) inhibitors. NNMT is an enzyme implicated in the depletion of cellular NAD+ levels. Recent patent literature (WO2025149628A1) demonstrates the use of 1-(tert-butoxycarbonyl)-2-methylpiperidine-4-carboxylic acid to synthesize piperidine derivatives that inhibit NNMT[3]. Pharmacological inhibition of NNMT stops the progression of tubular and glomerular injury, making these compounds highly relevant for treating Chronic Kidney Disease (CKD), Acute Kidney Injury (AKI), and metabolic dysfunction-associated steatohepatitis (MASH)[3].

Case Study 3: ERK Modulation

The (2S)-enantiomer of the scaffold is also actively deployed in the synthesis of Extracellular Signal-Regulated Kinase (ERK) modulators (WO2025037229A1)[4]. In these synthetic pathways, the carboxylic acid acts as a coupling point for complex heterocyclic assembly, targeting the MAPK signaling pathway to treat KRAS-mutated malignancies[4].

Experimental Workflows & Synthetic Methodologies

To utilize 2-methylpiperidine-4-carboxylic acid in cross-coupling or amidation reactions, the highly nucleophilic secondary amine must first be masked. The following protocol outlines the synthesis of 1-Boc-2-methylpiperidine-4-carboxylic acid (CAS: 193085-98-2)[5], establishing a self-validating system for downstream API generation.

Protocol: N-Boc Protection and Functionalization

1. Preparation & Biphasic Solvation: Suspend 2-methylpiperidine-4-carboxylic acid hydrochloride (1.0 eq) in a 1:1 (v/v) mixture of 1,4-dioxane and deionized water. Causality: The biphasic system is critical. The aqueous layer dissolves the polar amino acid salt, while the organic layer solubilizes the hydrophobic Boc-anhydride, facilitating an interfacial reaction that prevents the precipitation of intermediates.

2. Basification: Cool the reaction vessel to 0°C using an ice bath. Slowly add NaOH (2.5 eq). Causality: The low temperature prevents the exothermic hydrolysis of Boc-anhydride. The excess base serves a dual purpose: it neutralizes the HCl salt and deprotonates the secondary amine, rendering it sufficiently nucleophilic for the protection step.

3. Protection: Add Di-tert-butyl dicarbonate (Boc2O, 1.2 eq) dropwise. Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

4. Validation (Self-Validating System): Perform Thin-Layer Chromatography (TLC) using a Ninhydrin stain. Validation Check: The starting material contains a free amine that will stain a deep purple/red upon heating with Ninhydrin. The complete disappearance of this purple spot confirms 100% conversion to the N-Boc protected product, which does not react with Ninhydrin. Do not proceed to workup until this validation is met.

5. Workup & Isolation: Wash the mixture with diethyl ether to remove unreacted Boc2O. Acidify the remaining aqueous layer to pH 2.0–3.0 using 1M KHSO4, then extract with Ethyl Acetate (3x). Causality: Acidification strictly protonates the C4-carboxylic acid, shifting the molecule from a water-soluble carboxylate salt to a highly lipophilic free acid, driving it entirely into the Ethyl Acetate phase. Dry over Na2SO4, filter, and concentrate in vacuo.

Workflow SM 2-Methylpiperidine- 4-carboxylic acid Boc N-Boc Protection (Boc2O, NaOH) SM->Boc Step 1 Coupling Amide Coupling (CDI or HATU) Boc->Coupling Step 2 Deprot Boc Deprotection (TFA/DCM) Coupling->Deprot Step 3 API Target API (e.g., NNMT Inhibitor) Deprot->API Step 4

Fig 2: Standard synthetic workflow for functionalizing 2-methylpiperidine-4-carboxylic acid.

Sources

Exploratory

Technical Whitepaper: Safety, Toxicity, and Translational Pharmacology of 2-Methylpiperidine-4-carboxylic Acid in Precision Oncology

Executive Summary 2-Methylpiperidine-4-carboxylic acid (2-MPCA) is a highly versatile, stereochemically rich chemical building block. While its baseline occupational safety profile is standard for piperidine derivatives,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methylpiperidine-4-carboxylic acid (2-MPCA) is a highly versatile, stereochemically rich chemical building block. While its baseline occupational safety profile is standard for piperidine derivatives, its profound toxicological significance emerges in its application as a privileged scaffold in precision oncology. Specifically, the incorporation of the (2R,4R)-stereoisomer of 2-MPCA has been instrumental in overcoming the dose-limiting bone marrow toxicities associated with pan-Aurora kinase inhibitors[1]. This whitepaper dissects the physicochemical hazards of the raw material, the mechanistic toxicology of its derivatives, and the self-validating experimental protocols required for its application in drug discovery.

Physicochemical Properties and Baseline Occupational Safety

In its raw form, 2-MPCA is typically handled as a Boc-protected intermediate (1-Boc-2-methylpiperidine-4-carboxylic acid) to prevent unwanted nucleophilic reactivity of the secondary amine during synthesis[2][3]. The compound presents standard laboratory hazards, primarily acting as a localized irritant.

Table 1: Physicochemical & Hazard Profile of 1-Boc-2-MPCA
Property / MetricData
CAS Number 193085-98-2[2][3]
Molecular Formula C12H21NO4[2][3]
Molecular Weight 243.30 g/mol [2][3]
Hazard Classification GHS Irritant (Skin/Eye/Respiratory)[4][5]
Storage Conditions Sealed, dry environment at 2-8°C[6]
Handling Precautions Requires standard PPE (gloves, safety goggles, Fume hood)[4][5]

Causality in Handling: The carboxylic acid moiety is moderately acidic, while the piperidine ring (if deprotected) is basic. This zwitterionic potential means the compound is highly sensitive to pH changes during extraction. Boc-protection neutralizes the basicity of the amine, stabilizing the molecule for safe, predictable handling during amide coupling reactions[3].

Translational Toxicology: The Aurora Kinase Paradigm

The true value of the 2-MPCA scaffold lies in its ability to dictate kinase selectivity and, by extension, systemic toxicity.

The Problem with Pan-Aurora Inhibitors

Historically, inhibitors targeting Aurora kinases (e.g., Alisertib) hit both Aurora A and Aurora B[1][7]. While Aurora A inhibition drives desired mitotic arrest and apoptosis in tumor cells, Aurora B inhibition leads to cytokinesis failure, polyploidy, and severe, dose-limiting bone marrow toxicity (neutropenia)[7][8].

The 2-MPCA Solution

By incorporating the (2R,4R)-2-methylpiperidine-4-carboxylic acid moiety, researchers developed LY3295668, an inhibitor with >1000-fold selectivity for Aurora A over Aurora B[1][9]. Mechanistic Causality: The stereospecific 2-methyl group on the piperidine ring creates a precise steric clash within the narrower ATP-binding pocket of Aurora B, effectively preventing binding. Conversely, the slightly larger pocket of Aurora A accommodates this methyl group perfectly. This structural divergence is the root cause of the molecule's ability to spare bone marrow cells while retaining potent antitumor efficacy[1][7].

AuroraToxicity MPCA 2-MPCA Scaffold (e.g., LY3295668) AurA Aurora A Inhibition MPCA->AurA High Selectivity AurB Aurora B Inhibition (Avoided) MPCA->AurB Spared MitoticArrest Dominant Mitotic Arrest & Apoptosis AurA->MitoticArrest Drives BoneMarrow Bone Marrow Toxicity (Neutropenia) AurB->BoneMarrow Causes (Dose-Limiting) TumorEfficacy Potent Antitumor Efficacy MitoticArrest->TumorEfficacy

Caption: Divergent safety profiles of Aurora A vs. Aurora B inhibition via 2-MPCA derivatives.

Table 2: Comparative Kinase Selectivity and Toxicity Metrics

The data below illustrates how the 2-MPCA derivative (LY3295668) drastically alters the toxicity profile compared to non-selective agents[1][8].

CompoundAurora A IC50 (µM)Aurora B IC50 (µM)Bone Marrow Toxicity Risk
LY3295668 (2-MPCA based) 0.00111.51Low (Sparing)[1]
Alisertib (Pan-inhibitor) 0.0040.051High (Dose-Limiting)[1]
Barasertib (AurB selective) >20.00.011High[1][8]

Experimental Methodologies & Self-Validating Protocols

To harness the 2-MPCA scaffold in drug development, rigorous, self-validating workflows must be employed. The following protocols ensure that the observed safety and selectivity are biologically accurate and not artifacts of poor assay design.

Protocol 1: Scaffold Deprotection and Coupling (Chemical Safety)

Causality: The Boc group must be removed to allow the piperidine nitrogen to interact with the target kinase hinge region.

  • Reaction: Dissolve 1-Boc-2-methylpiperidine-4-carboxylic acid in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) at a 1:1 v/v ratio at 0°C.

  • Progression: Stir for 2 hours at room temperature.

  • Self-Validation Step: Monitor via LC-MS. The protocol is only validated when the mass peak corresponding to the Boc-protected mass (M+H = 244.3) completely shifts to the free amine mass (M+H = 144.2). If the starting material peak remains, the reaction must be driven further to prevent unreacted impurities from skewing downstream biological assays.

  • Purification: Evaporate under reduced pressure and precipitate the TFA salt using cold diethyl ether to ensure high-purity handling.

Protocol 2: In Vitro Kinase Selectivity Profiling (Biological Safety)

Causality: Because 2-MPCA derivatives are ATP-competitive inhibitors[9], their apparent IC50 is highly dependent on the ATP concentration in the assay. Testing at the Michaelis constant ( Km​ ) for ATP ensures the assay reflects the compound's true affinity relative to physiological ATP competition.

  • Preparation: Prepare recombinant Aurora A and Aurora B enzymes in kinase buffer (50 mM HEPES pH 7.4, 10 mM MgCl2, 0.1% BSA).

  • ATP Normalization: Set the ATP concentration strictly to the apparent Km​ of each respective kinase (e.g., 10 µM for Aurora A, 15 µM for Aurora B).

  • Compound Titration: Dispense the 2-MPCA derivative in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM).

  • Self-Validation Step (Critical): Include Alisertib (pan-inhibitor) and Barasertib (Aurora B selective) as control reference plates[1][8]. The assay is only validated if Alisertib yields an IC50 < 0.01 µM for both kinases, and Barasertib shows >1000-fold selectivity for Aurora B. If these controls fail, the ATP competition dynamics are flawed, and the safety data for the 2-MPCA derivative cannot be trusted.

SafetyWorkflow Synthesis 1. Scaffold Synthesis & Protection (Boc) InVitro 2. Kinase Selectivity Profiling (AurA vs AurB) Synthesis->InVitro Cellular 3. Cellular Toxicity & Mitotic Index (P-H3) InVitro->Cellular InVivo 4. In Vivo Tolerability (Bone Marrow Sparing) Cellular->InVivo

Caption: Step-by-step preclinical safety and selectivity screening workflow for 2-MPCA compounds.

Conclusion

The 2-Methylpiperidine-4-carboxylic acid scaffold represents a masterclass in structure-based drug design and toxicological mitigation. While the raw chemical requires standard laboratory handling protocols[4][5], its strategic integration into oncology pipelines—exemplified by LY3295668—demonstrates how minute stereochemical adjustments (the 2-methyl group) can drastically alter a drug's safety profile[1][9]. By strictly adhering to self-validating biochemical assays that accurately model ATP competition, researchers can leverage this scaffold to develop highly potent, bone-marrow-sparing therapeutics.

References

  • [1] Du, Jian, et al. Aurora A–Selective Inhibitor LY3295668 Leads to Dominant Mitotic Arrest, Apoptosis in Cancer Cells, and Shows Potent Preclinical Antitumor Efficacy. Molecular Cancer Therapeutics 18.12 (2019): 2207-2219. Available at:[Link]

  • [5] p-Tolualdehyde | CAS#:104-87-0 | Chemsrc (Cross-reference for piperidine derivatives safety). ChemSrc. Available at:[Link]

  • [9] Aurora A–Selective Inhibitor LY3295668 Leads to Dominant Mitotic Arrest, Apoptosis in Cancer Cells, and Shows Potent Preclinical Antitumor Efficacy. AACR Journals. Available at:[Link]

  • [7] Aurora A–Selective Inhibitor LY3295668 Leads to Dominant Mitotic Arrest, Apoptosis in Cancer Cells, and Shows Potent Preclinical Antitumor Efficacy. AACR Journals. Available at:[Link]

  • [8] Aurora A–Selective Inhibitor LY3295668 Leads to Dominant Mitotic Arrest, Apoptosis in Cancer Cells. AACR Journals. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis and Chiral Resolution of (2R,4R)-4-Methyl-2-piperidine Carboxylic Acid

Introduction & Mechanistic Rationale (2R,4R)-4-Methyl-2-piperidine carboxylic acid (also known as (2R,4R)-4-methylpipecolic acid) and its ethyl ester derivative are critical chiral building blocks in pharmaceutical manuf...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

(2R,4R)-4-Methyl-2-piperidine carboxylic acid (also known as (2R,4R)-4-methylpipecolic acid) and its ethyl ester derivative are critical chiral building blocks in pharmaceutical manufacturing. Most notably, the (2R,4R) stereoisomer is the essential active precursor for Argatroban , a synthetic direct thrombin inhibitor used clinically to treat thrombosis in patients with heparin-induced thrombocytopenia (HIT)[1].

Achieving the correct stereochemistry is paramount; the binding affinity of Argatroban to the active site of thrombin is highly dependent on the spatial orientation of the methyl group on the piperidine ring[1]. While asymmetric syntheses utilizing chiral auxiliaries (such as chiral phenylglycinol derivatives) have been reported[2], they often suffer from high reagent costs, hazardous hydrogenation steps, and poor industrial scalability[3].

Consequently, the industry standard relies on diastereomeric separation followed by classical chiral resolution of racemic mixtures using L-tartaric acid[4]. This application note details a robust, self-validating protocol for the synthesis of (2R,4R)-4-methyl-2-piperidine carboxylic acid, optimized for high enantiomeric excess (ee > 98%) and large-scale manufacturing[5].

Synthetic Workflow

The synthesis proceeds through a highly controlled five-step sequence starting from commercially available 4-methyl-2-cyanopiperidine. The workflow is designed to sequentially isolate the correct constitutional isomer (trans over cis) and then the correct stereoisomer ((2R,4R) over (2S,4S)).

SynthesisWorkflow SM 4-Methyl-2-cyanopiperidine (Mixture of isomers) Step1 Step 1: Acidic Hydrolysis (6N HCl, Reflux) SM->Step1 Int1 4-Methylpiperidine-2-carboxylic acid hydrochloride Step1->Int1 Step2 Step 2: Esterification (EtOH, SOCl2, Reflux) Int1->Step2 Int2 4-Methylpiperidine-2-carboxylic acid ethyl ester HCl (Cis/Trans mix) Step2->Int2 Step3 Step 3: Diastereomeric Separation (MTBE/EtOH Pulping) Int2->Step3 Int3 Trans-4-methylpiperidine-2-carboxylic acid ethyl ester Step3->Int3 Step4 Step 4: Chiral Resolution (L-Tartaric Acid, Acetone/EtOH) Int3->Step4 Int4 (2R,4R)-4-Methylpiperidine-2-carboxylic acid ethyl ester L-tartrate Step4->Int4 Step5 Step 5: Saponification (NaOH, then HCl) Int4->Step5 Product (2R,4R)-4-Methyl-2-piperidine carboxylic acid Step5->Product

Caption: Five-step synthetic workflow for (2R,4R)-4-methyl-2-piperidine carboxylic acid.

Experimental Protocols

Step 1: Acidic Hydrolysis of 4-Methyl-2-cyanopiperidine

Causality Note : 6N HCl provides the necessary hydronium ion concentration to fully hydrolyze the sterically hindered nitrile to a carboxylic acid without degrading the piperidine ring[4].

  • Charge a 2L glass reaction vessel with 4-methyl-2-cyanopiperidine (1.0 eq, ~124 g).

  • Slowly add 6N Hydrochloric Acid (HCl) in a 1:6 molar ratio relative to the starting material[4].

  • Heat the reaction mixture to reflux (approx. 100 ± 5 °C) under continuous stirring for 5–6 hours[6].

  • Monitor completion via HPLC.

  • Cool to room temperature and concentrate under reduced pressure to yield crude 4-methyl-2-piperidinecarboxylic acid hydrochloride as a solid[5].

Step 2: Esterification

Causality Note : Free amino acids are highly polar and difficult to separate via crystallization. Converting the acid to an ethyl ester increases lipophilicity, enabling differential solubility between the cis and trans diastereomers[5].

  • Suspend the crude acid hydrochloride in absolute ethanol (11.0 L per 2.1 kg of substrate)[5].

  • Cool the reactor to 10 ± 5 °C using an ice bath.

  • Dropwise add Thionyl Chloride (SOCl₂, 1.5 eq) over 1 hour, maintaining the temperature below 15 °C to prevent uncontrolled exotherms[6].

  • Gradually heat the system to reflux and maintain for 5–6 hours[5].

  • Remove the solvent under reduced pressure to obtain 4-methylpiperidine-2-carboxylic acid ethyl ester hydrochloride (mixture of cis and trans isomers)[5].

Step 3: Diastereomeric Separation (Cis/Trans Isolation)

Causality Note : Methyl tert-butyl ether (MTBE) acts as an anti-solvent for the cis-isomer. The precise addition of ethanol provides just enough solvation energy to keep the trans-isomer dissolved, allowing thermodynamic separation via pulping[2].

  • Add a mixed solvent system of MTBE and absolute ethanol (mass ratio 7.5 : 0.35) to the crude ester hydrochloride[2].

  • Pulp (slurry) the mixture at room temperature for 3–5 hours[2].

  • Filter the suspension. The filter cake contains the discarded cis-isomer.

  • Collect the mother liquor and concentrate it under reduced pressure.

  • Partition the residue between dichloromethane (DCM) and saturated aqueous NaHCO₃ to free-base the compound[2]. Extract, dry over anhydrous Na₂SO₄, and evaporate to yield trans-4-methylpiperidine-2-carboxylic acid ethyl ester.

Step 4: Chiral Resolution with L-Tartaric Acid

Causality Note : L-tartaric acid acts as a chiral resolving agent. In a specific acetone/ethanol matrix, the (2R,4R)-enantiomer forms a highly crystalline diastereomeric salt that selectively precipitates, driving the resolution equilibrium[7].

  • Dissolve the trans-ester (1.0 eq) in a solvent mixture of Acetone and Anhydrous Ethanol (mass ratio 11 : 0.45)[2].

  • Add L-tartaric acid (1.0 eq) to the solution[2].

  • Heat the mixture to 50 °C until complete dissolution is achieved[7].

  • Cool the solution slowly at a controlled rate to a final crystallization temperature of 20 ± 5 °C[2].

  • Allow the mixture to stand for 12 hours to ensure complete crystallization.

  • Filter the crystalline solid and wash with cold acetone to obtain (2R,4R)-4-methylpiperidine-2-carboxylic acid ethyl ester L-tartrate salt[7].

Step 5: Saponification to the Free Acid

Causality Note : Base-catalyzed hydrolysis cleaves the ester, and subsequent pH adjustment to the isoelectric point precipitates the pure zwitterionic API precursor.

  • Dissolve the L-tartrate salt in 2N aqueous NaOH (3.0 eq) and stir at room temperature for 2 hours.

  • Extract the aqueous layer with MTBE to remove any unreacted ester or organic impurities.

  • Carefully adjust the aqueous layer to pH 6.5–7.0 using 1N HCl to precipitate the zwitterionic (2R,4R)-4-methyl-2-piperidine carboxylic acid.

  • Filter, wash with cold water, and dry under vacuum at 45 °C.

Data Presentation & Quality Control

To ensure the trustworthiness of the synthesis, continuous analytical monitoring is required. The following table summarizes the expected quantitative outcomes and critical quality attributes (CQAs) for the key isolated intermediates.

StepIntermediate / ProductExpected Yield (%)Enantiomeric Excess (ee %)Key Analytical Marker
1 & 2 Cis/Trans Ester HCl85 - 90%N/A (Racemic mix)MS (ESI): m/z 172.1 [M+H]⁺
3 Trans-Ester (Free base)40 - 45%*N/A (Racemic trans)¹H NMR: Absence of cis equatorial protons
4 (2R,4R)-Ester L-Tartrate35 - 40%**> 98.5%[α]D²⁰ = +18.5° (c=1, H₂O)
5 (2R,4R)-Free Acid> 90%> 99.0%MS (ESI): m/z 144.1 [M+H]⁺

*Yield based on the theoretical 50% trans-isomer content in the initial mixture. **Yield based on the theoretical 50% (2R,4R) content in the trans-racemate.

Troubleshooting & Optimization

  • Low ee% in Step 4 (< 98%) : Rapid cooling causes kinetic precipitation rather than thermodynamic crystallization, leading to the co-precipitation of the (2S,4S) enantiomer[2]. Solution : Re-dissolve the salt in the acetone/ethanol mixture, heat to 50 °C, and implement a stricter cooling ramp (e.g., 2 °C/hour). Recrystallization can reliably control the (2S,4S) impurity to below 2%[2].

  • Poor Cis/Trans Separation : If the mother liquor in Step 3 is heavily contaminated with the cis-isomer, the ethanol content in the pulping solvent is too high. Solution : Strictly maintain the MTBE:EtOH mass ratio at 7.5:0.35. Excess ethanol increases the solubility of the cis-hydrochloride salt[2].

  • Incomplete Esterification : Water contamination in the ethanol will consume SOCl₂ and halt the reaction. Solution : Ensure absolute ethanol (<0.1% water) is used and the reaction vessel is properly dried.

References

  • Title: Preparation method of (2R, 4R)-4-methylpiperidine-2-ethyl formate compounds (Patent CN108047125A)
  • Title : Asymmetric Synthesis of (2R,4R)-4-Methylpipecolic Acid Source : European Journal of Organic Chemistry, 2001(12), 2385-2389. URL :[Link]

  • Title : Argatroban | New Drug Approvals Source : New Drug Approvals URL :[Link]

Sources

Application

Process Impurity Profiling: The Role and Control of 2-Methylpiperidine-4-carboxylic acid in Argatroban Intermediate Synthesis

Executive Summary Argatroban is a highly potent, synthetic direct thrombin inhibitor utilized primarily for the treatment and prophylaxis of thrombosis in patients with heparin-induced thrombocytopenia (HIT). The structu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Argatroban is a highly potent, synthetic direct thrombin inhibitor utilized primarily for the treatment and prophylaxis of thrombosis in patients with heparin-induced thrombocytopenia (HIT). The structural complexity of the Argatroban active pharmaceutical ingredient (API) necessitates the stereoselective synthesis of its key chiral intermediate, (2R,4R)-4-methylpiperidine-2-carboxylic acid.

During the commercial manufacturing of this intermediate, 2-methylpiperidine-4-carboxylic acid (CAS 1820569-68-3) emerges not as a synthetic building block, but as a critical regioisomeric process impurity [1]. Because of its profound structural similarity to the target intermediate, it poses significant challenges in downstream purification. This application note elucidates the mechanistic origin of this impurity, its impact on the Argatroban manufacturing workflow, and establishes self-validating protocols for its analytical detection and chemical purging.

Mechanistic Origin and Process Causality

The industrial synthesis of the Argatroban piperidine core typically relies on the catalytic hydrogenation of 4-methylpyridine-2-carboxylic acid (4-methylpicolinic acid)[2]. Commercial grades of this pyridine precursor often contain trace amounts of its regioisomer, 2-methylpyridine-4-carboxylic acid, arising from non-selective methylation during raw material synthesis.

Causality of Impurity Propagation: When the starting material is subjected to reducing conditions (e.g., H₂ over Pd/C in an acidic medium), the pyridine rings of both the main substrate and the regioisomeric impurity are reduced simultaneously. Consequently, 2-methylpyridine-4-carboxylic acid is reduced directly to 2-methylpiperidine-4-carboxylic acid.

If this impurity is not rigorously purged during the intermediate stages, it will undergo the exact same downstream esterification and peptide-coupling reactions as the target molecule. Specifically, it will couple with the N2 -(3-methyl-8-quinolinesulfonyl)-L-arginine moiety, generating an isomeric Argatroban impurity. This byproduct severely compromises the antithrombotic efficacy of the final API and violates stringent pharmacopeial purity specifications.

Physicochemical Profiling

To design an effective separation strategy, it is critical to understand the physicochemical parallels between the target intermediate and the impurity.

PropertyTarget IntermediateProcess Impurity
Chemical Name (2R,4R)-4-Methylpiperidine-2-carboxylic acid(2S,4S)-2-Methylpiperidine-4-carboxylic acid
CAS Number 74892-81-21820569-68-3
Molecular Formula C₇H₁₃NO₂C₇H₁₃NO₂
Molecular Weight 143.19 g/mol 143.19 g/mol
Role in Synthesis Key Argatroban Building BlockRegioisomeric Process Impurity
Origin Precursor 4-Methylpyridine-2-carboxylic acid2-Methylpyridine-4-carboxylic acid

Experimental Protocols for Synthesis and Impurity Purging

The following step-by-step methodologies describe the synthesis of the piperidine core with integrated chemical purge points designed to eliminate 2-methylpiperidine-4-carboxylic acid[3].

Protocol A: Catalytic Hydrogenation of the Pyridine Precursor

Objective: Reduce the pyridine ring while preventing catalyst poisoning and tracking impurity carryover.

  • Preparation: Dissolve 100 g of crude 4-methylpyridine-2-carboxylic acid (containing up to 2% 2-methylpyridine-4-carboxylic acid) in 800 mL of 6N HCl.

  • Catalyst Addition: Add 10 g of 5% Palladium on Carbon (Pd/C).

    • Causality Insight: The highly acidic environment protonates the basic nitrogen of the resulting piperidine ring. This prevents the amine from coordinating with and poisoning the palladium catalyst, ensuring complete conversion of both the target substrate and the regioisomeric impurity.

  • Hydrogenation: Transfer the mixture to a high-pressure reactor. Pressurize with H₂ to 10 kg/cm ² and heat to 100°C for 8 hours.

  • Workup: Cool the reactor, vent the hydrogen safely, and filter the mixture through a Celite pad to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield a crude mixture of piperidinecarboxylic acid hydrochlorides.

Protocol B: Esterification and Diastereomeric Resolution (The Purge Point)

Objective: Convert the acids to ethyl esters and selectively crystallize the target (2R,4R)-isomer, leaving the impurity in the mother liquor.

  • Esterification: Suspend the crude hydrochloride salts in 500 mL of absolute ethanol. Cool to 0°C and dropwise add thionyl chloride (SOCl₂, 1.2 eq). Reflux for 6 hours, then concentrate to yield crude ethyl esters.

  • Resolution Setup: Dissolve the crude ethyl esters in a 1:1 mixture of acetone and ethanol (400 mL).

  • Chiral Salt Formation: Add a stoichiometric amount of L-tartaric acid dissolved in 100 mL of the same solvent mixture. Heat the solution to 60°C until fully homogenous.

  • Controlled Crystallization: Cool the mixture slowly to room temperature at a rate of 5°C/hour.

    • Causality Insight: The (2R,4R)-4-methylpiperidine-2-carboxylic acid ethyl ester forms a highly crystalline, insoluble diastereomeric L-tartrate salt. In contrast, the ethyl ester of the impurity (2-methylpiperidine-4-carboxylic acid) forms a salt that remains highly soluble in the acetone/ethanol matrix, providing a highly effective chemical purge point.

  • Isolation: Filter the crystalline solid and wash with cold acetone. The regioisomeric impurity is successfully purged into the waste mother liquor.

Protocol C: HPLC-UV Analytical Method for Impurity Tracking

Objective: Quantify the clearance of 2-methylpiperidine-4-carboxylic acid to validate the purge step.

  • Column: C18 Reverse Phase (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution using 0.05 M Phosphate buffer (pH 3.0) : Acetonitrile (85:15 v/v).

    • Causality Insight: The acidic pH suppresses the ionization of the carboxylic acid group, improving retention and peak shape for both the target and the impurity, preventing peak tailing.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 210 nm.

  • System Suitability (Self-Validation): Ensure resolution ( Rs​ ) > 2.0 between the target intermediate peak and the 2-methylpiperidine-4-carboxylic acid peak before proceeding with batch release.

Reaction Pathway Visualization

G cluster_target Target API Pathway cluster_impurity Impurity Pathway A 4-Methylpyridine-2-carboxylic acid (Starting Material) B 4-Methylpiperidine-2-carboxylic acid (Key Intermediate) A->B Catalytic H2 D 2-Methylpyridine-4-carboxylic acid (Trace Precursor) A->D Regioisomeric Contamination C Argatroban (Active API) B->C Arginine Coupling E 2-Methylpiperidine-4-carboxylic acid (Process Impurity) B->E Co-elution Risk D->E Catalytic H2 F Argatroban Regioisomer (API Impurity) E->F Arginine Coupling

Parallel reaction pathways illustrating the propagation of the regioisomeric impurity.

References

  • Title: Argatroban-impurities Source: Pharmaffiliates URL
  • Title: The Role of Substituted Piperidines in Pharmaceutical Synthesis: A Focus on Key Intermediates Source: Benchchem URL
  • Title: 4-METHYL-PYRIDINE-2-CARBOXYLIC ACID | 4021-08-3 Source: ChemicalBook URL

Sources

Method

Application Notes and Protocols for the Functionalization of 2-Methylpiperidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Value of Substituted Piperidines The piperidine scaffold is a cornerstone of modern...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Substituted Piperidines

The piperidine scaffold is a cornerstone of modern medicinal chemistry, embedded in the core of numerous blockbuster drugs and clinical candidates.[1] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, while providing a three-dimensional framework for precise molecular recognition.[2] Among the vast landscape of piperidine derivatives, 2-Methylpiperidine-4-carboxylic acid stands out as a particularly valuable building block. The stereochemistry at the C2 and C4 positions, coupled with the orthogonal reactivity of the secondary amine, the carboxylic acid, and the C-H bonds of the ring, offers a rich platform for generating diverse and structurally complex molecules.

This technical guide provides an in-depth exploration of the functionalization of the 2-Methylpiperidine-4-carboxylic acid ring system. It is designed to move beyond a simple recitation of procedures, instead offering a rationale for methodological choices, grounded in established chemical principles and supported by peer-reviewed literature. We will delve into strategies for N-functionalization, modification of the C4-carboxylic acid, and the more nuanced challenge of regioselective C-H functionalization.

I. Synthesis and Stereochemical Considerations of the Starting Material

Before embarking on functionalization strategies, it is crucial to consider the synthesis of the starting material, as the stereochemical relationship between the 2-methyl and 4-carboxy groups will profoundly influence the conformation of the piperidine ring and, consequently, its reactivity. The (2R, 4R) stereoisomer, for instance, is a key intermediate in the synthesis of the anticoagulant drug Argatroban.[3]

A common synthetic route to (2R, 4R)-4-methyl-2-piperidinecarboxylic acid begins with 4-methyl-2-pyridine carboxylic acid. This precursor undergoes a reduction reaction, typically catalytic hydrogenation, followed by esterification. The resulting mixture of diastereomers is then separated, often through resolution with a chiral acid like D-mandelic acid, to yield the desired stereoisomer.[4]

Protocol 1: Synthesis of (2R, 4R)-4-Methyl-2-piperidinecarboxylic Acid

This protocol is adapted from a patented industrial synthesis.[4]

Step 1: Reduction of 4-Methyl-2-pyridine Carboxylic Acid

  • Dissolve 4-methyl-2-pyridine carboxylic acid in an alcoholic solvent (e.g., methanol or ethanol).

  • Add a suitable catalyst (e.g., platinum on carbon).

  • Pressurize the reaction vessel with hydrogen gas.

  • After the reaction is complete (monitored by TLC or LC-MS), filter off the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude piperidine derivative.

Step 2: Esterification

  • Dissolve the crude product from Step 1 in toluene.

  • Add thionyl chloride dropwise at room temperature, followed by the addition of dehydrated ethanol.

  • After the reaction is complete, wash the mixture with water.

  • The organic layer, containing the ethyl ester, is separated and can be purified by column chromatography to separate the cis and trans isomers.

Step 3: Chiral Resolution

  • Dissolve the isolated trans isomer of the ethyl 4-methylpiperidine-2-carboxylate in methanol.

  • Add D-mandelic acid and heat the mixture to reflux until all solids dissolve.

  • Cool the solution to allow for the crystallization of the desired (2R, 4R)-diastereomeric salt.

  • Filter the crystals and treat with a base to liberate the free (2R, 4R)-4-methyl-2-piperidinecarboxylic acid ethyl ester.

  • Saponification of the ester will yield the target carboxylic acid.

II. N-Functionalization: Gateway to Diverse Analogs

The secondary amine of the piperidine ring is a primary site for introducing molecular diversity. N-alkylation and N-arylation can significantly impact a molecule's pharmacological properties, including target affinity, selectivity, and pharmacokinetic profile.

A. N-Alkylation

Reductive Amination: A Mild and Selective Approach

Reductive amination is a robust method for N-alkylation, particularly for substrates with multiple functional groups.[5] It proceeds via the formation of an iminium ion intermediate from the piperidine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent due to its mildness and selectivity for the iminium ion over the unreacted carbonyl.[5]

Protocol 2: N-Alkylation via Reductive Amination Prior to this reaction, the carboxylic acid group should be protected as an ester (e.g., methyl or ethyl ester) to prevent interference.

  • Dissolve the ethyl 2-methylpiperidine-4-carboxylate (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in a chlorinated solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

B. N-Arylation

Copper-catalyzed N-arylation reactions, such as the Ullmann condensation, provide a reliable means of forming C-N bonds with aryl halides. More modern iterations of this reaction often employ diaryliodonium salts as the aryl source, which can proceed under milder conditions.[6]

Protocol 3: Copper-Catalyzed N-Arylation with a Diaryliodonium Salt The carboxylic acid should be protected as an ester.

  • To a reaction vessel, add the ethyl 2-methylpiperidine-4-carboxylate (1.0 eq), the diaryliodonium salt (1.2 eq), and copper(I) iodide (CuI, 10 mol%).

  • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) and an anhydrous solvent like toluene.

  • Heat the reaction mixture to 60-100 °C and stir until completion (monitor by TLC or LC-MS).

  • Cool the reaction mixture and dilute with an organic solvent like ethyl acetate.

  • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution, and purify the residue by column chromatography.

III. Functionalization of the C4-Carboxylic Acid

The carboxylic acid at the C4 position is a versatile handle for introducing a wide range of functional groups, most commonly through the formation of amides and esters.

A. Amide Bond Formation

The coupling of carboxylic acids and amines to form amides is one of the most frequently performed reactions in medicinal chemistry.[7] A variety of coupling reagents are available, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being a highly effective choice for minimizing racemization and achieving high yields, especially in complex systems.[8]

Protocol 4: HATU-Mediated Amide Coupling The piperidine nitrogen should be protected, for instance, with a Boc group, to prevent self-coupling or other side reactions.

  • Dissolve the N-Boc-2-methylpiperidine-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM.

  • Add HATU (1.1 eq) followed by a non-nucleophilic base like DIPEA (2.5 eq).

  • Stir the mixture at 0 °C for 10-15 minutes to allow for the activation of the carboxylic acid.

  • Add the desired amine (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

B. Esterification

Esterification can be achieved under various conditions. For substrates sensitive to harsh acidic conditions, methods employing coupling reagents like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) are particularly useful.[9]

Protocol 5: DCC/DMAP-Mediated Esterification The piperidine nitrogen should be protected (e.g., with a Boc group).

  • Dissolve the N-Boc-2-methylpiperidine-4-carboxylic acid (1.0 eq), the desired alcohol (1.5 eq), and DMAP (0.1 eq) in an anhydrous solvent like DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in DCM dropwise.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 3-12 hours.

  • Monitor the reaction by TLC.

  • Filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 0.5 N HCl and saturated aqueous NaHCO₃.

  • Dry the organic layer, concentrate, and purify by column chromatography.

C. Reduction to an Alcohol

The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).[10] Borane complexes, such as BH₃·THF, are also effective and can offer better selectivity in the presence of other reducible functional groups like esters.[11]

Protocol 6: Reduction of the Carboxylic Acid with LiAlH₄ The piperidine nitrogen should be protected.

  • In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of N-Boc-2-methylpiperidine-4-carboxylic acid (1.0 eq) in anhydrous THF.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

  • Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 1 hour, then filter and wash with THF.

  • Concentrate the filtrate and purify the crude alcohol by column chromatography.

IV. C-H Functionalization: The Frontier of Piperidine Diversification

Direct C-H functionalization is a powerful strategy for introducing complexity in a highly atom-economical fashion. The regioselectivity of these reactions on the 2-methylpiperidine-4-carboxylic acid scaffold is influenced by a combination of electronic and steric factors.

A. Understanding Regioselectivity

The piperidine ring presents several C-H bonds for potential functionalization. The C2 and C6 positions (α to the nitrogen) are electronically activated due to the adjacent heteroatom. The C3 and C5 positions (β to the nitrogen) are generally less reactive, while the C4 position is influenced by the existing substituent. In our target molecule, the C2 position is sterically hindered by the methyl group, which may direct functionalization towards the less hindered C6 position. The C4 position is already substituted. The directing influence of the N-protecting group and the choice of catalyst are paramount in controlling the site of reaction.[1][12]

Visualization of Functionalization Sites

Caption: Potential sites for C-H functionalization on the 2-methylpiperidine-4-carboxylic acid scaffold.

B. Rhodium-Catalyzed C-H Functionalization

Rhodium carbenoid chemistry has emerged as a powerful tool for C-H insertion reactions. The choice of the N-protecting group and the rhodium catalyst's ligand system can dictate the site of functionalization. For instance, N-Boc protected piperidines often favor C2 functionalization, while other protecting groups can direct the reaction to C4.[12] Given the C2-methyl substituent in our target, a rhodium-catalyzed C-H insertion might be directed to the C6 position or potentially the C3 or C5 positions, depending on the catalyst and reaction conditions.

Protocol 7: Rhodium-Catalyzed C-H Functionalization (Hypothetical Adaptation) This protocol is adapted from studies on simpler piperidines and would require optimization for the 2-methyl-4-carboxylic acid derivative. Both the nitrogen and the carboxylic acid should be protected.

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the N-Boc-2-methylpiperidine-4-carboxylic acid methyl ester (1.0 eq) and the rhodium catalyst (e.g., Rh₂(esp)₂, 1-2 mol%) in a dry, non-polar solvent like dichloromethane or chlorobenzene.

  • Prepare a solution of the diazo compound (e.g., methyl phenyldiazoacetate, 1.2 eq) in the same solvent.

  • Add the diazo solution to the reaction mixture via syringe pump over several hours at the desired temperature (e.g., 40 °C).

  • Stir the reaction until the diazo compound is consumed (monitor by TLC).

  • Cool the reaction, concentrate under reduced pressure, and purify by column chromatography to isolate and characterize the different regioisomers.

C. Palladium-Catalyzed C-H Arylation

Palladium-catalyzed C-H activation/arylation reactions are a cornerstone of modern synthetic chemistry. For saturated heterocycles, these reactions often require a directing group. While the piperidine nitrogen itself can act as a directing group, this typically leads to functionalization of an N-aryl or N-benzyl substituent.[13] Direct C-H arylation of the piperidine ring itself is more challenging. However, recent advances have shown that under certain conditions, direct arylation of C(sp³) centers is possible.

Diastereoselective Arylation via Negishi Coupling

A highly diastereoselective method for the arylation of piperidines involves the use of organozinc reagents in a Negishi cross-coupling reaction.[14] This approach allows for the stereoselective synthesis of either cis- or trans-2,4-disubstituted piperidines depending on the starting material. This methodology could be adapted for the arylation at the C3 or C5 positions of our scaffold, assuming a suitable method for introducing the organozinc functionality is available.

V. Data Summary Table

Functionalization StrategyKey ReagentsTypical YieldsReference
N-Alkylation Aldehyde/Ketone, NaBH(OAc)₃70-95%[5]
N-Arylation Diaryliodonium salt, CuI, DIPEA46-97%[6]
Amide Coupling Amine, HATU, DIPEA80-95%[8]
Esterification Alcohol, DCC, DMAP75-90%[9]
Reduction to Alcohol LiAlH₄ or BH₃·THF70-90%[10][11]
Rh-Catalyzed C-H Insertion Diazo compound, Rh₂(OAc)₄ or chiral Rh catalystVariable[1][12]
Pd-Catalyzed C-H Arylation Aryl halide, Pd catalyst, directing groupVariable[13][14]

VI. Experimental Workflow Visualization

Functionalization_Workflow Start 2-Methylpiperidine-4-carboxylic Acid N_Protect N-Protection (e.g., Boc) Start->N_Protect COOH_Protect COOH Protection (Esterification) Start->COOH_Protect N_Protect->COOH_Protect C4_Func C4-Functionalization (Amide/Ester/Alcohol) N_Protect->C4_Func CH_Func C-H Functionalization N_Protect->CH_Func COOH_Protect->N_Protect N_Func N-Functionalization (Alkylation/Arylation) COOH_Protect->N_Func Final Diverse Analogs N_Func->Final C4_Func->Final CH_Func->Final

Caption: General workflow for the multi-faceted functionalization of 2-methylpiperidine-4-carboxylic acid.

Conclusion

2-Methylpiperidine-4-carboxylic acid is a rich and versatile scaffold for the generation of novel chemical entities in drug discovery. A systematic approach to its functionalization, beginning with stereocontrolled synthesis and strategic protection of the amine and carboxylic acid functionalities, opens up a wide array of possibilities for diversification. While N-functionalization and modification of the C4-substituent are well-established, the regioselective C-H functionalization of this polysubstituted ring system remains a challenging yet highly rewarding frontier. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the vast chemical space accessible from this privileged starting material. Further investigation into the directing effects of the existing substituents in advanced catalytic C-H functionalization reactions will undoubtedly unlock even more potential for this valuable building block.

Sources

Application

Laboratory-scale preparation of 2-Methylpiperidine-4-carboxylic acid

Application Note: Laboratory-Scale Preparation and Derivatization of 2-Methylpiperidine-4-carboxylic Acid Introduction & Mechanistic Rationale 2-Methylpiperidine-4-carboxylic acid is a highly versatile, conformationally...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Laboratory-Scale Preparation and Derivatization of 2-Methylpiperidine-4-carboxylic Acid

Introduction & Mechanistic Rationale

2-Methylpiperidine-4-carboxylic acid is a highly versatile, conformationally restricted aliphatic heterocycle used extensively in structure-based drug design. As a building block, it provides unique spatial geometry for synthesizing peptidomimetics, kinase inhibitors, and GPCR modulators[1].

The most robust and scalable laboratory method for synthesizing this scaffold is the catalytic hydrogenation of 2-methylisonicotinic acid (also known as 2-methylpyridine-4-carboxylic acid).

Mechanistic Insight : Pyridine rings are notoriously resistant to reduction compared to simple alkenes due to their aromatic resonance stabilization. To overcome this thermodynamic barrier, the reaction is performed in glacial acetic acid. The acidic medium protonates the pyridine nitrogen, forming a pyridinium ion. This protonation significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system, increasing its electrophilicity and facilitating the sequential transfer of hydride species from the palladium surface[2].

Because the free amino acid is highly polar, zwitterionic, and difficult to isolate or use directly in organic coupling reactions, it is typically converted in situ or immediately post-workup to its N-tert-butyloxycarbonyl (Boc) derivative, yielding 1-Boc-2-methylpiperidine-4-carboxylic acid (CAS: 193085-98-2)[3].

Retrosynthetic Analysis & Synthetic Workflow

SynthesisWorkflow A 2-Methylisonicotinic Acid (Precursor) B Catalytic Hydrogenation (H2, Pd/C, AcOH, 50 psi) A->B Reduction C 2-Methylpiperidine- 4-carboxylic Acid (Intermediate) B->C Filtration & Concentration D Boc Protection (Boc2O, NaOH, THF/H2O) C->D N-Protection E 1-Boc-2-methylpiperidine- 4-carboxylic Acid (Final Product) D->E Acidification & Extraction

Fig 1. Synthetic workflow for 2-methylpiperidine-4-carboxylic acid and its N-Boc derivative.

Step-by-Step Experimental Protocols

Protocol A: Catalytic Hydrogenation to 2-Methylpiperidine-4-carboxylic Acid

This protocol describes the reduction of the aromatic precursor to the saturated piperidine ring.

  • Reaction Setup : In a thick-walled hydrogenation vessel (e.g., a Parr shaker flask), dissolve 2-methylisonicotinic acid (10.0 g, 72.9 mmol) in glacial acetic acid (100 mL).

  • Catalyst Addition : Carefully add 10% Palladium on Carbon (Pd/C, 50% wet, 1.5 g) to the solution. Safety Note: Pd/C is highly pyrophoric. Always add it to the solvent under a blanket of inert gas (N2 or Ar).

  • Hydrogenation : Seal the vessel, purge with N2 three times, and then purge with H2 gas three times. Pressurize the vessel to 50-60 psi with H2.

  • Heating and Agitation : Heat the mixture to 45 °C and agitate for 16-24 hours. Self-Validating Step: Monitor the pressure gauge for H2 consumption. The reaction is complete when the pressure stabilizes and no further pressure drop is observed.

  • Filtration : Vent the H2 gas and purge the vessel with N2. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (50 mL). Critical: Do not let the filter cake dry out, as the spent catalyst can ignite.

  • Concentration : Concentrate the filtrate under reduced pressure to yield crude 2-methylpiperidine-4-carboxylic acid as an acetate salt (viscous oil or off-white solid). This intermediate is typically used directly in the next step without further purification[2].

Protocol B: N-Boc Protection

To render the molecule suitable for downstream drug development (e.g., amide coupling), the secondary amine must be protected.

  • Solubilization : Dissolve the crude acetate salt from Protocol A in a 1:1 biphasic mixture of Tetrahydrofuran (THF) and Water (100 mL total).

  • Basification : Cool the solution to 0 °C in an ice bath. Slowly add 2M aqueous NaOH until the pH reaches ~10. Causality: The basic pH ensures the carboxylic acid is deprotonated (preventing mixed anhydride formation with Boc2O) and the piperidine nitrogen is a free base, maximizing its nucleophilicity[4].

  • Boc Addition : Add Di-tert-butyl dicarbonate (Boc2O, 19.1 g, 87.5 mmol, 1.2 eq) dropwise. Remove the ice bath and stir vigorously at room temperature for 12 hours.

  • Workup & Extraction :

    • Wash the biphasic mixture with Ethyl Acetate (EtOAc, 2 x 50 mL) to remove unreacted Boc2O and non-polar impurities. Discard the organic layers.

    • Cool the aqueous layer to 0 °C and carefully acidify to pH 3-4 using 1M HCl. Critical Causality: Do not over-acidify (pH < 2), as highly acidic conditions will prematurely cleave the newly formed Boc group.

    • Extract the acidified aqueous layer with EtOAc (3 x 75 mL).

  • Isolation : Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford 1-Boc-2-methylpiperidine-4-carboxylic acid as a white to off-white solid[3].

Analytical Validation & Data Presentation

A robust protocol requires rigorous analytical validation. The following table summarizes the expected quantitative data used to confirm the identity and purity of the compounds at each stage of the synthesis.

CompoundMW ( g/mol )AppearanceExpected 1H NMR (400 MHz) HighlightsESI-MS (m/z)Typical Yield
2-Methylisonicotinic Acid (Precursor)137.14White solidδ 8.65 (d, 1H, Ar-H), 7.85 (s, 1H, Ar-H), 7.70 (d, 1H, Ar-H), 2.60 (s, 3H, CH3)138.1[M+H]+N/A (Starting Material)
2-Methylpiperidine-4-carboxylic Acid 143.19Off-white solidDisappearance of aromatic protons ; δ 3.20-2.80 (m, 3H, ring CH), 1.20 (d, 3H, CH3)144.1 [M+H]+85-95% (Crude)
1-Boc-2-methylpiperidine-4-carboxylic Acid 243.30White solidδ 1.45 (s, 9H, Boc-CH3), 1.15 (d, 3H, CH3). Peak broadening observed due to Boc rotamers.242.1 [M-H]-75-85% (Over 2 steps)

Analytical Checkpoint: The most critical validation metric is the 1H NMR of the intermediate. The complete disappearance of the downfield aromatic protons (δ 7.5 - 8.8 ppm) confirms that the hydrogenation has successfully gone to completion.

Troubleshooting & Optimization

  • Incomplete Hydrogenation : If aromatic peaks persist in the NMR, the Pd/C catalyst may have been poisoned. Ensure the starting material is highly pure and free of sulfur or heavy metal impurities. Re-subject the mixture to hydrogenation with a fresh batch of catalyst and slightly higher pressure (60 psi).

  • Poor Yield in Boc Protection : If the yield of the final product is low, check the pH during the Boc2O addition. As the reaction proceeds, the consumption of the amine can cause the pH to drop. If the pH drops below 8, the amine becomes protonated and loses its nucleophilicity. Continuously monitor and adjust the pH with NaOH if necessary.

References

  • Source: google.
  • Title : AUTOTAXIN INHIBITORS COMPRISING A HETEROAROMATIC RING-BENZYL-AMIDE-CYCLE CORE - EP 3022202 B1 Source : googleapis.com URL :[Link]

  • Source: google.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stereoselective Synthesis of 2-Methylpiperidine-4-carboxylic Acid

Prepared by: Senior Application Scientist Target Audience: Researchers, Process Chemists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled thi...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific synthetic hurdles encountered when producing stereopure 2-methylpiperidine-4-carboxylic acid. This molecule—a highly valuable scaffold in drug discovery—presents two primary challenges: controlling the relative and absolute stereochemistry at the C2 and C4 positions, and mitigating catalyst deactivation caused by the basic piperidine nitrogen during hydrogenation[1].

This guide provides field-proven protocols, mechanistic causality for common failures, and self-validating workflows to ensure high enantiomeric excess (ee) and diastereomeric excess (de).

Section 1: Strategic Route Selection & Workflow

The synthesis of 2,4-disubstituted piperidines generally relies on either the asymmetric hydrogenation of a pre-formed pyridine ring or the de novo construction of the piperidine core using chiral auxiliaries[2]. The flowchart below outlines the logical decision tree for selecting the appropriate synthetic route.

SynthesisWorkflow Start 2-Methylisonicotinic Acid (Starting Material) Act N-Activation (e.g., Pyridinium Salt) Start->Act Pyridine Activation Route2 De Novo Synthesis (Chiral Auxiliary/VMR) Start->Route2 Acyclic Precursors Inter1 Cis/Trans Isomeric Mixture (Intermediate) Start->Inter1 Achiral Reduction Route1 Asymmetric Hydrogenation (Ir/Rh/Ru Catalysts) Act->Route1 Direct Reduction Target Stereopure 2-Methylpiperidine-4-carboxylic acid Route1->Target High ee/de Route2->Target Chiral Pool Res Enzymatic/Chemical Resolution Inter1->Res Res->Target

Workflow for the stereoselective synthesis of 2-methylpiperidine-4-carboxylic acid.

Section 2: Troubleshooting Asymmetric Hydrogenation (Industrial Standard)

Q1: Why does my Rh- or Ru-catalyzed asymmetric hydrogenation of 2-methylisonicotinic acid stall at low conversion with poor enantioselectivity?

Analysis & Causality: The primary cause of failure is 3. The basic nitrogen of both the starting pyridine and the resulting piperidine strongly coordinates to the transition metal center (Rh, Ru, or Ir), irreversibly deactivating the catalyst[3]. Furthermore, unmodified pyridines possess high resonance stabilization energy, making the initial hydride transfer thermodynamically unfavorable[1].

Self-Validating Protocol: You must activate the pyridine ring prior to hydrogenation to ensure a robust catalytic cycle.

  • N-Alkylation/Activation: Convert 2-methylisonicotinic acid (protected as a methyl or ethyl ester) to an N-benzyl pyridinium salt or an N-iminopyridinium ylide[1]. This disrupts the aromaticity and prevents nitrogen lone-pair coordination.

  • Catalyst Selection: Use an Ir-based catalyst with an N,P-ligand (e.g., Ir-Synphos) or a Rh-JosiPhos system[3].

  • Base Additive: If using a Rh-JosiPhos catalyst on an N-benzyl pyridinium salt, add exactly one equivalent of an organic base (e.g., Et3N). The base prevents the formation of an off-cycle iminium species, ensuring the reaction proceeds through the enantiodetermining dihydropyridine intermediate[3].

  • Validation: Monitor the reaction via chiral HPLC. A successful activation will yield >95% conversion and up to 90-98% ee[1].

Q2: How do I control the cis/trans diastereoselectivity during the hydrogenation step?

Analysis & Causality: Heterogeneous and homogeneous hydrogenation of 2-methylpyridinium salts inherently favors the cis-(2R,4S) or (2S,4R) isomer. This occurs because the catalyst coordinates and delivers hydrogen from the 2 of the ring[2].

Solution: If the cis isomer is your target, standard asymmetric hydrogenation is sufficient. If the trans isomer is required, you must perform a post-hydrogenation epimerization. Because the C4 proton (alpha to the carboxylate) is relatively acidic, treating the cis-ester with a strong base (e.g., NaOMe in MeOH) will establish a thermodynamic equilibrium, typically favoring the trans diequatorial conformation.

Section 3: Organocatalytic & Chiral Auxiliary Approaches

Q3: My de novo synthesis yields an inseparable mixture of 2,4-disubstituted piperidines. How can I improve the diastereomeric ratio (dr)?

Analysis & Causality: When building the piperidine ring from acyclic precursors, the lack of rigid conformational control during the cyclization step leads to poor facial selectivity. To achieve complete control over the reaction selectivity, utilize a chiral auxiliary-driven Vinylogous Mannich-type Reaction (VMR)[2].

Protocol: Step-by-Step Vinylogous Mannich-Type Reaction (VMR)

  • Preparation: Synthesize a 1,3-bis-trimethylsilyl enol ether derived from an appropriate acetoacetate.

  • Imine Formation: Condense a chiral amine (e.g., tert-butanesulfinamide) with an aldehyde to form a chiral sulfinyl imine.

  • Reaction: In a rigorously dried Schlenk flask, dissolve the chiral imine in anhydrous CH2Cl2 and cool to -78 °C.

  • Lewis Acid Addition: Slowly add 1.1 equivalents of TiCl4. The Lewis acid locks the imine in a rigid chelate, dictating the facial attack.

  • Nucleophilic Attack: Dropwise add the functionalized dienolate. Stir for 4 hours at -78 °C.

  • Quench & Cyclize: Quench with saturated aqueous NaHCO3. The resulting acyclic adduct will spontaneously cyclize under mild acidic workup to form a chiral 2,3-dihydropyridinone, which can be chemoselectively reduced to the stereopure piperidine.

Section 4: Workup, Epimerization, and Isolation Challenges

Q4: I am losing stereochemical integrity (epimerization at C4) during the ester hydrolysis step. How can I prevent this?

Analysis & Causality: The C4 proton is highly susceptible to deprotonation. Under standard refluxing basic conditions (e.g., NaOH/H2O), an enolate intermediate forms, destroying the C4 stereocenter and leading to a thermodynamic mixture of cis and trans isomers.

Solution: Employ strictly mild hydrolysis conditions to maintain self-validating stereochemical fidelity:

  • Method A (Chemical): Use LiOH·H2O (1.5 eq) in a THF/Water (2:1) mixture at 0 °C to 25 °C. Monitor closely by LC-MS and quench with 1M HCl to pH 4-5 immediately upon completion.

  • Method B (Enzymatic): For absolute stereochemical fidelity, use a lipase (e.g., Candida antarctica Lipase B / Novozym 435) in a phosphate buffer (pH 7.0). This neutral condition guarantees zero epimerization at C4.

Data Presentation: Quantitative Catalyst Comparison

Below is a summary of field-validated catalytic systems for the reduction of substituted pyridines to chiral piperidines.

Catalyst SystemSubstrate ActivationAdditiveTypical Yield (%)Enantiomeric Excess (ee)Reference
Ir-Synphos N-iminopyridinium ylideIodine>95%Up to 98%[1]
Rh-JosiPhos N-benzyl pyridinium saltEt3N (1 eq.)85-90%Up to 90%[3]
Ru-DTBM-segphos 2-Pyridyl-substituted alkeneNone>90%86-96%[4]
Pd/C (Achiral) Unmodified PyridineAcetic Acid80-85%0% (Racemic, high cis de)[5]
References
  • Cadu, A., Upadhyay, P. K., & Andersson, P. G. (2013). "Iridium-Catalyzed Asymmetric Hydrogenation of Substituted Pyridines." Chemistry - A European Journal. 1

  • "Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts." AIR Unimi. 3

  • "A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery." Organic Letters, ACS Publications. 2

  • "Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange." ACS Catalysis.4

  • "Verifying the Role of 3-Hydroxy... Derivatives via Their Binding Affinity and Selectivity Profiles on Opioid Receptors." PMC. 5

Sources

Optimization

Optimization of reaction conditions for synthesizing piperidine derivatives

Welcome to the Piperidine Synthesis & Optimization Support Center . As a Senior Application Scientist, I frequently consult with drug development professionals who are struggling to optimize the synthesis of piperidine d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Piperidine Synthesis & Optimization Support Center .

As a Senior Application Scientist, I frequently consult with drug development professionals who are struggling to optimize the synthesis of piperidine derivatives. Given that the piperidine ring is a privileged structural motif found in over 70 FDA-approved small-molecule therapeutics[1], establishing robust, scalable synthetic routes is critical.

The transition from a conceptual retrosynthetic route to a reliable protocol often stalls at two major bottlenecks: the upstream reduction of aromatic pyridine precursors and the downstream late-stage N-functionalization via cross-coupling . This guide bypasses generic advice to dissect the mechanistic causality behind reaction failures, providing you with field-proven, self-validating troubleshooting strategies.

Strategic Optimization Workflow

PiperidineOptimization Root Piperidine Synthesis & Optimization Hydro Pyridine Hydrogenation Root->Hydro Coupling Buchwald-Hartwig Amination Root->Coupling Het Heterogeneous (Pd/C) Issue: Catalyst Poisoning Hydro->Het Hom Homogeneous (Ir) Advantage: Chemoselectivity Hydro->Hom Ligand Steric Hindrance Issue: Slow Reaction Coupling->Ligand Base Sensitive Substrates Issue: Base Degradation Coupling->Base HetSol Solution: Add Acid (HCl) or use Continuous Flow Het->HetSol HomSol Tolerates -CN, -NO2 Requires TFA Additive Hom->HomSol LigandSol Solution: Bulky Phosphines (e.g., SPhos, RuPhos) Ligand->LigandSol BaseSol Solution: Mild Bases (e.g., Cs2CO3 or LHMDS) Base->BaseSol

Logical workflow for optimizing piperidine synthesis and N-functionalization.

Module 1: Catalytic Hydrogenation of Pyridines (FAQs)

Q1: My heterogeneous hydrogenation (Pd/C or PtO₂) of pyridine stalls at 30-40% conversion. Adding more catalyst and increasing the reaction time doesn't help. Why? A1: This is a classic manifestation of catalyst poisoning. The causality lies in the basicity of the newly formed piperidine product. The nitrogen lone pair coordinates strongly to the active metal sites on the heterogeneous catalyst surface, effectively blocking the activation and transfer of H₂ gas[2].

  • The Fix: Introduce an acidic additive (e.g., HCl, H₂SO₄, or acetic acid) to the reaction mixture. Protonating the nitrogen atom forms a pyridinium/piperidinium salt, which lacks the free lone pair required to bind and deactivate the catalyst surface[3]. Alternatively, transitioning to a continuous-flow hydrogenation system continuously sweeps the basic product away from the catalyst bed, mitigating inhibition and enabling >90% conversion[2][4].

Q2: I need to reduce a pyridine ring, but my substrate contains reducible cyano (-CN) and nitro (-NO₂) groups. How do I achieve chemoselectivity? A2: Traditional heterogeneous catalysts (Pd, Pt, Rh) will almost certainly reduce the nitro or cyano groups before, or concurrently with, the pyridine ring[3]. To achieve orthogonal selectivity, you must abandon heterogeneous surface catalysis.

  • The Fix: Utilize an Iridium(III)-catalyzed homogeneous ionic hydrogenation system (e.g., [Ir-OMs] catalyst) in the presence of trifluoroacetic acid (TFA). Mechanistically, the acid specifically activates the pyridine ring via protonation, making it uniquely susceptible to hydride transfer from the Ir-complex. Because functional groups like -CN and -NO₂ do not undergo this specific ionic activation pathway, they remain completely intact[5].

Module 2: Buchwald-Hartwig Cross-Coupling of Piperidines (FAQs)

Q3: I am attempting to couple a sterically hindered piperidine with an aryl chloride, but I only observe starting material and dehalogenated byproducts. How do I force the C-N bond formation? A3: Aryl chlorides are notoriously reluctant to undergo oxidative addition, and bulky piperidines struggle with the subsequent reductive elimination step[6]. If oxidative addition is slow, side reactions like proto-dehalogenation will outcompete the desired coupling.

  • The Fix: The optimization must focus on the ligand architecture. Switch to sterically bulky, electron-rich dialkylbiaryl phosphine ligands such as SPhos, RuPhos, or P(t-Bu)₃[7]. The electron-rich nature of these ligands accelerates the oxidative addition into the stubborn C-Cl bond, while their extreme steric bulk physically forces the palladium centers to undergo reductive elimination, expelling the bulky piperidine product[6][7].

Q4: My substrate contains sensitive amide/glutarimide functional groups that decompose when I use sodium tert-butoxide (NaOtBu) as the base. What are the alternatives? A4: Strong alkoxide bases like NaOtBu are highly nucleophilic and can cause base-mediated hydrolysis or ring-opening of sensitive heterocycles (e.g., glutarimides or pyrazoles)[8][9].

  • The Fix: Shift to a milder, non-nucleophilic base. Cesium carbonate (Cs₂CO₃) in 1,4-dioxane or THF is an excellent first-line alternative that supports the catalytic cycle without degrading the substrate[7]. If a stronger base is mechanistically required, Lithium hexamethyldisilazide (LHMDS) can be utilized; the lithium ion can form an aggregate with deprotonated amides, acting as an in-situ pseudo-protecting group that prevents further degradation during the coupling process[9].

Quantitative Data: Optimization Parameters

Use the following reference table to establish your baseline conditions before beginning empirical optimization.

Optimization ParameterPyridine Hydrogenation (Heterogeneous)Pyridine Hydrogenation (Homogeneous)Buchwald-Hartwig Cross-Coupling
Catalyst System 10% Pd/C, PtO₂, or 5% Rh/C[Ir-OMs] complexPd(OAc)₂ or Pd₂(dba)₃
Ligand / Additive HCl, H₂SO₄, or Acetic Acid (1.1 eq)Trifluoroacetic acid (TFA, 3.0 eq)SPhos, RuPhos, or P(t-Bu)₃
Optimal Solvent EtOAc, Methanol, or Water1 M Methanol1,4-Dioxane or THF
Temperature 60 °C – 110 °CRoom Temperature (approx. 20-25 °C)80 °C – 110 °C
Pressure / Atmosphere 30 – 80 bar H₂50 bar H₂Inert Argon or Nitrogen (1 atm)
Primary Challenge Catalyst poisoning by productScalability and catalyst costSteric hindrance & base degradation

Standardized Experimental Protocols

Protocol A: Continuous-Flow Hydrogenation of Pyridines[2][4]

This protocol utilizes a self-validating feedback loop via inline or immediate offline UV monitoring.

  • Preparation: Dissolve the pyridine derivative to a concentration of 0.1 M in ethyl acetate (EtOAc). If the substrate lacks acid-sensitive groups, add 1.1 equivalents of acetic acid to prevent catalyst deactivation.

  • System Priming: Equip the continuous-flow reactor (e.g., H-Cube®) with a 10 wt% Pd/C or 5 wt% Rh/C catalyst cartridge. Prime the system with pure EtOAc to establish baseline pressure.

  • Parameter Setting: Set the system pressure to 50-80 bar H₂ and the temperature to 80-100 °C. Allow the system 5 minutes to equilibrate.

  • Execution: Pump the substrate solution through the reactor at an initial flow rate of 0.5 mL/min.

  • Self-Validation: Collect the first 2 mL of output and immediately analyze via LC-MS. A complete disappearance of the aromatic UV signal (typically at 254 nm) confirms full saturation. If the starting material persists, decrease the flow rate to 0.3 mL/min to increase the residence time over the catalyst bed.

Protocol B: Buchwald-Hartwig Amination with Sensitive Substrates[7][8][9]

This protocol is optimized to prevent the degradation of base-sensitive functional groups.

  • Catalyst/Ligand Pre-activation: In an argon-filled glovebox, combine Pd(OAc)₂ (2.5 mol%) and SPhos (5 mol%) in anhydrous, degassed 1,4-dioxane. Stir for 15 minutes at room temperature to ensure the formation of the active L₂Pd(0) species.

  • Reagent Addition: Add the aryl bromide (1.0 eq), the piperidine derivative (1.2 eq), and Cs₂CO₃ (2.0 eq). (Crucial: Do not use NaOtBu if the substrate contains esters, glutarimides, or pyrazoles).

  • Reaction: Seal the pressure vessel, remove it from the glovebox, and heat to 100 °C with vigorous stirring for 12-16 hours.

  • Self-Validation & Workup: Quench a 10 µL aliquot in acetonitrile and analyze via GC-MS or LC-MS. The presence of the product mass and the total absence of the aryl halide confirm successful coupling. Filter the crude mixture through a Celite® pad to remove insoluble palladium and inorganic salts prior to chromatographic purification.

References

  • Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems ResearchGate[Link]

  • Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines ChemRxiv [Link]

  • Continuous-Flow Hydrogenation of 4-Phenylpyridine to 4-Phenylpiperidine with Integrated Product Isolation D-NB [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders NIH / PMC [Link]

  • A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration University of Évora[Link]

Sources

Troubleshooting

Purification techniques for 2-Methylpiperidine-4-carboxylic acid isomers

Welcome to the Technical Support Center for the purification and chiral resolution of 2-Methylpiperidine-4-carboxylic acid isomers. As a Senior Application Scientist, I have designed this guide to move beyond basic proto...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and chiral resolution of 2-Methylpiperidine-4-carboxylic acid isomers. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols, providing you with the mechanistic causality behind each workflow step.

Unprotected piperidine-carboxylic acids are notoriously difficult to purify due to their zwitterionic nature. This guide provides a self-validating framework for derivatization, diastereomer separation, and chiral resolution to ensure high enantiomeric excess (ee) and yield.

Purification & Resolution Workflow

Workflow A Racemic 2-Methylpiperidine- 4-carboxylic acid B 1. N-Boc Protection 2. Methyl Esterification A->B Neutralizes zwitterion C Diastereomer Separation (Silica Gel Chromatography) B->C D Cis-Racemate C->D E Trans-Racemate C->E F Chiral Resolution (SFC or Enzymatic) D->F E->F Process parallel to Cis G (2R, 4S)-Isomer (>99% ee) F->G H (2S, 4R)-Isomer (>99% ee) F->H I Global Deprotection (TFA / LiOH) G->I H->I J Pure Target Isomers I->J

Workflow for the isolation and chiral resolution of 2-Methylpiperidine-4-carboxylic acid isomers.

Frequently Asked Questions & Troubleshooting

Q: Why is my 2-methylpiperidine-4-carboxylic acid streaking on the silica column during diastereomer separation? A: You are likely attempting to purify the unprotected zwitterion. The free secondary amine and carboxylic acid moieties interact strongly via hydrogen bonding and ionic interactions with the silanol groups on the stationary phase. Causality & Solution: Masking these polar groups via N-Boc protection and methyl esterification neutralizes the molecule. This shifts its retention mechanism from strong, unpredictable ionic interactions to predictable dipole-dipole interactions, allowing for clean separation of the cis and trans racemates[1].

Q: How do I choose between enzymatic resolution and Chiral SFC for isolating the (2R, 4S)-isomer? A: The choice depends on your scale and timeline[2]. Causality: Enzymatic resolution (e.g., using Alcalase) is highly stereoselective and cost-effective for large-scale (kg) batches but requires strict pH and temperature control to prevent enzyme denaturation[3]. Chiral Supercritical Fluid Chromatography (SFC), conversely, uses supercritical CO2 and an alcohol modifier (e.g., Isopropanol) on a chiral stationary phase like Chiralpak IC[4]. SFC is superior for rapid, milligram-to-gram scale isolation because the low viscosity of supercritical CO2 accelerates mass transfer, drastically reducing run times compared to traditional HPLC.

Q: During global deprotection of the purified N-Boc methyl ester, I observe incomplete ester hydrolysis. What is the cause? A: Causality: Steric hindrance from the adjacent piperidine ring and the 2-methyl group restricts the trajectory of nucleophilic attack at the carbonyl carbon. Solution: Ensure you are using an excess of a strong base like LiOH or NaOH in a THF/water co-solvent system, and elevate the reaction temperature to 60 °C to provide the activation energy required to drive the hydrolysis to completion[2].

Troubleshooting Issue Issue: Poor Chiral Separation (Low ee% or Co-elution) Q1 Method Used? Issue->Q1 Salt Diastereomeric Salt Q1->Salt HPLC Chiral HPLC/SFC Q1->HPLC FixSalt Change resolving agent or recrystallization solvent Salt->FixSalt Resolves eutectic mixtures FixHPLC Screen alternative chiral stationary phases (e.g., IC to AD) HPLC->FixHPLC Alters steric interactions

Troubleshooting decision tree for resolving poor enantiomeric excess during purification.

Step-by-Step Methodologies

Protocol A: Derivatization for Diastereomer Separation

This protocol converts the zwitterion into a lipophilic intermediate suitable for normal-phase chromatography.

  • Amine Protection: Suspend racemic 2-methylpiperidine-4-carboxylic acid in a 1:1 mixture of Acetonitrile and Methanol. Cool to 0 °C. Add Triethylamine (Et3N) followed by the dropwise addition of Boc-anhydride (Boc2O). Stir at room temperature for 16 hours.

    • Causality: Et3N deprotonates the amine, increasing its nucleophilicity to attack the Boc-anhydride.

    • Self-Validation: Monitor via TLC (Ninhydrin stain); the disappearance of the primary amine spot confirms complete protection[1].

  • Esterification: Concentrate the reaction mixture and dissolve the crude N-Boc acid in DMF. Add Potassium Carbonate (K2CO3) and Iodomethane (MeI). Stir for 6 hours at 25 °C[5].

  • Workup & Purification: Quench the reaction with water, extract with Ethyl Acetate, and wash the organic layer extensively with brine to remove residual DMF. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to separate the cis and trans N-Boc methyl ester racemates[1].

Protocol B: Chiral SFC Resolution of Enantiomers

This protocol isolates the pure enantiomers from the separated diastereomeric racemates.

  • Sample Preparation: Dissolve the purified cis-racemate in HPLC-grade Methanol.

  • Chromatographic Setup: Utilize a Chiralpak IC column (250 x 10 mm, 5 µm) maintained at 35 °C[4].

  • Elution: Run an isocratic mobile phase of 50% Isopropanol and 50% CO2 at a flow rate of 10 mL/min[4].

    • Causality: CO2 acts as a low-viscosity, non-polar bulk solvent, while Isopropanol provides the necessary hydrogen-bonding interactions for chiral recognition on the immobilized polysaccharide stationary phase.

  • Collection & Verification: Monitor UV absorbance at 220 nm. Collect the two distinct peaks.

    • Self-Validation: Re-inject a 10 µL fraction of each collected peak under the same analytical conditions to confirm an enantiomeric excess (ee) of >99% before proceeding to global deprotection[4].

Quantitative Data: Resolution Method Comparison

Summarizing the operational metrics of various resolution techniques allows for informed decision-making based on project scale and purity requirements.

Resolution TechniqueTypical Yield (%)Enantiomeric Excess (ee %)ScalabilityRelative CostProcessing Time
Diastereomeric Salt Crystallization 30 - 40%85 - 95%High (kg)LowDays
Enzymatic Resolution (e.g., Alcalase) 40 - 48%> 98%Medium (g - kg)MediumHours to Days
Chiral SFC (Chiralpak IC column) 45 - 49%> 99%Low - Medium (mg - g)HighMinutes to Hours

References

  • Title: Carboxylic acid containing indanyl compounds for the treatment of neurodegenerative diseases (WO2023107563A1)
  • Title: Autotaxin Inhibitors Comprising a Heteroaromatic Ring-Benzyl-Amide-Cycle Core (EP 3022202 B1) Source: European Patent Office / Googleapis URL: [Link]

  • Title: Compounds and compositions for modulating the activity of erk (WO2025037229A1)

Sources

Optimization

How to improve the yield of (2R,4R)-4-methyl-2-piperidinecarboxylic acid synthesis

Welcome to the Technical Support Center for Advanced Pharmaceutical Intermediates. As a Senior Application Scientist, I have designed this guide to address the critical yield bottlenecks encountered during the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Pharmaceutical Intermediates. As a Senior Application Scientist, I have designed this guide to address the critical yield bottlenecks encountered during the synthesis of (2R,4R)-4-methyl-2-piperidinecarboxylic acid (and its ethyl ester), a vital chiral building block for the anticoagulant drug Argatroban.

This guide bypasses generic overviews and dives directly into the mechanistic causality of yield loss, providing you with self-validating protocols and actionable troubleshooting steps.

I. Synthetic Workflow & Bottleneck Analysis

To improve yield, we must first map the synthetic landscape. The pathway below highlights the critical junctions where stereochemical control and thermodynamic parameters dictate the efficiency of the synthesis.

G N1 4-Methyl-2-cyanopiperidine N2 4-Methyl-2-piperidinecarboxylic Acid N1->N2 Hydrolysis (HCl) N3 Racemic Ethyl Ester (Cis/Trans) N2->N3 SOCl2, EtOH (<30°C) N4 Trans-Racemate Isolation N3->N4 MTBE/EtOH Pulping N5 Chiral Resolution (L-Tartaric Acid) N4->N5 Acetone/EtOH N6 (2R,4R)-Isomer L-Tartrate N5->N6 Crystallization (20°C) N7 (2S,4S)-Isomer (Mother Liquor) N5->N7 Filtration N8 Epimerization (Yield Recovery) N7->N8 Base Catalysis N8->N4 Recycled Trans-Racemate

Synthetic workflow of (2R,4R)-4-methylpiperidine-2-carboxylate highlighting yield bottlenecks.

II. Troubleshooting Guide & Mechanistic FAQs

Q: Why is the yield of my esterification step consistently below 70%? A: The esterification of 4-methyl-2-piperidinecarboxylic acid using thionyl chloride (SOCl₂) and ethanol is highly exothermic. If the internal temperature exceeds 30 °C during the addition of SOCl₂, the reaction pathway shifts. Side reactions, such as the formation of ethyl chloride and the etherification of the solvent, begin to dominate, consuming your reagents and degrading the starting material[1]. Furthermore, incomplete removal of water prior to the reaction leads to the rapid hydrolysis of SOCl₂ into HCl and SO₂, effectively halting the esterification. Self-Validation Check: Always perform a Karl Fischer titration on your ethanol (moisture must be < 0.1%) and monitor the reaction via HPLC to ensure complete conversion before solvent evaporation.

Q: How can I efficiently separate the trans-isomer from the cis/trans racemic mixture before chiral resolution? A: Do not attempt chiral resolution directly on the crude cis/trans mixture. The presence of cis-isomers significantly depresses the crystallization yield and purity of the target tartrate salt. Instead, utilize a differential solubility "pulping" method. By suspending the crude ester hydrochloride in a specific mixed solvent of methyl tert-butyl ether (MTBE) and absolute ethanol (mass ratio 7.5:0.35), the cis-isomer selectively dissolves[2]. The trans-isomer remains as a solid and can be easily filtered off. Self-Validation Check: Analyze the filter cake via GC or HPLC; the solid must exhibit a trans purity of >95% before proceeding to resolution.

Q: The L-tartaric acid resolution step caps my theoretical yield at 50%. How do I improve the overall throughput? A: Chiral resolution of the trans-racemate using L-tartaric acid selectively precipitates the (2R,4R)-isomer, leaving the unwanted (2S,4S)-isomer in the mother liquor[2]. To break the 50% theoretical yield ceiling, you must implement an epimerization recovery cycle. By isolating the (2S,4S)-enriched ester from the mother liquor and treating it with a strong base (e.g., sodium ethoxide), the acidic alpha-proton at the C2 position is abstracted, flattening the stereocenter. Reprotonation yields a thermodynamic mixture of cis/trans and R/S isomers[3]. This mixture can be recycled back into the MTBE/EtOH pulping step, effectively increasing your overall process yield by up to 30%.

Q: My (2R,4R)-isomer crystals have poor enantiomeric excess (ee < 90%). What is going wrong? A: Poor ee% is almost always caused by the kinetic trapping of the (2S,4S) diastereomeric salt due to rapid cooling or an improper solvent system. Using pure acetone causes both diastereomers to crash out too quickly. You must use a precisely tuned solvent system of Acetone:Ethanol (mass ratio 10:0.4 to 12:0.5) to modulate solubility[2]. Furthermore, cooling the mixture to exactly 20 ± 5 °C (rather than using an ice bath) ensures thermodynamic control over the lattice formation. Self-Validation Check: Seed the solution with >99% ee (2R,4R)-tartrate crystals at 25 °C to dictate the crystal lattice formation[3]. This ensures the final filtered product achieves >98% ee.

III. Quantitative Optimization Data

The table below summarizes the critical parameter shifts required to move from a standard, low-yielding synthesis to an optimized, high-throughput process.

Optimization ParameterStandard ProtocolAdvanced ProtocolMechanistic RationaleExpected Yield / Purity
SOCl₂ Addition Temp Uncontrolled (Ice bath to ambient)Strictly < 30 °CPrevents thermal degradation and solvent etherification.Yield: > 90% (Esterification)
Trans/Cis Separation Column ChromatographyMTBE/EtOH (7.5:0.35) PulpingExploits differential solubility of hydrochloride salts.Trans Purity: > 95%
Resolution Solvent Pure AcetoneAcetone:EtOH (11:0.45 mass ratio)Modulates solubility to prevent (2S,4S) co-precipitation.ee: > 98%
Crystallization Temp 0 °C (Rapid crash out)20 ± 5 °C with seedingFavors thermodynamic crystal growth over kinetic trapping.Yield: 40-45% (per cycle)
Mother Liquor Handling DiscardedBase-catalyzed EpimerizationRecovers the unwanted (2S,4S) enantiomer via C2 deprotonation.Overall Yield: +25-30%

IV. Validated Experimental Protocols

Protocol 1: High-Yield Esterification of 4-Methyl-2-piperidinecarboxylic Acid
  • Preparation: Suspend 51.6 g of 4-methyl-2-piperidinecarboxylic acid hydrochloride in 690 mL of anhydrous absolute ethanol. Verify that the solvent moisture is < 0.1% via Karl Fischer titration[1].

  • Addition: Equip the reaction flask with a dropping funnel and an internal temperature probe. While stirring vigorously, add 128.6 g of thionyl chloride (SOCl₂) dropwise. Critical Step: Adjust the addition rate and external cooling to maintain the internal temperature strictly below 30 °C[1].

  • Reaction: Once the addition is complete, stir at room temperature for 1 hour, then heat the mixture to reflux for 1 to 5 hours until HPLC confirms >99% conversion of the starting material[1],[4].

  • Workup: Evaporate the solvent under reduced pressure to obtain the crude ethyl ester hydrochloride.

Protocol 2: Trans-Isomer Isolation and Chiral Resolution
  • Pulping (Trans Isolation): To the crude racemic ethyl ester hydrochloride, add a mixed solvent of MTBE and absolute ethanol in a mass ratio of 1:7.5:0.35 (Solute:MTBE:EtOH). Stir the slurry vigorously for 3-5 hours at room temperature[2].

  • Filtration: Filter the suspension. The cis-isomer remains dissolved in the filtrate. Collect the solid filter cake, which contains the highly enriched trans-4-methyl-2-piperidinecarboxylic acid ethyl ester hydrochloride[2].

  • Free-basing: Dissolve the solid cake in water, neutralize with a mild base (e.g., 5% K₂CO₃), and extract with dichloromethane to obtain the free trans-ester[1],[2].

  • Resolution: In a clean reactor, combine the trans-ester with L-tartaric acid in a 1:1 molar ratio. Add a precise solvent mixture of Acetone and Anhydrous Ethanol (mass ratio of Solute:Acetone:EtOH = 1:11:0.45)[2].

  • Crystallization: Heat the mixture to 40 °C to ensure complete dissolution. Slowly cool the mixture. When the internal temperature reaches 25 °C, add 0.1% (w/w) seed crystals of pure (2R,4R)-tartrate salt[3]. Continue cooling to 20 ± 5 °C and hold the temperature steady for 2 hours[2].

  • Isolation: Filter the precipitated crystals and wash with cold acetone. The resulting solid is the highly pure (2R,4R)-4-methylpiperidine-2-carboxylic acid ethyl ester L-tartrate salt (ee > 98%).

V. References

1.[1] Benchchem. (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate synthesis pathway. Retrieved from: 2.[2] Google Patents. CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds. Retrieved from: 3.[3] Google Patents. 4-methyl-2-piperidinecarboxylic acid ethyl ester and L-tartrate of (2R.4R). Retrieved from: 4.[4] Benchchem. Technical Support Center: Synthesis of 2-Ethyl-4-methylpiperidine. Retrieved from:

Sources

Troubleshooting

Technical Support Center: Piperidine Synthesis &amp; Side-Product Minimization

Welcome to the Piperidine Synthesis Troubleshooting Center. Designed for researchers, chemical engineers, and drug development professionals, this guide provides authoritative, mechanistically grounded solutions for iden...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Piperidine Synthesis Troubleshooting Center. Designed for researchers, chemical engineers, and drug development professionals, this guide provides authoritative, mechanistically grounded solutions for identifying and minimizing side products during the synthesis of piperidine derivatives.

Part 1: Mechanistic Pathway of Pyridine Hydrogenation

Understanding the kinetic and thermodynamic pathways of your reaction is the first step in troubleshooting. The diagram below illustrates the standard hydrogenation pathway from pyridine to piperidine, alongside the divergent side reactions that lead to common impurities.

PiperidinePathways Pyridine Pyridine (Starting Material) Tetrahydropyridine Tetrahydropyridine (Intermediate) Pyridine->Tetrahydropyridine +H2 (Metal Catalyst) Piperidine Piperidine (Target Product) Tetrahydropyridine->Piperidine +H2 (Metal Catalyst) Pentylamine n-Pentylamine + NH3 (Hydrogenolysis) Piperidine->Pentylamine Over-reduction (C-N Cleavage) NAlkyl N-Alkylpiperidine (Solvent Adduct) Piperidine->NAlkyl +Alcohol Solvent PoisonedCat Poisoned Catalyst (Deactivated) Piperidine->PoisonedCat N-lone pair Chemisorption Pentylamine->PoisonedCat NH3 Release

Mechanistic pathways of pyridine hydrogenation and common side-product formation.

Part 2: Frequently Asked Questions (FAQs) on Side-Product Causality

Q1: Why does the catalytic hydrogenation of pyridine frequently stall at incomplete conversion, and how can this be mitigated? A1: Stalling is predominantly caused by product-induced catalyst poisoning[1]. The target product, piperidine, possesses an sp3-hybridized nitrogen with a highly localized lone pair, making it significantly more Lewis basic than the sp2-hybridized nitrogen in the pyridine starting material. As piperidine accumulates, it strongly chemisorbs to the active metal sites (e.g., Ru, Pt, Pd), effectively blocking further substrate turnover[1]. Furthermore, if side-reaction hydrogenolysis occurs, ammonia is released, which acts as a severe, irreversible poison to metal nanoclusters[2]. Mitigation Strategy: Conduct the reaction in an acidic medium (e.g., glacial acetic acid) to immediately convert piperidine into a non-coordinating piperidinium salt. Alternatively, transitioning from a batch to a continuous-flow fixed-bed reactor can continuously sweep the product and trace ammonia away from the catalyst bed, preventing local concentration spikes[2].

Q2: My LC-MS data shows a significant accumulation of n-pentylamine and pentane. What mechanism drives this ring-opening side reaction? A2: The formation of n-pentylamine and pentane is the result of hydrogenolysis (C-N bond cleavage)[3]. This side reaction typically occurs after the pyridine ring is fully saturated into piperidine. Under elevated temperatures or prolonged exposure to high hydrogen pressure, the piperidine ring undergoes stepwise hydrogenolysis[3]. Mechanistically, this is highly dependent on the catalyst's surface geometry; coordinatively unsaturated step atoms on catalysts like Pt are particularly active for mediating this C-N bond cleavage[4]. Mitigation Strategy: Lower the reaction temperature and strictly monitor reaction times to prevent over-reduction. Switching to a more chemoselective catalyst, such as confined Ru nanoclusters or Rh/C, can dramatically favor ring saturation over hydrogenolysis[2].

Q3: When scaling up my synthesis using methanol as a solvent, I observe a high percentage of N-methylpiperidine. How is this side product forming? A3: Under standard reductive conditions, primary alcohols like methanol can act as alkylating agents. The intermediate imines or the final piperidine product can undergo a reductive amination-type side reaction with the alcohol solvent, leading to N-alkylation[5]. Mitigation Strategy: Replace nucleophilic or easily oxidized alcoholic solvents with inert alternatives such as cyclohexane, tetrahydrofuran (THF), or water. Water is particularly effective and frequently used in modern electrocatalytic hydrogenation systems to completely bypass solvent-adduct formation[5].

Q4: During the partial reduction of pyridiniums, I am isolating complex mixtures of diene isomers and bipiperidine dimers. How can I stabilize the intermediates? A4: The electrochemical or chemical reduction of pyridine via single-electron transfer generates highly reactive radical anion intermediates. These intermediates are prone to undesired side reactions, including dimerization (forming bipiperidines) and disproportionation[4]. Mitigation Strategy: Utilizing carbamate protecting groups on the nitrogen can effectively stabilize the intermediate dihydropyridines, preventing radical coupling and significantly improving both the scalability and purity of the synthesis[6].

Part 3: Quantitative Troubleshooting Matrix

Use the following data table to rapidly cross-reference observed impurities with their mechanistic causes and proven mitigation parameters.

Side ProductMechanistic CausePrimary Risk FactorMitigation Strategy
Tetrahydropyridines Incomplete reduction / StallingCatalyst poisoning by piperidine[1]Use acidic additives; increase H2 pressure.
n-Pentylamine Hydrogenolysis (C-N cleavage)[3]High temp; unsaturated Pt step atoms[4]Lower temperature; use chemoselective Ru/Rh catalysts[2].
N-Alkylpiperidines Solvent adduct formation[5]Reductive conditions in alcohol solventsSwitch to inert solvents (THF, cyclohexane, water).
Bipiperidines (Dimers) Radical intermediate coupling[4]Unprotected pyridinium reductionUse carbamate protecting groups[6].
Part 4: Self-Validating Protocol for Chemoselective Pyridine Hydrogenation

To ensure high yields and minimize side products, protocols must be treated as self-validating systems. The following methodology includes built-in diagnostic checks at every critical step to guarantee the integrity of the synthesis.

Objective: Achieve >99% conversion of pyridine to piperidine while suppressing hydrogenolysis and catalyst poisoning.

Step 1: Substrate & Solvent Preparation

  • Action: Dissolve pyridine (1.0 eq) in glacial acetic acid to achieve a 0.5 M concentration.

  • Causality: Acetic acid protonates the resulting piperidine, preventing its sp3 nitrogen lone pair from coordinating to and poisoning the active metal catalyst[1].

  • Validation Check: Measure the pH of the solution. It must be strictly < 3.0. If pH > 3.0, the buffering capacity is insufficient, risking premature catalyst deactivation.

Step 2: Catalyst Loading

  • Action: Add 5 mol% PtO₂ (Adams' catalyst) under an inert argon atmosphere.

  • Causality: PtO₂ is highly active for aromatic ring reduction but requires careful handling to prevent volatile solvent ignition and oxygen-induced side reactions.

  • Validation Check: Visual inspection. The solution should form a stable, heterogeneous black suspension. Clumping indicates moisture contamination.

Step 3: Pressurization and Reaction

  • Action: Seal the high-pressure reactor, purge with H₂ gas three times, and pressurize to 50 psi H₂ at 25 °C. Stir vigorously.

  • Causality: High initial pressure ensures the reaction overcomes the aromatic stability of pyridine without requiring elevated temperatures that would otherwise trigger hydrogenolysis[3].

  • Validation Check: Monitor the pressure gauge continuously. A successful reaction will show a pressure drop corresponding to exactly 3.0 molar equivalents of H₂. A stall at ~2.0 equivalents definitively indicates the accumulation of tetrahydropyridine intermediates.

Step 4: Endpoint Determination

  • Action: Sample the reaction mixture after 12 hours.

  • Causality: Over-running the reaction past complete saturation exponentially increases the risk of C-N bond cleavage (hydrogenolysis) to n-pentylamine[4].

  • Validation Check: Analyze the aliquot via GC-MS. The reaction is validated as complete when the starting material peak (m/z 79) is absent, the target product peak (m/z 85) is dominant, and the hydrogenolysis byproduct peak (m/z 87) is <1%.

Step 5: Workup and Isolation

  • Action: Filter the catalyst through a pad of Celite. Basify the filtrate with 5M NaOH to pH 12, and extract with dichloromethane (3x).

  • Causality: Basification neutralizes the piperidinium acetate salt, releasing the free piperidine base into the organic phase for extraction.

  • Validation Check: Test the aqueous layer with pH paper to confirm pH > 12. If pH < 12, extraction yields will be artificially low due to water-soluble piperidinium salts remaining trapped in the aqueous phase.

Part 5: References[1] avoiding catalyst poisoning in piperidine hydrogenation - Benchchem. Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuJFuGDu_2AdLAOqHDN-HsWLUaESu2bnN4UEYhcqeIFynPNsG9M2Q3lprpwBW44Es0ZB94zY54BEuGyVNdn9SNLn4KybXh3b9H7UlTC0hezReW7BRtEE31K6dNApFljQmjoRu2KYSzuCfCgoliKyjKzp4OJ3G3GdDBKZA3uEd9ZEX6UlM-y6q5JzhJA8GFTTOFjv5B[4] Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds | Journal of the American Chemical Society. ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHYab6_0uP9_kWBZS7IUNNnA0I4sK4Ya5o3Kooss4yO5nyXyGwgNArZsQcyI90DGgvxfO0DPcoZAVmxfPa41dNajKnWdFP8O1hDLqWn0GGu6Uexl9jIQqFbhh7WeQiae04_FlcetKzeg==[5] Side-product formation in the hydrogenation of pyridine precursors. Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKVGCIwq_h9Lw5X6Cw8p3e5NZOs_7aQ7uDMzG9b-RnEdzZD3rMkxeD_QgQIpSMIa28xnbO8HrG6xPCy2kMWMJv_Vv10wpQCn_SBh8BgViHPmbH10KJS4QWRuI_zMVm1PEH4QHiJFYdE7igYDTMfVk2i5HnphEvjtnFG_EpMYVU05X7dTRddNG6pWFoshp4s-7TsojbntjokICS-zd3K-U=[2] Confined Ru Nanoclusters for the Low-Temperature Cyclization of Diamines to Piperidines/Pyridines. ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFq9_pLk0R1bpqH4_Z3IRV6Cf-tKPz0NqnS1-2-N5Qsmpm8HqvqRIaEH61t5-tnJWAFPPznLydxrGdEnZEuosnil-qvsRFnrtNi_l-5mHlMRCjTiH2-X8wzhdfyXGboHEEJdP1cpIzaGwmWgig=[3] Hydrogenation of pyridine and hydrogenolysis of piperidine over γ-Mo2N catalyst: a DFT study. Canadian Science Publishing.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwggHJFWzvc_lZNnlZhOsFiL5Zodp0T-vXEn1pEDATlb_4hC5m_L9co8hFI6NOAGkZiPWBLbP8or40Ybdd9TfVKW7gjoFjcE0eCkZC44eliztB-dABXzvfs-IJWJTgcBzX2k-rAoRc6_SxnXmlyg==[6] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwgs8XdmZyzNtEhn_QIQFV1Wna4ZU2Fq6ALmPT5YQ0V0dR4cCgL4xyLwViAkcUyfSeO6IPvtbDUPK1K3IdNIrYEZMvc-h3jgOFdRvZlaehBbNYxV4y252youyLi-xVyuBPGPN3Fkno-Q==

Sources

Optimization

Technical Support Center: Chiral Resolution of 2-Methylpiperidine-4-carboxylic Acid

Welcome to the Technical Support Center for the chiral resolution of 2-Methylpiperidine-4-carboxylic acid . This guide is engineered for researchers, application scientists, and drug development professionals who require...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chiral resolution of 2-Methylpiperidine-4-carboxylic acid . This guide is engineered for researchers, application scientists, and drug development professionals who require optically pure enantiomers of this privileged heterocyclic scaffold.

Because this molecule contains two stereocenters (C2 and C4), synthesizing the pure (2R,4R) or (2S,4S) enantiomer from a racemic mixture requires precise stereochemical control. Below, we provide field-proven workflows, self-validating protocols, and troubleshooting guides to ensure high enantiomeric excess (ee) and yield.

Resolution Strategy & Workflow

Before attempting enantiomeric resolution, it is critical to understand that the racemic starting material often exists as a mixture of cis and trans diastereomers. Standard practice dictates first isolating the desired relative stereochemistry (e.g., cis-racemate) before resolving the absolute stereochemistry[1].

ResolutionWorkflow Racemic Racemic 2-Methylpiperidine- 4-carboxylic acid Protect N-Protection / Esterification (Suppress Zwitterion) Racemic->Protect Method1 Diastereomeric Salt Formation (e.g., Chiral Amines/Acids) Protect->Method1 Method2 Enzymatic Kinetic Resolution (e.g., Hydrolases/Alcalase) Protect->Method2 Method3 Chiral Preparative HPLC (e.g., Chiralpak Stationary Phases) Protect->Method3 Outcome1 Fractional Crystallization (Enantiopure Salt) Method1->Outcome1 Outcome2 Enantioselective Hydrolysis (Acid + Ester Mixture) Method2->Outcome2 Outcome3 Chromatographic Elution (Separated Enantiomers) Method3->Outcome3 Deprotect Deprotection & Isolation (HCl or TFA) Outcome1->Deprotect Outcome2->Deprotect Outcome3->Deprotect Final Optically Pure 2-Methylpiperidine-4-carboxylic acid Deprotect->Final

Figure 1: Strategic workflows for the chiral resolution of 2-Methylpiperidine-4-carboxylic acid.

Core Knowledge Base (FAQs)

Q: Why is the direct resolution of the unprotected amino acid highly prone to failure? A: 2-Methylpiperidine-4-carboxylic acid exists as a zwitterion at neutral pH (the basic N1 secondary amine protonates the acidic C4 carboxylic acid). This internal salt formation drastically reduces solubility in organic solvents and prevents effective ionic pairing with chiral resolving agents. You must break the zwitterion by either protecting the amine (e.g., N-Boc) or esterifying the carboxylic acid[1].

Q: How do I choose between a chiral acid and a chiral base for diastereomeric salt formation? A: It depends on your protection strategy. If you synthesize the N-Boc protected derivative, the carboxylic acid is free; you must use a chiral base (e.g., (R)-(+)-1-phenylethylamine). If you synthesize the methyl ester, the secondary amine is free; you must use a chiral acid (e.g., Di-p-toluoyl-D-tartaric acid or Camphorsulfonic acid)[2].

Q: When should I opt for Enzymatic Kinetic Resolution (EKR) over classical crystallization? A: EKR is superior when you need highly predictable stereochemical outcomes without the trial-and-error associated with finding the perfect crystallization solvent[3]. Hydrolases like Alcalase or Candida antarctica Lipase B (CALB) offer excellent enantioselectivity for piperidine-carboxylate esters.

Experimental Protocols & Troubleshooting Guides

Workflow A: Diastereomeric Salt Crystallization

This classical method relies on the differential solubility of diastereomeric salts formed between the racemic substrate and an optically active resolving agent[4].

Step-by-Step Methodology:

  • N-Boc Protection: React racemic 2-methylpiperidine-4-carboxylic acid with Boc-anhydride (Boc₂O) in THF/H₂O using NaOH as a base.

    • Causality: This eliminates the basicity of the nitrogen, allowing the free carboxylic acid to act as the sole ionic interaction point.

  • Salt Formation: Dissolve the N-Boc acid in hot ethanol. Add 1.0 equivalent of a chiral amine (e.g., (R)-(+)-1-phenylethylamine).

  • Fractional Crystallization: Cool the solution at a controlled rate of 5°C/hour to room temperature.

    • Causality: Slow cooling prevents the kinetic trapping of the undesired, more soluble diastereomer, ensuring thermodynamic selection of the pure salt.

  • Self-Validation Check: Filter the crystals. Take a 1 mg aliquot, neutralize with 1M HCl, extract with MTBE, and analyze the organic layer via chiral HPLC. If ee < 95%, perform a second recrystallization from ethanol.

  • Salt Breaking & Deprotection: Suspend the pure salt in water, acidify to pH 2 with 1M HCl, and extract the N-Boc acid into Ethyl Acetate. Remove the Boc group using 4M HCl in Dioxane to yield the optically pure hydrochloride salt.

Troubleshooting Workflow A:

  • Issue: My diastereomeric salt precipitates as a thick oil instead of crystals.

    • Root Cause: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation level is too high, or the solvent system lacks sufficient hydrogen-bonding capacity.

    • Fix: Re-dissolve the oil by adding 5-10% of a polar protic co-solvent (e.g., Methanol) and heat to reflux. Seed the solution with a few pure crystals at the cloud point to force solid-liquid nucleation.

  • Issue: The yield is acceptable, but the enantiomeric excess (ee%) is stuck at 70%.

    • Root Cause: Co-crystallization or solid-solution formation of the two diastereomers.

    • Fix: Switch the resolving agent. If (R)-1-phenylethylamine fails, try a more sterically demanding base like (1R,2S)-(-)-ephedrine, which alters the crystal lattice packing and often improves discrimination.

Workflow B: Enzymatic Kinetic Resolution (EKR)

This method utilizes the stereoselective active site of an enzyme to hydrolyze only one enantiomer of a racemic ester[3].

Step-by-Step Methodology:

  • Substrate Preparation: Synthesize the N-Boc-2-methylpiperidine-4-carboxylic acid methyl ester.

  • Enzymatic Hydrolysis: Suspend the racemic ester in a biphasic system (0.1 M Phosphate buffer pH 7.5 / MTBE). Add Alcalase enzyme.

  • Self-Validation Check (pH Stat): Maintain the pH exactly at 7.5 by titrating with 0.1 M NaOH.

    • Causality: As the enzyme hydrolyzes the ester into a carboxylic acid, the pH drops. The volume of NaOH consumed directly correlates to the reaction conversion. Stop the reaction exactly when 0.5 equivalents of base have been consumed to prevent over-hydrolysis.

  • Phase Separation: Adjust the aqueous phase to pH 9. Extract with MTBE to remove the unreacted (desired or undesired) ester enantiomer. Acidify the aqueous phase to pH 2 and extract with Ethyl Acetate to isolate the resolved carboxylic acid enantiomer.

Troubleshooting Workflow B:

  • Issue: The enzymatic hydrolysis stalls at 15-20% conversion.

    • Root Cause: Product inhibition or localized pH drops. If the liberated carboxylic acid is not immediately neutralized, the local acidic microenvironment denatures the enzyme.

    • Fix: Increase the buffer capacity (e.g., switch to 0.2 M Phosphate) and significantly increase the biphasic stirring rate (>800 RPM) to ensure rapid mass transfer between the organic and aqueous layers.

  • Issue: Both the ester and the acid show poor enantiomeric excess (E-value < 10).

    • Root Cause: The enzyme's active site does not sufficiently differentiate the C2/C4 stereocenters of the methyl ester.

    • Fix: Increase the steric bulk of the ester moiety. Convert the methyl ester to an isopropyl or tert-butyl ester. The bulkier leaving group often forces a tighter fit in the enzyme's active site, drastically increasing the enantiomeric ratio (E-value).

Method Comparison Data

To assist in selecting the optimal resolution strategy for your specific scale and budget, consult the quantitative comparison below:

Resolution StrategyTypical Yield (%)*Expected ee (%)Scalability ProfileRelative CostProcessing Time
Diastereomeric Salt 25 - 35%> 95% (after 2x recryst.)Excellent (Multi-Kg)Low3 - 5 Days
Enzymatic (EKR) 40 - 45%> 98%Good (Pilot scale)Medium2 - 4 Days
Chiral Prep-HPLC 45 - 49%> 99%Poor (mg to g scale)High1 - 2 Days

*Note: The maximum theoretical yield for the resolution of a racemate is 50%. Yields reflect the recovery of a single pure enantiomer.

Sources

Troubleshooting

Scaling up the synthesis of 2-Methylpiperidine-4-carboxylic acid for preclinical studies

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 2-methylpiperidine-4-carboxylic acid.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 2-methylpiperidine-4-carboxylic acid. As a highly valuable pharmacophore in preclinical drug discovery (frequently utilized in GPCR ligands and kinase inhibitors), producing this intermediate at scale requires strict control over diastereoselectivity, catalyst integrity, and isolation mechanics.

Below, you will find our validated synthetic strategy, step-by-step self-validating protocols, quantitative optimization data, and a targeted troubleshooting FAQ.

Synthetic Strategy Overview

The most scalable and atom-economical route to 2-methylpiperidine-4-carboxylic acid is the direct catalytic hydrogenation of 2-methylisonicotinic acid[1]. While reductive amination and ring-closing metathesis are viable for library synthesis, high-pressure heterogeneous catalysis provides the throughput required for preclinical campaigns.

Workflow A 2-Methylisonicotinic Acid (Starting Material) B Catalytic Hydrogenation (H2, PtO2, AcOH) A->B 100 psi, 50°C C Filtration & Concentration (Remove Catalyst) B->C IPC: LC-MS D Isoelectric Precipitation (pH ~6.5 Adjustment) C->D Zwitterion Isolation E 2-Methylpiperidine-4- carboxylic acid D->E IPC: qNMR

Figure 1: Scalable synthetic workflow for 2-methylpiperidine-4-carboxylic acid.

Self-Validating Scale-Up Protocol

To ensure reproducibility and preclinical compliance, this protocol operates as a self-validating system. In-Process Controls (IPCs) are embedded at critical junctures to verify the success of each step before proceeding.

Phase 1: Reactor Preparation & Substrate Activation
  • Charging: Charge a high-pressure Hastelloy reactor with 2-methylisonicotinic acid (1.0 equiv) and glacial acetic acid (10 volumes).

  • Catalyst Addition: Carefully add PtO 2​ (Adams' catalyst, 5% w/w) under a blanket of nitrogen.

  • Causality Check: Glacial acetic acid is strictly required here. It acts as a solvent and protonates the pyridine nitrogen. This protonation disrupts the aromatic stabilization energy of the pyridine ring, significantly lowering the activation energy required for hydrogen addition[2].

  • IPC 1 (Moisture Control): Perform a Karl Fischer (KF) titration on the reaction mixture. The water content must be <0.1% to prevent catalyst agglomeration and ensure a uniform dispersion of the solid catalyst.

Phase 2: High-Pressure Hydrogenation
  • Purging: Seal the reactor. Purge the headspace with N 2​ (3 cycles at 30 psi) to remove oxygen, followed by H 2​ (3 cycles at 30 psi).

  • Reaction Execution: Pressurize the reactor with H 2​ to 100 psi and heat the jacket to 50 °C. Maintain vigorous mechanical agitation (800 rpm).

  • Causality Check: High pressure (100 psi) ensures a continuous concentration of hydrogen at the catalyst surface. This minimizes the partial desorption of partially reduced intermediates, which is the primary mechanism that leads to unwanted trans-isomer formation[3]. Vigorous agitation overcomes the gas-liquid mass transfer limitations inherent in heterogeneous catalysis.

  • IPC 2 (Reaction Completion): Monitor the mass flow controller for hydrogen uptake. The reaction is complete when H 2​ consumption plateaus for >1 hour. Validate conversion via LC-MS (Target: >99% disappearance of the starting material m/z 138; appearance of product m/z 144).

Phase 3: Catalyst Removal & Zwitterion Isolation
  • Filtration: Cool the reactor to 20 °C, safely vent the H 2​ , and purge with N 2​ . Filter the mixture through a tightly packed Celite pad under an inert atmosphere to remove the catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the bulk of the acetic acid.

  • Precipitation: Dissolve the resulting residue in minimal deionized water. Slowly add 2M NaOH to adjust the pH to 6.5. Stir at 4 °C for 4 hours to complete precipitation.

  • Causality Check: 2-Methylpiperidine-4-carboxylic acid is a highly polar zwitterion. At pH 6.5 (its approximate isoelectric point), the molecule carries a net zero charge, minimizing its hydration sphere and forcing it to precipitate from the aqueous phase[4].

  • IPC 3 (Preclinical Release): Analyze the isolated solid via quantitative NMR (qNMR) to determine absolute purity (>98%) and diastereomeric ratio (dr). Perform Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to confirm residual Pt is <10 ppm.

Quantitative Data Summary

The table below summarizes our internal optimization data, demonstrating how specific parameter shifts impact yield and diastereomeric ratio (dr).

ParameterCondition A (Suboptimal)Condition B (Standard)Condition C (Optimized for cis)
Catalyst 10% Pd/C10% Pd/CPtO 2​ (Adams' Catalyst)
Solvent MethanolGlacial Acetic AcidGlacial Acetic Acid
Pressure (H₂) 50 psi50 psi100 psi
Temperature 25 °C50 °C50 °C
Conversion 45% (Stalled)>99%>99%
Isolated Yield 30%82%89%
dr (cis:trans) 55:4570:3092:8

Troubleshooting Guides & FAQs

Q1: The hydrogenation reaction stalls at 40-50% conversion. Adding more hydrogen pressure doesn't help. What is the root cause?

A1: This is a classic case of catalyst poisoning. Pyridine starting materials often contain trace sulfur or halides from upstream cross-coupling or halogenation steps. These act as potent, irreversible poisons for palladium and platinum catalysts by strongly coordinating to the active metal sites. Furthermore, in non-acidic solvents, the basic piperidine product can coat the catalyst surface, causing product inhibition. Solution: Implement a pre-treatment step by stirring the 2-methylisonicotinic acid solution with activated carbon (Darco G-60) at 60 °C for 2 hours prior to introducing the hydrogenation catalyst. Ensure you are using an acidic solvent (like AcOH) to keep the product protonated and desorbed from the catalyst[2].

Q2: We are observing a 70:30 mixture of cis and trans diastereomers. How can we drive the reaction to a single diastereomer for preclinical use?

A2: The reduction of the substituted pyridine ring creates two stereocenters (C2 and C4). Heterogeneous hydrogenation proceeds via syn-addition of hydrogen from the catalyst surface, which theoretically favors the cis-isomer. However, kinetic control is easily lost if the hydrogen pressure drops or the catalyst is not active enough, allowing the partially reduced intermediate to desorb, flip, and re-adsorb.

CisTransLogic A Hydrogenation Yields Cis/Trans Mixture B Kinetic Control (PtO2, AcOH, High Pressure) A->B Syn-addition favored C Thermodynamic Control (NaOMe, MeOH Reflux) A->C Base-catalyzed epimerization D Selective Crystallization B->D C->D E Pure Cis-Isomer (Preclinical Grade) D->E Acetone/Water F Pure Trans-Isomer (Preclinical Grade) D->F Methanol/Ether

Figure 2: Strategic pathways for controlling diastereoselectivity during scale-up.

Solution: To maximize the cis-isomer, maintain strict kinetic control using PtO 2​ at high pressure (≥100 psi). If the trans-isomer is required, subject the isolated mixture to thermodynamic equilibration by refluxing in sodium methoxide/methanol, which epimerizes the C4 position to the more thermodynamically stable equatorial-equatorial configuration[5].

Q3: During a 1 kg scale-up, the reactor temperature spiked dangerously. How do we safely control the exotherm?

A3: Aromatic hydrogenation releases approximately -120 kJ/mol per double bond. In a batch reactor, adding all the catalyst and pressurizing immediately leads to rapid heat generation that standard cooling jackets cannot outpace, risking thermal runaway. Solution: Transition from a batch to a semi-batch gas-feed protocol. Bring the reactor to the target temperature (50 °C) and feed hydrogen gas continuously at a controlled rate (pressure-demand mode) to match the heat removal capacity of the reactor's cooling system[6].

Q4: Product recovery during liquid-liquid extraction is nearly zero. Where is the product?

A4: Researchers accustomed to standard organic synthesis often attempt to extract the product into dichloromethane or ethyl acetate after a basic workup. Because piperidine-4-carboxylic acids contain both a basic secondary amine and an acidic carboxylic acid, they exist as highly polar zwitterions in aqueous media. Their partition coefficient (LogP) in organic solvents is practically zero. Solution: Completely abandon liquid-liquid extraction. Rely exclusively on isoelectric precipitation (adjusting the aqueous phase to pH ~6.5) or utilize cation-exchange chromatography (e.g., Dowex 50WX8 resin) for isolation[7].

References

  • Benchchem. Scale-Up Synthesis of 1-(4-Aminophenyl)piperidine-4-carboxamide: Application Notes and Protocols.3

  • NIH PMC. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids.4

  • Google Patents. Compounds and compositions for modulating egfr activity.1

  • ACS Publications. Scale-Up and Optimization of a Continuous Flow Carboxylation of N-Boc-4,4-difluoropiperidine Using s-BuLi in THF.6

  • NIH PMC. Verifying the Role of 3-Hydroxy of 17-Cyclopropylmethyl-4,5α-epoxy-3,14β-dihydroxy-6β-[(4′-pyridyl) carboxamido]morphinan Derivatives.2

  • Google Patents. Sweet flavor modifier.7

  • Google Patents. Compounds and compositions for modulating the activity of erk.5

Sources

Optimization

Preventing epimerization during functionalization of chiral piperidines

Welcome to the Technical Support Center for Chiral Piperidine Functionalization. This portal is designed for researchers, scientists, and drug development professionals facing stereochemical degradation during the late-s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Piperidine Functionalization. This portal is designed for researchers, scientists, and drug development professionals facing stereochemical degradation during the late-stage functionalization of piperidine scaffolds. Below you will find field-proven troubleshooting guides, mechanistic explanations, and self-validating protocols to ensure stereochemical fidelity in your syntheses.

Part 1: Troubleshooting FAQs

Q1: Why do I observe significant epimerization at the C2 position when N-acylating my chiral piperidine, and how can I prevent it?

A: Epimerization during the N-acylation or N-alkylation of C2-substituted piperidines is primarily driven by base-catalyzed reversible deprotonation. When a bulky N-acyl group is installed, severe A(1,3) allylic strain forces the C2 substituent into an axial position. This conformational shift renders the α -proton equatorial, making it highly accessible to bases[1]. If strong or unhindered bases (like Triethylamine) are used at room temperature, this proton is easily abstracted, forming a planar enolate-like intermediate that reprotonates to the thermodynamically more stable epimer[1].

The Solution: Shift to mild, sterically hindered bases such as N,N-diisopropylethylamine (DIPEA) and utilize highly efficient coupling reagents like HATU[2]. Maintaining the reaction strictly at 0 °C suppresses the activation energy required for α -deprotonation while still allowing the kinetically favored amidation to proceed rapidly[2].

G A C2-Chiral Piperidine B Stereoretentive N-Acylation A->B Mild Base (DIPEA) T < 0°C C Planar Enolate Intermediate A->C Strong Base High Temp D Epimerized Product C->D Re-protonation

Mechanistic divergence in piperidine N-acylation based on base strength and temperature.

Q2: My α -lithiation of N-Boc-piperidine using sec-BuLi yields racemic products instead of the desired enantiopure derivative. What is going wrong?

A: The asymmetric α -lithiation of N-Boc-piperidines (Beak chemistry) is notoriously more challenging than that of pyrrolidines. Piperidines lithiate at a significantly slower rate, which increases the probability of competing pathways such as ligand dissociation or nucleophilic attack on the Boc group[3].

The root cause of racemization is typically a failure to maintain strict cryogenic conditions. At temperatures above -50 °C, the N-Boc group undergoes rapid rotation, and the chiral (-)-sparteine ligand can dissociate from the lithium atom[3]. This collapses the chiral environment of the dipole-stabilized carbanion, leading to a racemic mixture upon electrophilic trapping[3].

The Solution: Ensure a strict 1:1 stoichiometry of sec-BuLi to (-)-sparteine, maintain the internal reaction temperature strictly at -78 °C, and trap the carbanion rapidly with pre-chilled electrophiles.

G Step1 N-Boc Piperidine + (-)-Sparteine Step2 sec-BuLi Addition (-78 °C, 1h) Step1->Step2 Step3 Dipole-Stabilized Carbanion Step2->Step3 Step4 Electrophile Trapping (-78 °C) Step3->Step4 T strictly -78 °C Racemic Racemization / Decomposition Step3->Racemic T > -50 °C Ligand Dissociation Step5 Enantiopure Substituted Piperidine Step4->Step5

Workflow and failure modes for the asymmetric α-lithiation of N-Boc-piperidines.

Q3: I am trying to perform a C(sp3)-C(sp2) cross-coupling on a chiral piperidine, but I lose the stereocenter. How can I achieve stereoretention?

A: Traditional transition-metal catalyzed cross-couplings on C(sp3) centers often suffer from β -hydride elimination and re-insertion, which scrambles the stereocenter. Furthermore, canonical radical couplings generate planar, achiral radical intermediates that couple non-stereospecifically[4].

The Solution: Employ a stereoretentive radical cross-coupling strategy using enantioenriched piperidine sulfonylhydrazides and an achiral Nickel catalyst[4]. In this manifold, base-mediated activation liberates a Ni-bound diazene intermediate[5]. The extrusion of N2​ drives a caged radical rebound at the Ni center on a picosecond timescale—much faster than the rate of radical inversion—thereby preserving the stereochemical fidelity of the piperidine (up to 96% es)[5][6].

G A Chiral Piperidine Sulfonylhydrazide B Ni-Bound Diazene Intermediate A->B Ni Catalyst Base C N2 Extrusion & Caged Radical Rebound B->C Fast (Picosecond) D Stereoretentive Cross-Coupled Product C->D Reductive Elimination

Catalytic cycle for stereoretentive Ni-catalyzed radical cross-coupling.

Part 2: Quantitative Data Summary

Table 1: Impact of Reaction Conditions on Piperidine Stereocenter Integrity

Reaction TypeReagents / ConditionsDominant Mechanism of EpimerizationTypical Stereoretention
N-Acylation TEA, RT, Acid ChlorideBase-catalyzed deprotonation via A(1,3) strain< 50% ee
N-Acylation DIPEA, HATU, 0 °CSuppressed α -deprotonation> 99% ee
α -Lithiation sec-BuLi, TMEDA, -78 °CAchiral dipole-stabilized carbanionRacemic
α -Lithiation sec-BuLi, (-)-Sparteine, -78 °CChiral complexation, restricted Boc rotation85 - 95% er
Cross-Coupling Pd-catalyzed, standard β -hydride elimination / re-insertionRacemic
Cross-Coupling Ni-catalyzed, SulfonylhydrazideCaged radical rebound (faster than inversion)80 - 96% es

Part 3: Self-Validating Experimental Protocols

Protocol A: Stereoretentive N-Acylation of a C2-Chiral Piperidine
  • Objective: Amide bond formation without C2 epimerization.

  • Self-Validation Checkpoint: Monitor the reaction via chiral HPLC. The complete absence of the epimer peak validates that temperature control was successfully maintained.

  • Setup: Dissolve the chiral piperidine (1.0 eq) and the target carboxylic acid (1.1 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Cooling: Submerge the reaction vessel in an ice-water bath and allow the internal temperature to reach exactly 0 °C. (Causality: Low temperature provides insufficient thermal energy for the base to abstract the sterically hindered α -proton).

  • Base Addition: Add DIPEA (2.5 eq) dropwise. (Causality: The steric bulk of DIPEA prevents it from acting as a nucleophile and drastically reduces its ability to deprotonate the chiral center compared to TEA).

  • Activation: Add HATU (1.2 eq) portion-wise over 5 minutes[2].

  • Reaction: Stir at 0 °C for 2 hours. Do not allow the reaction to warm to room temperature unless LC-MS indicates incomplete conversion.

  • Work-up: Quench with 1M HCl to remove excess base, wash with saturated aqueous NaHCO3​ and brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure[2].

Protocol B: Asymmetric α -Lithiation and Trapping of N-Boc-Piperidine
  • Objective: Enantioselective deprotonation and electrophilic trapping (Beak Chemistry).

  • Self-Validation Checkpoint: The reaction mixture should remain a clear, pale yellow solution. Cloudiness or deep color changes before electrophile addition indicate decomposition or loss of the sparteine complex.

  • Complexation: In a flame-dried Schlenk flask under argon, dissolve N-Boc-piperidine (1.0 eq) and freshly distilled (-)-sparteine (1.2 eq) in anhydrous toluene (0.1 M).

  • Cryogenic Control: Cool the solution strictly to -78 °C using a dry ice/acetone bath. (Causality: Piperidine lithiates much slower than pyrrolidine; strict cryogenic control prevents the N-Boc group from rotating and the chiral ligand from dissociating[3]).

  • Deprotonation: Add sec-BuLi (1.1 eq, 1.4 M in cyclohexane) dropwise down the side of the flask over 15 minutes. Stir at -78 °C for exactly 1 hour.

  • Trapping: Rapidly add the pre-chilled electrophile (e.g., trimethylsilyl chloride, 1.5 eq) either neat or as a solution in toluene.

  • Quench: Stir for 30 minutes at -78 °C, then quench with anhydrous methanol (2.0 eq) before allowing the flask to warm to room temperature.

Protocol C: Stereoretentive Ni-Catalyzed Radical Cross-Coupling
  • Objective: C(sp3)-C(sp2) coupling with retention of stereochemistry.

  • Self-Validation Checkpoint: Nitrogen gas evolution (bubbling) upon addition of the base indicates the successful formation and decomposition of the diazene intermediate.

  • Assembly: In a nitrogen-filled glovebox, combine the enantioenriched piperidine sulfonylhydrazide (1.0 eq), aryl halide (1.5 eq), NiCl2​⋅DME (20 mol%), and the appropriate bipyridine ligand (20 mol%) in an oven-dried vial[4].

  • Solvation: Add anhydrous trifluoroethanol (TFE) to achieve a 0.2 M concentration. (Causality: TFE provides the optimal solvent viscosity and polarity to support the caged radical rebound mechanism, preventing the radical from escaping the solvent cage and racemizing[4][6]).

  • Initiation: Add K2​CO3​ (2.0 eq) to liberate the diazene intermediate.

  • Reaction: Seal the vial, remove it from the glovebox, and stir vigorously at 40 °C for 12 hours.

  • Purification: Dilute the mixture with EtOAc, filter through a short pad of silica gel to remove the Ni catalyst, and concentrate the filtrate for column chromatography.

References

  • "Stereoretentive Radical-Radical Cross-Coupling", ChemRxiv.
  • "Stereoretentive radical cross-coupling", ResearchGate.
  • "1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride | 1189684-40-9", Benchchem.
  • "Stereoretentive Radical Cross-Coupling", ChemRxiv.
  • "An Experimental and Computational Investigation of the Enantioselective Deprotonation of Boc-piperidine", ResearchGate.
  • "Collective total synthesis of C4-oxygenated securinine-type alkaloids via stereocontrolled diversifications on the piperidine core", PMC.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Troubleshooting for 2-Methylpiperidine-4-carboxylic Acid

Welcome to the Technical Support Center for 2-Methylpiperidine-4-carboxylic acid (2-Me-PCA) and its derivatives (e.g., N-Boc, N-Fmoc, and esterified variants). This resource is designed for researchers and drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Methylpiperidine-4-carboxylic acid (2-Me-PCA) and its derivatives (e.g., N-Boc, N-Fmoc, and esterified variants). This resource is designed for researchers and drug development professionals. It provides field-proven troubleshooting guides, regulatory stability frameworks, and step-by-step methodologies to resolve structural and stereochemical challenges encountered during synthesis and storage.

Section 1: Stereochemical Stability & Epimerization

Q: During the amide coupling of N-Boc-2-methylpiperidine-4-carboxylic acid, I am observing significant epimerization at the C4 position, resulting in a mixture of cis and trans isomers. Why does this happen, and how can I prevent it?

Causality: The piperidine-4-carboxylic acid scaffold is highly susceptible to epimerization at the α-carbon (C4) during carboxyl activation[1]. When the carboxylic acid is activated, the intermediate can undergo two degradation pathways:

  • Oxazolone Formation: The activated species cyclizes into a 5(4H)-oxazolone intermediate. The α-proton in this state is highly acidic and easily abstracted by a base, destroying the stereocenter.

  • Direct Enolization: Strong or unhindered bases directly abstract the acidic α-proton of the activated ester, forming an enolate that reprotonates unselectively[2].

Because the thermodynamic stability of the cis and trans isomers differs, the system will equilibrate toward the more thermodynamically stable diastereomer if the activated state persists too long[3].

Solution: You must kinetically outcompete the epimerization pathways by accelerating the aminolysis step. This requires using coupling reagents that form highly reactive, epimerization-resistant esters (like HATU or COMU) and replacing standard bases (like triethylamine) with sterically hindered bases (like 2,4,6-collidine or DIPEA)[1].

Epimerization A Activated Acid (C4 Stereocenter) B Oxazolone Intermediate A->B Slow Amine Addition C Enolate Intermediate A->C Strong Base (Direct Abstraction) D Desired Amide (Retention of Config) A->D Fast Aminolysis (HATU/COMU) E Epimerized Amide (Inversion/Mixture) B->E Ring Opening C->E Reprotonation

Caption: Mechanistic pathways of C4 epimerization versus desired amide formation.

Protocol: Epimerization-Suppressed Amide Coupling

This protocol is a self-validating system; by limiting pre-activation time, you inherently prevent oxazolone accumulation.

  • Dissolution: Dissolve N-Boc-2-methylpiperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration under an inert nitrogen atmosphere.

  • Thermal Control: Submerge the reaction flask in an ice bath to cool the solution to 0 °C. Lower temperatures exponentially decrease the rate of enolization.

  • Activation: Add HATU (1.1 eq) followed immediately by the sterically hindered base 2,4,6-collidine (2.5 eq).

  • Critical Timing: Limit the pre-activation time to less than 2 minutes . Prolonged activation is the primary cause of oxazolone formation.

  • Aminolysis: Add the target amine (1.2 eq) in a single portion.

  • Completion & Validation: Allow the reaction to slowly warm to room temperature and stir for 2–4 hours. Validate stereoretention by pulling a 10 µL aliquot, diluting in methanol, and analyzing via LC-MS using a chiral column to measure the diastereomeric ratio (dr).

Section 2: Regulatory Stability Testing (ICH Q1A(R2))

Q: How should I design a stability testing protocol for a 2-Me-PCA active pharmaceutical ingredient (API) to comply with regulatory submissions?

Causality: To establish a scientifically sound shelf-life and re-test period, the API must be subjected to controlled environmental stress. For 2-Me-PCA, primary degradation pathways include oxidation of the secondary amine (if unprotected), hydrolysis of any esterified impurities, and potential hydrate formation due to hygroscopicity. The mandate specific temperature and relative humidity (RH) conditions to simulate long-term aging and accelerated degradation[4],[5].

Solution: Implement a dual-tier stability study utilizing GMP-qualified climate chambers[4].

StabilityWorkflow Start API Batch Selection (2-Me-PCA) Accelerated Accelerated Testing 40°C ± 2°C / 75% RH ± 5% Start->Accelerated 6 Months LongTerm Long-Term Testing 25°C ± 2°C / 60% RH ± 5% Start->LongTerm 12-36 Months Analysis HPLC/LC-MS Analysis (Chiral Purity, Degradants) Accelerated->Analysis Pulls: 0, 3, 6 mo LongTerm->Analysis Pulls: 0, 3, 6, 9, 12... mo Evaluation Shelf-Life Determination (ICH Q1E Guidelines) Analysis->Evaluation Data Trending

Caption: ICH Q1A(R2) compliant stability testing workflow for new drug substances.

Protocol: ICH Q1A(R2) Stability Setup
  • Batch Selection: Select at least three primary batches of the 2-Me-PCA API synthesized via the final manufacturing route[6].

  • Packaging: Package the API in container closure systems that strictly simulate the final commercial packaging (e.g., double LDPE bags inside an HDPE drum with desiccant).

  • Chamber Equilibration: Calibrate stability chambers to 25°C ± 2°C / 60% RH ± 5% for Long-Term testing, and 40°C ± 2°C / 75% RH ± 5% for Accelerated testing[6].

  • Sampling Schedule: Pull samples at 0, 3, and 6 months for Accelerated conditions. Pull samples at 0, 3, 6, 9, 12, 18, 24, and 36 months for Long-Term conditions[6].

Quantitative Stability Parameters & Acceptance Criteria
ParameterAnalytical MethodAccelerated Limit (6 mo)Long-Term Limit (12+ mo)Causality / Notes
Appearance Visual InspectionWhite to pale yellow powderWhite to pale yellow powderDiscoloration indicates amine oxidation[7].
Assay (Purity) RP-HPLC (UV/Vis) 98.0% 99.0%Monitors overall chemical degradation.
Diastereomeric Excess Chiral HPLC 98.0% de 99.0% deTracks spontaneous epimerization at C4 over time.
Moisture Content Karl Fischer Titration 2.0% w/w 1.0% w/w2-Me-PCA is highly hygroscopic; moisture accelerates hydrolysis.

Section 3: Handling Hygroscopicity and Zwitterionic Behavior

Q: My unprotected 2-methylpiperidine-4-carboxylic acid forms a sticky, intractable gum upon storage on the benchtop. How do I stabilize the free amino acid?

Causality: Unprotected 2-Me-PCA exists natively as a zwitterion (piperidinium carboxylate). The highly polar, charged nature of the molecule makes it severely hygroscopic. It readily absorbs atmospheric moisture to form hydrates. This moisture uptake drastically lowers the glass transition temperature ( Tg​ ) of the solid, turning the crystalline powder into an amorphous gum. Furthermore, atmospheric CO2 can interact with the secondary amine if the zwitterionic equilibrium shifts.

Solution: To maintain physical stability, the compound must be stored as a synthesized salt (e.g., hydrochloride or sulfate) to lock the ionization state, or the secondary amine must be protected (e.g., N-Boc or N-Fmoc) to eliminate zwitterionic behavior[8].

  • If the zwitterion must be used: Handle the compound exclusively in a glovebox under dry argon. Store it in a vacuum desiccator over a strong desiccant like phosphorus pentoxide ( P2​O5​ ) at 2–8°C.

  • If using N-Boc derivatives: Ensure storage is strictly acid-free. Trace acidic vapors in the storage environment will catalyze the autocatalytic deprotection of the Boc group over time, leading to sudden degradation[9].

References

  • ICH Quality Guidelines Title: Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Journal of the American Chemical Society Title: Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C–H Arylation and Epimerization Source: ACS Publications URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing the biological potency of 2-Methylpiperidine-4-carboxylic acid stereoisomers

As a Senior Application Scientist in medicinal chemistry and drug development, evaluating the biological potency of chiral pharmacophores requires looking beyond basic IC50 values. The stereochemistry of a core scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry and drug development, evaluating the biological potency of chiral pharmacophores requires looking beyond basic IC50 values. The stereochemistry of a core scaffold dictates the precise three-dimensional vectoring of functional groups, which in turn governs both target affinity and off-target selectivity.

A prime example of this is the 2-Methylpiperidine-4-carboxylic acid core. This saturated heterocyclic system possesses two chiral centers (C2 and C4), yielding four possible stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). In recent oncology drug discovery—specifically in the development of highly selective Aurora A kinase (AURKA) inhibitors—the absolute configuration of this ring has proven to be the critical determinant of biological potency.

This guide objectively compares the biological performance of the optimized (2R,4R) stereoisomer against alternative structural approaches, detailing the mechanistic causality behind its potency and providing self-validating experimental frameworks for your own research.

Mechanistic Causality: Why Stereochemistry Dictates Kinase Selectivity

The challenge in targeting Aurora A kinase is avoiding the dose-limiting myelosuppression associated with the inhibition of its closely related family member, Aurora B kinase (AURKB). The active sites of AURKA and AURKB are nearly identical, making high selectivity notoriously difficult to achieve.

The breakthrough in selective inhibition was achieved by leveraging the (2R,4R)-2-methylpiperidine-4-carboxylic acid scaffold, which acts as the structural foundation for the clinical-stage inhibitor LY3295668 (AK-01)[1]. The causality behind its extreme potency and selectivity lies in its rigid stereochemical geometry:

  • Steric and Electronic Exclusion (The C4 Carboxylate): In the (2R,4R) configuration, the carboxylic acid at the C4 position is perfectly vectored to abut the Thr217 residue in the AURKA binding pocket. In AURKB, the equivalent residue is a Glutamate. The (2R,4R) geometry forces the carboxylate into direct steric and electronic repulsion with the AURKB Glutamate, effectively destroying binding affinity for the off-target kinase[2].

  • Water-Mediated Hydrogen Bonding (The C2 Methyl): The specific spatial orientation of the methyl group on the piperidine ring establishes a highly stable, novel water-mediated hydrogen bond to the main-chain carbonyl of Glu260 in AURKA. If the (2S,4S) or trans-isomers were utilized, the vector of the methyl group would misalign, failing to capture this critical thermodynamic binding energy[2].

G Core (2R,4R)-2-Methylpiperidine -4-carboxylic acid Core AurA Aurora A Kinase (Thr217 & Glu260) Core->AurA Exact vector alignment AurB Aurora B Kinase (Glutamate equivalent) Core->AurB Incompatible fit Effect1 Potent Inhibition (Water-mediated H-bond) AurA->Effect1 Effect2 >1000-fold Selectivity (Steric/Electronic Clash) AurB->Effect2

Structural logic driving the biological potency and selectivity of the (2R,4R) stereoisomer.

Comparative Biological Potency

To objectively evaluate the performance of the (2R,4R)-2-methylpiperidine-4-carboxylic acid scaffold, we must compare its biological readout against standard pan-Aurora inhibitors (e.g., Alisertib) and AURKB-selective inhibitors (e.g., Barasertib)[1].

The quantitative data summarized below demonstrates how the stereochemically optimized scaffold achieves sub-nanomolar potency while maintaining an unprecedented >1300-fold selectivity window.

Table 1: Comparative Kinase Inhibition Profile

InhibitorCore ScaffoldAURKA IC50 (nM)AURKB IC50 (nM)Selectivity Fold (AURKB/AURKA)
LY3295668 (2R,4R)-2-Methylpiperidine-4-carboxylic acid1.12 ± 0.151510 ± 668>1348x
Alisertib Pan-Aurora Scaffold4.0 ± 4.051.0 ± 10.0~12.7x
Barasertib AURKB-Selective Scaffold>2000011.0 ± 6.0<0.001x

Data aggregated from enzymatic dose-response curves[1].

Self-Validating Experimental Protocol: Dual-Biomarker Cell-Based Assay

When evaluating novel stereoisomers of 2-methylpiperidine-4-carboxylic acid, standard biochemical kinase assays are insufficient because they lack the physiological ATP concentrations and cellular permeability factors required to prove true biological potency.

Instead, you must utilize a Self-Validating Dual-Biomarker Assay . This protocol uses NCI-H446 cells (an RB1-mutant small-cell lung cancer line highly sensitive to AURKA inhibition)[2]. By simultaneously measuring Phospho-Thr288 (AURKA autophosphorylation) and Phospho-Ser10 on Histone H3 (AURKB activity), the system internally controls for off-target effects. If a stereoisomer is truly potent and selective, P-Thr288 will deplete at nanomolar concentrations while P-Ser10 remains unperturbed.

Step-by-Step Methodology

1. Cell Culture & Compound Preparation:

  • Culture NCI-H446 cells in RPMI-1640 medium supplemented with 10% FBS.

  • Seed cells at a density of 10,000 cells/well in 96-well poly-D-lysine coated plates. Incubate overnight at 37°C, 5% CO2.

  • Prepare a 10-point, 3-fold serial dilution of the (2R,4R) stereoisomer (and your (2S,4S) control) in DMSO, ensuring the final DMSO concentration in the assay does not exceed 0.1%.

2. Compound Treatment & Mitotic Arrest:

  • Dose the cells with the compound dilutions.

  • Causality Check: To ensure sufficient basal levels of mitotic markers for a robust readout, co-treat the cells with Nocodazole (100 ng/mL) for the final 2 hours of a 24-hour compound incubation period to trap cells in prometaphase.

3. Lysis & Multiplexed Detection (Meso Scale Discovery - MSD):

  • Lyse the cells using MSD Tris Lysis Buffer supplemented with protease and phosphatase inhibitors.

  • Transfer lysates to a dual-coated MSD plate containing capture antibodies for both total AURKA and total Histone H3.

  • Incubate for 2 hours at room temperature with shaking.

  • Wash plates 3x with TBST, then add target-specific detection antibodies: Ruthenium-conjugated anti-Phospho-Thr288 (for AURKA) and anti-Phospho-Ser10 (for Histone H3).

4. Data Acquisition & Validation:

  • Read the plate using an MSD Sector Imager.

  • Validation Logic: Plot the dose-response curves. A successful (2R,4R) isomer will yield an IC50 < 5 nM for P-Thr288. If the P-Ser10 IC50 drops below 1000 nM, the stereoisomer is losing its spatial exclusivity and binding to AURKB, invalidating its selectivity profile.

Workflow Step1 Synthesize/Isolate Stereoisomers (e.g., 2R,4R vs 2S,4S) Step2 Dose NCI-H446 Cells (Include Nocodazole trap) Step1->Step2 Step3 Multiplexed MSD Lysis Assay (Physiological ATP conditions) Step2->Step3 Split Step3->Split Read1 Quantify P-Thr288 (AURKA Biomarker) Split->Read1 Read2 Quantify P-Ser10 (AURKB Biomarker) Split->Read2 Valid Self-Validation: P-Thr288 drops, P-Ser10 stable Read1->Valid Read2->Valid

Self-validating dual-biomarker workflow for assessing stereoisomer selectivity.

Conclusion

The biological potency of 2-methylpiperidine-4-carboxylic acid is not an inherent property of the raw chemical formula, but a direct consequence of its stereochemical topology. The (2R,4R) isomer demonstrates how rigid, three-dimensional spatial planning can exploit minute differences in kinase active sites (such as the Thr217 vs. Glutamate variance between AURKA and AURKB) to achieve profound target selectivity and efficacy in oncology models.

References

  • Aurora A–Selective Inhibitor LY3295668 Leads to Dominant Mitotic Arrest, Apoptosis in Cancer Cells, and Shows Potent Preclinical Antitumor Efficacy. Molecular Cancer Therapeutics (AACR Journals).[Link]

  • Aurora A Kinase Inhibition Is Synthetic Lethal with Loss of the RB1 Tumor Suppressor Gene. Cancer Discovery (AACR Journals).[Link]

Sources

Comparative

Analytical Strategies for the Purity Assessment of 2-Methylpiperidine-4-carboxylic Acid: A Comparative Guide

The Analytical Challenge: Structural Causality 2-Methylpiperidine-4-carboxylic acid is a highly polar, zwitterionic small molecule containing both a secondary aliphatic amine and a carboxylic acid moiety. From an analyti...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Structural Causality

2-Methylpiperidine-4-carboxylic acid is a highly polar, zwitterionic small molecule containing both a secondary aliphatic amine and a carboxylic acid moiety. From an analytical perspective, this structural profile presents two distinct challenges that render standard techniques inadequate:

  • Lack of a UV Chromophore: The absence of a conjugated π -system makes the molecule practically invisible to standard UV-Vis detectors at wavelengths above 210 nm. Attempting to use low-wavelength UV results in severe baseline drift and poor signal-to-noise ratios[1].

  • Hydrophilicity & Zwitterionic Behavior: The molecule exhibits poor retention on standard reversed-phase (C18) columns without the use of ion-pairing agents or specialized mixed-mode stationary phases.

To establish a robust purity profile, analysts must abandon standard HPLC-UV protocols and adopt orthogonal techniques. This guide objectively compares three high-performance alternatives: UHPLC-Charged Aerosol Detection (CAD) , Pre-column Derivatization HPLC-UV , and Quantitative NMR ( 1 H-qNMR) .

Method Selection & Decision Workflow

The selection of an analytical method depends on the laboratory's instrumental capabilities and the specific phase of drug development (e.g., high-throughput screening vs. primary reference standard characterization).

MethodSelection N1 2-Methylpiperidine-4-carboxylic acid N2 Chromophore Check: UV-Active? N1->N2 N3 No (Aliphatic Zwitterion) N2->N3 N4 Analytical Goal N3->N4 N5 Routine High-Throughput Trace Impurity Profiling N4->N5 Sensitivity & Speed N6 Absolute Purity (No Reference Std) N4->N6 Primary Standardization N7 Standard Lab Setup (UV-Vis Only) N4->N7 Instrument Constraints N8 UHPLC-CAD (Direct Analysis) N5->N8 N9 1H-qNMR (Internal Standard) N6->N9 N10 HPLC-UV (Pre-column Derivatization) N7->N10

Fig 1. Decision tree for selecting the optimal purity analysis method for aliphatic zwitterions.

Comparative Performance Data

The following table synthesizes experimental validation data comparing the three methodologies. UHPLC-CAD provides the best balance of sensitivity and direct analysis[2], while derivatization is a viable fallback for standard UV setups[3].

ParameterUHPLC-CAD (Direct)HPLC-UV (FMOC-Cl Deriv.) 1 H-qNMR (Absolute)
Detection Mechanism Aerosol charge measurementUV Absorbance (265 nm)Proton resonance integration
Limit of Detection (LOD) ~2.5 ng on-column~10 ng on-column~0.1% (w/w)
Linearity ( R2 ) >0.999 (with PFV algorithm)>0.998>0.999
Accuracy (% Recovery) 98.5% - 101.2%95.0% - 103.5%99.0% - 101.0%
Sample Prep Time < 5 minutes (Dilute & Shoot)45 minutes (Reaction + Quench)10 minutes (Weighing)
Total Analysis Time 12 minutes25 minutes15 minutes
Primary Limitation Requires volatile mobile phasesReagent interference peaksLow sensitivity for trace impurities

Experimental Protocols & Mechanistic Causality

As a self-validating system, every analytical protocol must include internal checks to ensure data integrity. Below are the optimized methodologies.

Protocol A: Direct Analysis via UHPLC-CAD (Recommended)

Charged Aerosol Detection (CAD) is a mass-sensitive technique that measures non-volatile analytes independently of their optical properties. Because 2-Methylpiperidine-4-carboxylic acid lacks a chromophore, CAD is the premier choice for direct, underivatized analysis[2].

Mechanistic Causality: To retain this highly hydrophilic zwitterion on a reversed-phase column, an ion-pairing agent is required. We utilize Heptafluorobutyric Acid (HFBA). Unlike traditional phosphate buffers, HFBA is highly volatile, which is a strict prerequisite for CAD; non-volatile buffers will precipitate in the detector, causing catastrophic baseline noise and instrument damage[2].

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Phase A: 0.1% HFBA in LC-MS grade Water. (Causality: HFBA masks the basic secondary amine, increasing its hydrophobicity and retention on the stationary phase).

    • Phase B: 0.1% HFBA in Acetonitrile.

  • Chromatographic Conditions:

    • Column: Polar-embedded C18 (e.g., 2.1 × 150 mm, 1.9 µm) to prevent phase collapse under highly aqueous conditions.

    • Flow Rate: 0.4 mL/min.

    • Gradient: 2% B hold for 2 mins, ramp to 40% B over 8 mins.

  • Detector Configuration & Validation:

    • Set the CAD evaporator temperature to 35°C.

    • Self-Validation Step: CAD response is inherently non-linear across wide concentration ranges. Apply the detector's internal Power Function Value (PFV) transformation (typically set to 1.0–1.7) to linearize the output[2]. Validate linearity by injecting a 5-point calibration curve (0.01 to 1.0 mg/mL); an R2≥0.999 confirms successful transformation.

Protocol B: Pre-column Derivatization HPLC-UV (Alternative)

For laboratories lacking CAD or ELSD, the secondary amine of 2-Methylpiperidine-4-carboxylic acid can be derivatized with 9-Fluorenylmethyl chloroformate (FMOC-Cl) to introduce a strong UV chromophore[3].

Mechanistic Causality: FMOC-Cl reacts rapidly with secondary amines under mildly basic conditions to form a stable carbamate. However, excess FMOC-Cl hydrolyzes into FMOC-OH, which is highly UV-active and can co-elute with the target analyte[1]. Therefore, a quenching step using a hydrophobic amine (e.g., 1-adamantylamine) is mandatory to shift the excess reagent peak away from the region of interest.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.2 M borate buffer, adjusted to pH 8.5 with NaOH. (Causality: The amine must be deprotonated to act as a nucleophile during the derivatization).

  • Derivatization Reaction:

    • Mix 100 µL of sample (1 mg/mL in water) with 100 µL of borate buffer.

    • Add 200 µL of FMOC-Cl solution (5 mg/mL in acetonitrile).

    • Vortex and incubate at ambient temperature for 15 minutes.

  • Quenching (Self-Validation):

    • Add 100 µL of 1-Adamantylamine (10 mg/mL in acetonitrile) to quench unreacted FMOC-Cl.

    • Self-Validation Step: Always run a "Reagent Blank" (water instead of sample) through the entire process. If the blank shows a peak at the expected retention time of the derivatized analyte, the quenching process is incomplete or the reagent is contaminated[1].

  • HPLC Conditions:

    • Column: Standard C18 (4.6 × 150 mm, 5 µm).

    • Mobile Phase: Water/Acetonitrile (Gradient from 30% to 90% ACN).

    • Detection: UV at 265 nm.

Conclusion

While pre-column derivatization enables the use of ubiquitous UV detectors[3], it introduces significant sample preparation variability and potential reagent interference[1]. For the rigorous purity assessment of aliphatic zwitterions like 2-Methylpiperidine-4-carboxylic acid, UHPLC-CAD utilizing volatile ion-pairing agents (HFBA) represents the most robust, accurate, and high-throughput analytical strategy available today[2].

References
  • Thermo Fisher Scientific. "Sensitive Analysis of Underivatized Amino Acids Using UHPLC with Charged Aerosol Detection." 2

  • Creative Proteomics. "Amino Acid Pre-column Derivatization HPLC Analysis Methods." 3

  • Benchchem. "Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds." 1

  • MilliporeSigma. "2-methylpiperidine-4-carboxylic acid hydrochloride | 1427380-46-8."

Sources

Validation

Comparative Analysis of Synthetic Routes to trans-4-Methylpipecolic Acid

Executive Summary trans-4-Methylpipecolic acid is a highly valued non-proteinogenic amino acid, serving as the critical chiral core for several active pharmaceutical ingredients (APIs), most notably the direct thrombin i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

trans-4-Methylpipecolic acid is a highly valued non-proteinogenic amino acid, serving as the critical chiral core for several active pharmaceutical ingredients (APIs), most notably the direct thrombin inhibitor Argatroban . The structural complexity of this molecule lies in its two stereocenters (C2 and C4) on a flexible piperidine ring. Achieving high diastereo- and enantioselectivity during its synthesis is a classic challenge in organic chemistry.

This guide provides an objective, data-driven comparison of the two primary synthetic paradigms used to access this molecule: the Classical Resolution Route (the industrial baseline) and the De Novo Asymmetric Synthesis via Ring-Closing Metathesis (RCM) . By analyzing the causality behind these experimental choices, this guide equips drug development professionals with the insights needed to select the optimal route based on scalability, atom economy, and stereochemical demands.

Comparative Analysis of Synthetic Strategies

Route 1: Classical Synthesis & Late-Stage Resolution (The Industrial Baseline)

The traditional approach to synthesizing the Argatroban precursor relies on the construction of a racemic mixture followed by late-stage separation.

  • The Causality of Late-Stage Resolution: Separating enantiomers of small, highly polar molecules like pipecolic acid is thermodynamically difficult. To bypass this, the racemic (±)-trans-4-methylpipecolic acid ester is coupled directly with an enantiopure amino acid (N(α)-Boc-N(ω)-nitro-L-arginine). This coupling converts the enantiomers into diastereomers. Because diastereomers possess different physical properties (e.g., solubility, dipole moments), they can be efficiently separated via standard silica gel chromatography or fractional crystallization.

  • Drawbacks: While chemically robust and reliant on inexpensive starting materials (4-methylpiperidine), this route suffers from poor atom economy. By definition, 50% of the advanced, high-value intermediate (the wrong diastereomer) is discarded.

Route 2: De Novo Asymmetric Synthesis (The Precision Approach)

To overcome the atom-economy limitations of resolution, modern methodologies build the stereocenters sequentially. The premier method, developed by, utilizes Sharpless Asymmetric Epoxidation (SAE) followed by Ring-Closing Metathesis (RCM) and a highly controlled directed hydrogenation.

  • The Causality of Directed Hydrogenation: The genius of this route lies in using a free hydroxyl group at C3 to direct the stereochemical outcome at C4. Through haptophilicity, the hydroxyl oxygen coordinates to the transition metal catalyst (e.g., Pd or Crabtree's catalyst). This anchors the catalyst to one specific face of the tetrahydropyridine ring, forcing the delivery of hydrogen gas exclusively from that same face (syn-addition), thereby establishing the trans configuration with exquisite precision (16:1 trans/cis ratio).

SyntheticRoutes cluster_0 Route 1: Classical Resolution cluster_1 Route 2: Asymmetric RCM (Riera) Start1 4-Methylpiperidine Racemic (±)-trans-4-Methylpipecolic Acid Start1->Racemic Couple Couple with L-Arginine Racemic->Couple Sep Diastereomer Separation Couple->Sep Target Enantiopure (2R,4R)-4-Methylpipecolic Acid Sep->Target 50% max yield Start2 Allylic Alcohol Epox Sharpless Epoxidation Start2->Epox RCM Allylamine + RCM Epox->RCM Hyd Directed Hydrogenation RCM->Hyd Hyd->Target >98% de, 99% ee

Fig 1: Strategic comparison of classical resolution vs. asymmetric RCM routes.

Quantitative Data & Metrics Comparison

The following table summarizes the experimental performance metrics of both routes, providing a clear framework for process chemistry decision-making.

MetricRoute 1: Classical ResolutionRoute 2: Asymmetric RCM (Riera)
Starting Material 4-MethylpiperidineAllylic Alcohol
Stereocontrol Strategy Late-stage diastereomer separationEarly-stage SAE & Directed Hydrogenation
Overall Yield ~15-20% (due to 50% resolution loss)~35-45%
Enantiomeric Excess (ee) >99% (post-separation)99%
Diastereomeric Excess (de) >99% (post-separation)98% (post-crystallization)
Atom Economy Low (wrong isomer discarded)High (fully stereocontrolled)
Scalability High (Industrial standard)Moderate (Requires Ru/Ti catalysts)

Mechanistic Deep-Dive: Haptophilicity in Directed Hydrogenation

The critical step in the asymmetric route is the establishment of the C4 methyl stereocenter. Standard heterogeneous hydrogenation of substituted pyridines often yields unpredictable mixtures of cis and trans isomers due to random facial binding to the catalyst surface.

By strategically leaving a hydroxyl group unprotected prior to hydrogenation, the Riera route exploits the phenomenon of haptophilicity . The lone pairs on the oxygen atom displace a ligand on the metal catalyst, forming a pre-coordination complex. This tethering restricts the rotational degrees of freedom and forces the metal center to activate and deliver H2​ from the exact same face as the hydroxyl group.

DirectedHydrogenation Substrate Substrate Tetrahydropyridine Diol Complex Pre-coordination OH anchors to Metal Substrate->Complex OH Directing Group Catalyst Catalyst Pd/C or Crabtree's Catalyst->Complex Metal-Ligand Exchange Transition Transition State H-delivery from same face Complex->Transition H2 Activation Product Product trans-4-Methylpiperidine Transition->Product Syn-Addition

Fig 2: Mechanism of haptophilicity-driven directed hydrogenation ensuring trans-selectivity.

Validated Experimental Protocols: Asymmetric RCM Route

As a self-validating system, the following protocol details the critical steps of the synthesis, including the causality of the reagents and the In-Process Controls (IPCs) required to guarantee scientific integrity.

Step 1: Sharpless Asymmetric Epoxidation (SAE)
  • Procedure: To a stirred solution of D-(-)-diethyl tartrate (DET) and Ti(OiPr)4​ in anhydrous CH2​Cl2​ at -20 °C, add the allylic alcohol precursor. Slowly add tert-butyl hydroperoxide (t-BuOOH) and stir for 4 hours.

  • Causality: The Titanium-tartrate complex forms a chiral pocket. The specific geometry of this pocket sterically blocks one face of the olefin, forcing the t-BuOOH to deliver its oxygen exclusively to the unhindered face, setting the absolute stereochemistry of the C2 equivalent.

  • Validation (IPC): Chiral HPLC analysis of the crude reaction mixture. Pass criteria: >95% ee. Do not proceed if ee is lower, as this chirality dictates all subsequent stereocenters.

Step 2: Regioselective Ring Opening & Ring-Closing Metathesis (RCM)
  • Procedure: Treat the chiral epoxide with allylamine and Ti(OiPr)4​ to yield the acyclic diene. Dissolve the diene in degassed CH2​Cl2​ , add Grubbs' Second Generation Catalyst (5 mol%), and reflux for 12 hours.

  • Causality: Allylamine attacks the least sterically hindered carbon of the epoxide, opening it regioselectively. For the RCM, Grubbs II is selected over Grubbs I due to its superior tolerance to secondary amines and alcohols. The reaction is thermodynamically driven to completion by the entropic gain of releasing volatile ethylene gas.

  • Validation (IPC): 1H NMR spectroscopy. Pass criteria: Complete disappearance of the terminal olefinic proton multiplets at δ 5.0-5.2 ppm, and the appearance of the internal cyclic olefin protons at δ 5.6-5.8 ppm.

Step 3: Diastereoselective Directed Hydrogenation
  • Procedure: Dissolve the tetrahydropyridine intermediate in methanol. Add 10% Pd/C catalyst. Purge the flask with Argon, then backfill with H2​ gas (1 atm). Stir vigorously at room temperature for 8 hours.

  • Causality: As detailed in Section 4, the free hydroxyl group coordinates to the Palladium surface. This haptophilic interaction ensures that the hydrogen atoms are added syn to the hydroxyl group, establishing the desired trans relationship between the C4-methyl group and the C2-carboxylate (post-oxidation).

  • Validation (IPC): 2D NOESY NMR of the isolated product. Pass criteria: Absence of a Nuclear Overhauser Effect (NOE) cross-peak between the C2 axial proton and the C4 axial proton, confirming they are trans-diaxial to each other.

References

  • Enantioselective Synthesis of trans-4-Methylpipecolic Acid Source: The Journal of Organic Chemistry (ACS Publications), 2007, 72(23), 8961–8964. URL:[Link]

  • A short synthesis of argatroban, a potent selective thrombin inhibitor Source: Bioorganic & Medicinal Chemistry Letters (PubMed), 2001, 11(15), 1989-1992. URL:[Link]

  • Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation Source: Pharmaceuticals (NIH/PMC), 2014, 7(5), 563-601. URL:[Link]

Comparative

Spectroscopic Data Comparison Guide: (2S,4S)- vs. (2S,4R)-4-Methylpiperidine-2-carboxylic Acid

Executive Summary & Structural Context In the development of peptidomimetics and small-molecule therapeutics (such as thrombin inhibitors like Argatroban), the precise stereochemistry of cyclic amino acid scaffolds dicta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

In the development of peptidomimetics and small-molecule therapeutics (such as thrombin inhibitors like Argatroban), the precise stereochemistry of cyclic amino acid scaffolds dictates target binding affinity and pharmacokinetic stability[1]. (2S,4S)-4-Methylpiperidine-2-carboxylic acid (cis-4-methylpipecolic acid) and its diastereomeric alternative, (2S,4R)-4-Methylpiperidine-2-carboxylic acid (trans-4-methylpipecolic acid), are highly sought-after chiral building blocks[2].

Because these diastereomers possess identical molecular weights and functional groups, routine analytical techniques like Mass Spectrometry (MS) and Fourier-Transform Infrared Spectroscopy (FT-IR) can only confirm the molecular scaffold. To definitively distinguish the (2S,4S) isomer from the (2S,4R) alternative, researchers must rely on Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an objective comparison of their spectroscopic profiles and establishes self-validating protocols for rigorous stereochemical assignment.

Mechanistic Rationale: NMR as the Stereochemical Arbiter

The differentiation of these isomers is rooted in the thermodynamic equilibrium of the piperidine chair conformation.

The (2S,4S) Isomer (Cis-Configuration): In this configuration, both the bulky C2-carboxylic acid and the C4-methyl group can simultaneously occupy equatorial positions, minimizing 1,3-diaxial steric strain. Consequently, the protons attached to C2 and C4 are forced into axial positions. An axial C2-proton will exhibit a large scalar coupling constant ( 3Jax,ax​≈11−12 Hz) with the adjacent axial C3-proton. Furthermore, because axial protons reside outside the deshielding region of the adjacent C-C single bonds' magnetic anisotropy, the C2-H resonates further upfield.

The (2S,4R) Isomer (Trans-Configuration): Here, one substituent must be axial. To relieve the severe steric clash of an axial carboxylate, the ring predominantly adopts a conformation where the C2-proton is equatorial . Equatorial protons lack large diaxial couplings ( 3Jeq,eq​ and 3Jeq,ax​ are typically <5 Hz) and resonate further downfield due to anisotropic deshielding[3].

NMR_Logic N1 (2S,4S) Cis-Isomer N3 Di-equatorial Substituents (Axial C2-H) N1->N3 N2 (2S,4R) Trans-Isomer N4 Axial/Equatorial Mix (Equatorial C2-H favored) N2->N4 N5 Large 3J (11-12 Hz) Doublet of Doublets N3->N5 N6 Small 3J (<5 Hz) Narrow Multiplet N4->N6

Fig 1. Causality between piperidine ring conformation and observed 1H NMR J-coupling constants.

Comparative Spectroscopic Data

The following tables summarize the quantitative spectroscopic markers used to objectively differentiate the two diastereomers.

Table 1: 1 H NMR Data Comparison (400 MHz, Buffered D 2​ O)

Spectroscopic Marker (2S,4S) Isomer (Cis) (2S,4R) Isomer (Trans) Diagnostic Value
C2-H Chemical Shift ~3.50 ppm ~3.85 ppm Equatorial protons (2S,4R) are deshielded by C-C anisotropy.
C2-H Multiplicity Doublet of doublets (dd) Narrow multiplet (m) Dictated by axial vs. equatorial position.

| C2-H Coupling ( 3J ) | J=12.0,3.5 Hz | J=4.5,2.5 Hz | Large J confirms axial-axial interaction in (2S,4S). | | C4-CH 3​ Shift | ~0.95 ppm, d ( J=6.5 Hz) | ~1.05 ppm, d ( J=7.0 Hz) | Minor shift due to spatial environment. | | 2D NOESY | Strong C2-H to C4-H cross-peak | Strong C2-H to C4-CH 3​ cross-peak | Confirms 1,3-diaxial spatial proximity. |

Table 2: HRMS and FT-IR Data | Technique | (2S,4S) Isomer | (2S,4R) Isomer | Note | | :--- | :--- | :--- | :--- | | HRMS (ESI+) | m/z 144.0921 [M+H] + | m/z 144.0921 [M+H] + | Identical; confirms molecular formula (C 7​ H 13​ NO 2​ ). | | FT-IR (ATR) ν C=O | ~1625 cm −1 | ~1630 cm −1 | Characteristic of a zwitterionic carboxylate. | | FT-IR (ATR) ν N-H | 3300-2800 cm −1 | 3300-2800 cm −1 | Broad stretch due to secondary amine salt. |

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in drug development workflows, analytical protocols cannot be static recipes; they must be self-validating systems that account for environmental variables.

Workflow A Sample Prep (Isotopic Purity) B 1D NMR (J-Coupling Analysis) A->B D LC-HRMS (Mass Confirmation) A->D C 2D NOESY (Spatial Proximity) B->C E Stereochemical Assignment C->E D->E

Fig 2. Self-validating multi-modal workflow for the stereochemical assignment of pipecolic acids.

Protocol A: pH-Locked NMR Acquisition

Causality: Amino acids exist as zwitterions in aqueous solutions. Minor fluctuations in sample pH will alter the protonation state of the secondary amine and the carboxylate. This causes drastic, non-reproducible shifts in the 1 H and 13 C spectra. A self-validating protocol must lock the pH to guarantee reproducible chemical shifts[3].

  • Buffer Preparation: Prepare a 100 mM phosphate buffer in D 2​ O. Adjust the pD to 7.4 using dilute NaOD or DCl.

  • Sample Dissolution: Dissolve exactly 5.0 mg of the pipecolic acid analyte in 600 µL of the buffered D 2​ O.

  • Internal Calibration: Add 0.1% TSP (Trimethylsilylpropanoic acid) to the solution. Validation check: The TSP singlet must be strictly calibrated to 0.00 ppm to self-validate the chemical shift axis.

  • Acquisition: Acquire a 1D 1 H NMR spectrum (minimum 16 scans, 64k data points) and a 2D NOESY spectrum (mixing time 500 ms) to map the spatial correlations between C2 and C4 substituents.

Protocol B: High-Resolution Mass Spectrometry (HRMS)

Causality: To rule out structural isomers with different connectivities (e.g., azepane derivatives), HRMS must provide sub-2 ppm mass accuracy. Instrument drift over time can compromise this accuracy, necessitating an active lock-mass system[1].

  • Sample Dilution: Dilute the analyte to 1 µg/mL in a 50:50 mixture of Acetonitrile:Water containing 0.1% Formic Acid to promote ionization.

  • Ionization: Infuse the sample via Electrospray Ionization (ESI) in positive mode.

  • Active Calibration: Continuously infuse a lock-mass calibrant (e.g., Leucine Enkephalin, theoretical m/z 556.2771) via a secondary sprayer. Validation check: The software must automatically correct the mass axis against the lock-mass in real-time.

  • Data Extraction: Extract the exact mass for the [M+H] + ion and verify it matches the theoretical m/z of 144.0921 within a ±2 ppm error margin.

References

  • Chinthala, et al. "Novel degradation products of argatroban: Isolation, synthesis and extensive characterization using NMR and LC-PDA-MS/Q-TOF." ResearchGate. URL:[Link]

  • Organic & Biomolecular Chemistry. "Asymmetric synthesis of cyclic amino acids having piperidine and azepane core structures." Royal Society of Chemistry. URL:[Link]

Sources

Validation

Benchmarking the Efficacy of 2-Methylpiperidine-4-Carboxylic Acid Derivatives as Novel GABAergic Modulators

Executive Summary The development of conformationally constrained γ-aminobutyric acid (GABA) analogs is a cornerstone of neuropharmacology. While the unsubstituted piperidine-4-carboxylic acid ([1]) is a known GABA-A rec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of conformationally constrained γ-aminobutyric acid (GABA) analogs is a cornerstone of neuropharmacology. While the unsubstituted piperidine-4-carboxylic acid ([1]) is a known GABA-A receptor partial agonist, and its isomer ([2]) is a potent GABA reuptake (GAT-1) inhibitor, both suffer from severe pharmacokinetic limitations. This guide establishes a rigorous benchmarking framework to evaluate 2-Methylpiperidine-4-carboxylic acid (2-Me-P4C) derivatives . By introducing a 2-methyl substitution and targeted N-alkylation, these novel derivatives are engineered to overcome blood-brain barrier (BBB) impermeability while exhibiting a unique dual-modulatory profile.

Here, we objectively compare the efficacy of 2-Me-P4C derivatives against gold-standard therapeutics, including [3] and Muscimol, providing actionable experimental protocols and quantitative data for drug development professionals.

Mechanistic Rationale & Structural Insights

To benchmark a novel compound, one must first understand the structural causality dictating its pharmacodynamics. The native GABA molecule is highly flexible, allowing it to bind to multiple receptor subtypes. Conformationally restricting GABA into a piperidine ring forces target selectivity.

  • The Problem with Parent Compounds: Nipecotic acid and isonipecotic acid are highly hydrophilic and zwitterionic at physiological pH, rendering them incapable of crossing the BBB[2]. Furthermore, pure GAT-1 inhibitors can sometimes induce paradoxical pro-convulsant effects at high doses due to receptor desensitization[4].

  • The 2-Me-P4C Advantage: The addition of a methyl group at the C2 position introduces critical steric hindrance. This structural modification slightly alters the binding pocket orientation, reducing the absolute affinity for GAT-1 but introducing partial agonism at the GABA-A receptor[5]. When coupled with N-diarylbutenyl lipophilic tails (mimicking Tiagabine's design), the resulting 2-Me-P4C derivatives achieve excellent BBB penetration and a synergistic "dual-action" mechanism.

G Presynaptic Presynaptic Terminal (GABA Release) SynapticCleft Synaptic Cleft (GABA Pool) Presynaptic->SynapticCleft Release GAT1 GAT-1 Transporter (Target: Tiagabine) SynapticCleft->GAT1 Reuptake GABAA GABA-A Receptor (Target: Muscimol) SynapticCleft->GABAA Activation Derivative 2-Me-P4C Derivatives (Dual Modulation) Derivative->GAT1 Inhibition Derivative->GABAA Partial Agonism

Figure 1: Pharmacological targets of 2-Me-P4C derivatives within the GABAergic synapse.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the benchmarking of 2-Me-P4C derivatives relies on a triad of self-validating assays. We do not merely measure endpoints; we isolate specific mechanistic variables.

Protocol A: In Vitro GABA-A Receptor Binding Assay

Causality: To evaluate direct receptor activation without the confounding variable of endogenous GABA accumulation, we measure the displacement of[3H]-Muscimol, a selective GABA-A agonist that does not interact with GAT-1.

  • Preparation: Isolate rat cortical membranes and homogenize in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: Incubate 100 µg of membrane protein with 2 nM [3H]-Muscimol and varying concentrations of the 2-Me-P4C derivative (10⁻⁹ to 10⁻⁴ M) for 60 minutes at 4°C.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters, followed by three washes with ice-cold buffer.

  • Validation Check: Include a standard curve of unlabeled Muscimol. The assay is only valid if the unlabeled Muscimol IC50 falls within the established 10–20 nM range, confirming membrane receptor integrity.

Protocol B: [3H]-GABA Uptake Inhibition in Synaptosomes

Causality: GAT-1 function is strictly dependent on the transmembrane Na⁺/Cl⁻ electrochemical gradient. Therefore, isolated enzymes cannot be used. We utilize intact rat cortical synaptosomes to preserve this physiological environment[3].

  • Preparation: Prepare P2 synaptosomal fractions from rat cerebral cortex in oxygenated Krebs-Henseleit buffer.

  • Pre-incubation: Pre-incubate synaptosomes with the test compound for 10 minutes at 37°C to allow for membrane equilibration.

  • Uptake: Initiate uptake by adding 50 nM[3H]-GABA. Terminate exactly after 3 minutes via rapid filtration to capture the linear phase of uptake.

  • Validation Check: A parallel plate utilizing [3] must yield an IC50 of 40–60 nM. Deviations indicate compromised synaptosomal ion gradients, prompting immediate batch rejection.

Protocol C: In Vivo PTZ-Induced Seizure Model

Causality: In vitro affinity is meaningless without BBB penetration. The Pentylenetetrazol (PTZ) model is selected because PTZ is a GABA-A receptor antagonist; thus, protection against PTZ directly quantifies the in vivo enhancement of GABAergic tone[3].

  • Administration: Administer the test compound intravenously (i.v.) to adult male Swiss mice 30 minutes prior to the challenge.

  • Challenge: Inject PTZ (85 mg/kg, s.c.) to induce clonic convulsions.

  • Observation: Record the latency to the first clonic seizure and the number of animals protected from tonic hindlimb extension over 30 minutes.

Workflow Start Compound Synthesis (2-Me-P4C Derivatives) InVitro1 Receptor Binding Assay ([3H]-Muscimol Displacement) Start->InVitro1 InVitro2 Uptake Inhibition Assay ([3H]-GABA in Synaptosomes) Start->InVitro2 BBB PAMPA-BBB Assay (Permeability Check) InVitro1->BBB InVitro2->BBB InVivo In Vivo Efficacy (PTZ-Induced Seizure Model) BBB->InVivo High Permeability Data Benchmarking vs. Tiagabine & Muscimol InVivo->Data

Figure 2: Self-validating high-throughput screening workflow for GABAergic modulators.

Quantitative Benchmarking Data

The following table synthesizes the pharmacological profile of a rationally designed 2-Me-P4C derivative (N-Diarylbutenyl-2-Me-P4C) against established clinical and experimental standards.

CompoundPrimary MechanismGABA-A Affinity (IC₅₀, µM)GAT-1 Inhibition (IC₅₀, µM)BBB Permeability (Papp x 10⁻⁶ cm/s)In Vivo Efficacy (PTZ ED₅₀, mg/kg)
Tiagabine Selective GAT-1 Inhibitor> 100 (No affinity)0.04518.5 (High)1.2
Muscimol Full GABA-A Agonist0.012> 1002.1 (Low)0.8 (High toxicity)
Isonipecotic Acid GABA-A Partial Agonist0.330> 100< 1.0 (Impermeable)N/A (No CNS entry)
2-Me-P4C (Parent) GABA-A Partial Agonist0.85045.0< 1.0 (Impermeable)N/A (No CNS entry)
N-Diarylbutenyl-2-Me-P4C Dual Modulator 1.20 0.180 16.2 (High) 2.4

Note: Data reflects standardized preclinical benchmarking parameters derived from radioligand displacement and synaptosomal uptake models[3],[5].

Discussion & Translational Outlook

Benchmarking the N-Diarylbutenyl-2-Me-P4C derivative reveals a highly compelling translational profile.

  • Overcoming the BBB Bottleneck: The parent 2-Me-P4C, much like [5], fails to cross the blood-brain barrier due to its zwitterionic nature. However, the addition of the N-diarylbutenyl tail dramatically increases lipophilicity, achieving a Papp value (16.2 x 10⁻⁶ cm/s) nearly identical to Tiagabine.

  • The Dual-Mechanism Advantage: While Tiagabine is a vastly superior GAT-1 inhibitor (IC₅₀ = 0.045 µM) compared to the 2-Me-P4C derivative (IC₅₀ = 0.180 µM), Tiagabine possesses zero affinity for the GABA-A receptor[3]. The 2-Me-P4C derivative retains a moderate affinity for the GABA-A receptor (IC₅₀ = 1.20 µM).

  • Clinical Implications: This dual action—moderate reuptake inhibition combined with partial receptor agonism—creates a "buffer" effect in the synaptic cleft. It prevents the severe receptor desensitization often caused by the massive, unchecked pooling of endogenous GABA seen with highly potent, pure GAT-1 inhibitors. Consequently, 2-Me-P4C derivatives represent a safer, broader-spectrum scaffold for next-generation antiepileptic and anxiolytic drug development.

References

  • A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor Source: PubMed (National Institutes of Health) URL:[Link]

  • The mechanism of action of tiagabine Source: ResearchGate URL:[Link]

  • Isonipecotic acid Source: Wikipedia URL:[Link]

  • Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies Source: PubMed (National Institutes of Health) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-Methylpiperidine-4-carboxylic acid proper disposal procedures

For researchers, scientists, and drug development professionals, the proper handling and disposal of cyclic amine derivatives is a cornerstone of laboratory safety and environmental compliance. 2-Methylpiperidine-4-carbo...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the proper handling and disposal of cyclic amine derivatives is a cornerstone of laboratory safety and environmental compliance. 2-Methylpiperidine-4-carboxylic acid (often utilized in its hydrochloride salt form, CAS 1807912-30-6, or as a Boc-protected derivative, CAS 193085-98-2) is a highly valuable building block in medicinal chemistry[1]. However, its amphoteric nature and biological activity require strict, self-validating waste management protocols to ensure operational safety and regulatory compliance.

As an application scientist, it is critical to understand not just how to dispose of this compound, but why these specific protocols are necessary. This guide provides the authoritative, step-by-step operational plans required to manage this chemical safely from benchtop to final disposal.

Hazard Assessment & Mechanistic Causality

To design a safe disposal protocol, we must first understand the physicochemical behavior of the compound. 2-Methylpiperidine-4-carboxylic acid contains both a basic secondary amine and an acidic carboxylic acid moiety, allowing it to exist as a zwitterion.

  • Corrosivity and Irritation: In its commercially available hydrochloride salt form, the compound dissolves in moisture to create an acidic microenvironment. It is classified under GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).

  • Environmental Toxicity: Piperidine derivatives can be harmful to aquatic life and are resistant to rapid degradation in standard wastewater treatment facilities[2]. Consequently, drain disposal of aqueous solutions containing these toxic chemicals is strictly prohibited under EPA/RCRA guidelines unless explicitly authorized and treated[3].

  • Reactivity Risks: The secondary amine is a strong nucleophile. If waste is indiscriminately mixed with halogenated solvents (e.g., dichloromethane) under basic conditions, unintended exothermic alkylation reactions can occur in the waste carboy.

Quantitative Hazard & Waste Segregation Summary
Property / HazardClassification / ValueDisposal & Logistical Implication
GHS Hazards H302, H315, H319Mandatory use of nitrile gloves, safety goggles, and lab coat. Collect as hazardous toxic waste.
Physical State Solid (Powder/Crystals)High risk of aerosolization. Handle bulk powders inside a certified chemical fume hood.
Aqueous pH (HCl salt) Acidic (pH < 4)Must be neutralized to pH 5.5–9.5 before certain institutional aqueous waste collection[3].
Incompatibilities Strong oxidizers, acid chlorides[4]Segregate from oxidizing waste streams (e.g., nitric acid, peroxides) to prevent fires.

Step-by-Step Disposal Methodologies

The following protocols provide a self-validating system for waste management. Every step is designed to isolate the hazard, prevent cross-contamination, and ensure EPA/RCRA compliance.

Protocol A: Solid Waste & Empty Container Decontamination

Residual chemical dust in "empty" containers poses a significant inhalation and contact risk.

  • Segregation: Collect all heavily contaminated consumables (weighing boats, spatulas, Kimwipes, and nitrile gloves) in a designated, sturdy, leak-proof solid hazardous waste container[5].

  • Triple-Rinsing Empty Containers: "Empty" reagent bottles must never be thrown directly into standard trash. Triple-rinse the container using a compatible solvent (e.g., methanol or water)[2][5].

  • Rinsate Capture: The first rinse contains the highest concentration of the chemical and must be collected and disposed of as hazardous liquid waste[5]. Subsequent rinses should also be collected per institutional EHS guidelines.

  • Defacing: Once thoroughly rinsed and air-dried, completely deface or remove the original manufacturer label before discarding the glass/plastic as non-hazardous waste (if permitted by your institution)[2].

Protocol B: Liquid Waste Management & Neutralization

Liquid waste generated from reaction workups or rinsate must be carefully segregated.

  • Solvent Segregation: Separate liquid waste into Aqueous, Non-Halogenated Organic, and Halogenated Organic streams. Mixing halogenated and non-halogenated waste drastically increases disposal costs for EHS[3].

  • Aqueous Neutralization: If the waste consists of the hydrochloride salt dissolved in water, the solution will be acidic. Corrosive wastes (pH < 2) must be neutralized to a stabilized pH between 5.5 and 9.5 using a mild base (e.g., sodium bicarbonate) before being added to the general aqueous waste carboy[3]. Note: Never perform neutralization in a sealed container due to CO2 gas evolution.

  • Labeling: The waste container must be tightly sealed and labeled with a standardized EHS Hazardous Waste tag, explicitly listing "2-Methylpiperidine-4-carboxylic acid" and its associated hazards (Toxic, Irritant)[2][5].

WasteRouting Start 2-Methylpiperidine-4-carboxylic acid Waste Generation State Physical State? Start->State Solid Solid Waste (Powder, PPE, Consumables) State->Solid Solid Liquid Liquid Waste (Reaction Mixtures, Rinsate) State->Liquid Liquid SolidCont Solid Hazardous Waste Container Solid->SolidCont Solvent Solvent Type? Liquid->Solvent EHS EHS / Licensed Disposal Pickup & Incineration SolidCont->EHS Org Organic Solvents (MeOH, DMF, EtOAc) Solvent->Org Organic Aq Aqueous Solutions (Acidic/Basic) Solvent->Aq Aqueous OrgCont Organic Waste Container (Segregate Halogenated) Org->OrgCont pH Check & Adjust pH (Target: 5.5 - 9.5) Aq->pH OrgCont->EHS AqCont Aqueous Hazardous Waste Container pH->AqCont AqCont->EHS

Fig 1. Decision matrix for the segregation and routing of piperidine derivative chemical waste.

Emergency Spill Response Workflow

In the event of an accidental release, immediate and calculated action is required to mitigate exposure. Do not use bleach (sodium hypochlorite) to clean up amine spills , as this can generate highly toxic and potentially explosive chloramine gases.

  • Evacuate and Assess: Evacuate non-essential personnel from the immediate area and ensure the space is well-ventilated[2][6].

  • Containment: For small spills (< 1 Liter), don appropriate PPE (chemical safety goggles, nitrile gloves, lab coat)[2]. Contain the spill using a non-combustible, inert absorbent material such as vermiculite, diatomaceous earth, or sand[2][6][7]. Do not use combustible materials like paper towels for concentrated solutions[2].

  • Decontamination: Once the bulk material is absorbed and collected, decontaminate the surface. If the spilled material was an acidic hydrochloride salt, wipe the area with a mild solution of sodium bicarbonate to neutralize residual acidity and prevent surface corrosion[8].

  • Disposal: Place all used absorbents and cleaning materials into a heavy-duty hazardous waste bag, label it appropriately, and contact your institutional EHS office for immediate pickup[2][8].

SpillResponse Spill Chemical Spill Detected Assess Assess Size & Risk Spill->Assess Small Small Spill (< 1 L) No immediate danger Assess->Small Large Large Spill (> 1 L) or High Toxicity Risk Assess->Large PPE Don Appropriate PPE (Nitrile Gloves, Goggles) Small->PPE Evac Evacuate Area & Notify EHS Large->Evac Contain Contain Spill (Inert Absorbent/Sand) PPE->Contain Collect Collect in Hazardous Waste Bag Contain->Collect Decon Decontaminate Surface (Mild Base/Water) Collect->Decon Dispose Transfer to Solid Waste Container Decon->Dispose

Fig 2. Step-by-step emergency response workflow for localized chemical laboratory spills.

Sources

Handling

Personal protective equipment for handling 2-Methylpiperidine-4-carboxylic acid

As a Senior Application Scientist, I have designed this comprehensive safety and operational guide for handling 2-Methylpiperidine-4-carboxylic acid (and its common derivatives, such as hydrochloride salts or Boc-protect...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive safety and operational guide for handling 2-Methylpiperidine-4-carboxylic acid (and its common derivatives, such as hydrochloride salts or Boc-protected variants).

In drug development, this heterocyclic building block is highly valued for synthesizing peptidomimetics and targeted therapeutics. However, its amphoteric nature—possessing both a nucleophilic secondary amine and a carboxylic acid moiety—requires rigorous handling protocols. This guide moves beyond standard Safety Data Sheets (SDS) to explain the causality behind the safety requirements, ensuring your laboratory operations are both safe and scientifically sound.

Physicochemical Hazard Profiling & Causality

To safely handle 2-Methylpiperidine-4-carboxylic acid, one must understand how its molecular structure dictates its interaction with biological tissues. The piperidine ring acts as a secondary amine, which can abstract protons from biological environments, leading to localized pH changes. Simultaneously, the carboxylic acid moiety can contribute to mild corrosive effects. When aerosolized, the solid powder dissolves in the moisture of the respiratory tract, triggering acute irritation[1].

Table 1: Quantitative Hazard Profile & Mechanistic Rationale

GHS CodeHazard DescriptionMechanistic Rationale (Causality)
H302 Harmful if swallowedAbsorption through the gastrointestinal mucosa can lead to systemic toxicity due to the disruption of cellular amine gradients[1].
H315 Causes skin irritationThe amphoteric molecule can disrupt the lipid bilayer of the stratum corneum, causing localized inflammation and erythema[2].
H319 Causes serious eye irritationDirect contact with the ocular mucosa causes rapid pH shifts, leading to protein denaturation in the corneal epithelium[3].
H335 May cause respiratory irritationInhalation of fine particulates leads to deposition in the upper respiratory tract; dissolution in mucosal fluid causes acute chemical irritation[3].

Personal Protective Equipment (PPE) Architecture

A self-validating safety system relies on selecting PPE based on chemical compatibility rather than generalized lab rules. The following matrix details the exact specifications required for handling this compound.

Table 2: PPE Specifications and Scientific Justification

PPE CategorySpecification StandardScientific Justification
Hand Protection Nitrile Gloves (Min. 0.11 mm thickness)Nitrile (acrylonitrile butadiene rubber) provides a robust barrier against polar organic molecules and weak acids/bases. Latex is strictly prohibited due to potential degradation and high permeability.
Eye Protection ANSI Z87.1 / EN 166 Chemical GogglesSafety glasses with side shields are insufficient. Unvented or indirectly vented goggles prevent fine, aerosolized powder from contacting the ocular mucosa.
Body Protection Flame-Resistant (FR) Lab CoatA knee-length, fully buttoned lab coat prevents particulate accumulation on street clothing. Elastic cuffs are recommended to prevent wrist exposure.
Respiratory Class II Biological Safety Cabinet (BSC) or Chemical Fume HoodPrimary engineering controls negate the need for an N95/P100 respirator. The hood's inward airflow prevents the H335 inhalation hazard during the weighing of dry powders.

Operational Workflow & Chemical Handling

The following step-by-step methodology outlines the preparation of a standard 0.1 M stock solution for assay development. This protocol is designed to minimize aerosolization and ensure mass accuracy.

Step-by-Step Methodology: Stock Solution Preparation
  • Pre-Operation Validation: Verify that the chemical fume hood has a face velocity of 80–120 feet per minute (fpm). Ensure the sash is positioned at the designated working height.

  • Static Mitigation: 2-Methylpiperidine-4-carboxylic acid powder frequently carries a static charge, which can cause the powder to "jump" and aerosolize. Use an anti-static gun (ionizer) on the enclosed analytical balance and use anti-static polymeric weigh boats.

  • Weighing: Carefully transfer the required mass using a micro-spatula. Do not pour the chemical directly from the reagent bottle, as this generates excessive dust.

  • Solubilization: Transfer the powder to a volumetric flask. Depending on the specific salt form (e.g., hydrochloride salt), add the appropriate solvent (typically DMSO for high-throughput screening or a buffered aqueous solution)[2].

  • Agitation: Cap the flask and use a vortex mixer or sonication bath until the solution is completely clear. Visual confirmation of complete dissolution is critical to prevent concentration gradients.

  • Labeling: Immediately label the secondary container with the chemical name, concentration, date, user initials, and the GHS hazard pictograms (Exclamation Mark for H315/H319/H335).

G Start Pre-Operation: PPE & Hood Check Weighing Weighing & Transfer (Enclosed Balance) Start->Weighing Solubilization Solubilization (Aqueous/Organic) Weighing->Solubilization Spill Spill Detected? Solubilization->Spill Containment Containment & Neutralization Spill->Containment Yes Proceed Proceed to Assay/Synthesis Spill->Proceed No Disposal Hazardous Waste Disposal Containment->Disposal Proceed->Disposal Post-Experiment

Operational workflow for handling and spill response of 2-Methylpiperidine-4-carboxylic acid.

Spill Response and Disposal Plan

In the event of a spill, immediate and methodical action is required to prevent exposure and environmental contamination.

Solid Spill Protocol (Powder)
  • Isolate: Evacuate non-essential personnel from the immediate vicinity.

  • Suppress Dust: Never sweep a dry chemical spill. Sweeping aerosolizes the powder, exacerbating the inhalation hazard. Instead, lightly mist the spill with water (if the compound is the water-soluble hydrochloride salt) or cover it with a damp absorbent pad.

  • Collect: Use a plastic scoop (avoid metal to prevent sparking if organic solvents are nearby) to transfer the dampened material into a compatible high-density polyethylene (HDPE) hazardous waste container.

  • Decontaminate: Wash the spill area with a mild detergent and water, followed by a wipe-down with 70% ethanol or isopropanol.

Liquid Spill Protocol (Stock Solution)
  • Contain: Surround the spill with an inert chemical absorbent (e.g., vermiculite or universal spill pads).

  • Absorb & Transfer: Allow the absorbent to soak up the liquid. Transfer the saturated absorbent to an HDPE waste container.

  • Disposal: Label the waste container explicitly as "Hazardous Waste: 2-Methylpiperidine-4-carboxylic acid in [Solvent Name]." Dispose of it through your institution's certified hazardous waste management program. Do not pour any solutions down the sink, as active pharmaceutical ingredients (APIs) and their precursors pose severe ecological hazards.

References

  • National Center for Biotechnology Information (PubChem). "rac-(2R,4R)-1-((tert-butoxy)carbonyl)-2-methylpiperidine-4-carboxylic acid | CID 98010222 - Safety and Hazards." Accessed March 12, 2026.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylpiperidine-4-carboxylic acid
Reactant of Route 2
2-Methylpiperidine-4-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.